molecular formula C50H80N8O17 B549162 Pneumocandin B0 CAS No. 135575-42-7

Pneumocandin B0

Cat. No.: B549162
CAS No.: 135575-42-7
M. Wt: 1065.2 g/mol
InChI Key: DQXPFAADCTZLNL-FXDJFZINSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source;  isolated from Zalerion arboricola

Properties

CAS No.

135575-42-7

Molecular Formula

C50H80N8O17

Molecular Weight

1065.2 g/mol

IUPAC Name

(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

InChI

InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25-,26+,27+,30+,31-,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,46+/m0/s1

InChI Key

DQXPFAADCTZLNL-FXDJFZINSA-N

Isomeric SMILES

CC[C@@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CC(=O)N)O)O)O)O

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O

Appearance

Solid powder

Key on ui application

Pneumocandin B0 is a potent antifungal and inhibitor of Β-(1,3)-D-glucan synthesis.

boiling_point

1442.9±65.0 °C at 760 mmHg

melting_point

N/A

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

−20°C

Synonyms

L 688,786
L 688786
L-688,786
L-688786
pneumocandin B(0)
pneumocandin B0
pneumocardin B(0)

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Pneumocandin B0 from Glarea lozoyensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and production of Pneumocandin B0, a crucial precursor to the antifungal drug Caspofungin, from the filamentous fungus Glarea lozoyensis. It details the evolution of its production from a minor metabolite to a primary fermentation product through strain improvement and process optimization, and outlines the biosynthetic pathway and key experimental protocols.

Discovery and Significance

This compound is a lipohexapeptide of the echinocandin family, a class of antifungal agents that act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] This mode of action provides a high therapeutic index as mammalian cells lack a cell wall. The producing organism, Glarea lozoyensis (previously identified as Zalerion arboricola), was first isolated from a water sample in Spain.[2][3]

Initially, the wild-type strain of G. lozoyensis (ATCC 20868) produced Pneumocandin A0 as the major metabolite, with this compound being a minor component.[4] The structural difference lies in the amino acid at position six of the hexapeptide core: Pneumocandin A0 contains 3S-hydroxyl-4S-methyl-L-proline derived from L-leucine, while this compound incorporates 3S-hydroxyl-L-proline derived from L-proline.[5] Due to its superior potency and pathogen spectrum, this compound was selected as the starting material for the semi-synthesis of Caspofungin, the first approved echinocandin antifungal drug.[4] This necessitated a significant research effort to shift the fermentation output in favor of this compound.

Strain Improvement and Fermentation Optimization

The industrial production of this compound was made possible through extensive strain mutagenesis and optimization of fermentation media and conditions.

Strain Development

Early efforts focused on classical mutagenesis of the wild-type G. lozoyensis to select for strains with an improved this compound to A0 ratio. This led to the development of industrial strains, such as G. lozoyensis ATCC 74030, which predominantly produces this compound.[6] More recently, targeted genetic engineering has been employed. The discovery of the pneumocandin biosynthetic gene cluster enabled the rational design of high-yielding strains.[7] A key breakthrough was the identification and disruption of the GLOXY4 gene, which encodes a nonheme, α-ketoglutarate-dependent oxygenase responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, the precursor for Pneumocandin A0.[8] Knocking out this gene effectively blocks the production of Pneumocandin A0 and channels the metabolic flux towards the exclusive production of this compound.[8]

Fermentation Parameters

The yield of this compound is highly sensitive to the composition of the fermentation medium and physical parameters. Key factors that have been optimized include carbon and nitrogen sources, precursor amino acids, and cultivation conditions.

Table 1: Quantitative Impact of Fermentation Optimization on this compound Yield

Fermentation StrategyKey ParametersThis compound Titer (mg/L)Fold Increase (approx.)Reference
Wild-Type Strain (ATCC 20868)Initial Conditions18 (µg/mL)-[6]
Chemical Mutagenesis (ATCC 74030)Strain Improvement241 (µg/mL)13[6]
Medium Optimization (Response Surface)Optimized C/N sources1840-[6]
Co-fermentation of Mannitol (B672) and GlucoseCarbon Source Strategy-1.65 (65% increase)[6]
Addition of SDS (Surfactant)Late-stage addition25291.38 (38% increase)[6]
Fructose as Carbon Sourcevs. Glucose1130.891.55 (54.76% increase)[9]
Low-Temperature Adaptive EvolutionStrain Adaptation2131 (g/L)1.32 (32% increase)[10]

Experimental Protocols

Fermentation of Glarea lozoyensis

This protocol describes a typical batch fermentation for this compound production in a laboratory setting.

  • Seed Culture Preparation:

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., cottonseed powder-based medium) with frozen mycelia of a high-yielding G. lozoyensis strain.[6][10]

    • Incubate at 25°C with agitation (e.g., 220 rpm) for approximately 168 hours.[10]

  • Production Fermentation:

    • Prepare the production medium in a fermenter. A combination of mannitol and glucose has been shown to be an effective carbon source.[6] The medium can be optimized using response surface methodology.[6]

    • Inoculate the production fermenter with 10% (v/v) of the seed culture.[10]

    • Maintain the fermentation at 23.5-25°C with controlled pH and aeration.[6] The fermentation is typically run for 432 hours or more.[10]

    • For enhanced production, supplements such as L-proline (5-10 g/L) can be added to the medium.[11]

Isolation and Purification of this compound

The following is a general procedure for the extraction and purification of this compound from the fermentation broth.

  • Extraction:

    • At the end of the fermentation, extract the whole broth (including mycelia, as this compound is largely intracellular) with a suitable organic solvent such as n-butanol.[12]

    • Separate the organic phase containing the pneumocandins.

  • Initial Purification:

    • Concentrate the organic extract to yield a crude solid.

    • The crude product can be washed with a non-polar solvent to remove lipids and other impurities.[12]

    • Charcoal treatment may be employed for decolorization and removal of certain impurities.[12]

  • Chromatographic Separation:

    • The primary challenge in purification is the separation of this compound from structurally similar analogues like Pneumocandin C0.[13]

    • This is typically achieved using column chromatography. Reverse-phase chromatography is a common method.[13]

    • A step-wise elution gradient can be used. For instance, an initial elution with a lower concentration of organic solvent (e.g., methanol/water) can remove more polar impurities, followed by an increase in the organic solvent concentration to elute the this compound.[13]

  • Crystallization:

    • Pool the high-purity fractions from chromatography and concentrate them.

    • Crystallize the this compound by adding an anti-solvent (e.g., acetone) at a reduced temperature (0-10°C).[12]

    • Collect the crystals by filtration and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • For total pneumocandin analysis, extract a sample of the fermentation broth with ethanol.[10]

    • Centrifuge the extract to remove solids and analyze the supernatant.[10]

    • For extracellular analysis, centrifuge the broth and analyze the supernatant directly.[10]

  • HPLC Conditions:

    • A reverse-phase C18 column is typically used.

    • The mobile phase often consists of a gradient of acetonitrile (B52724) and water or a buffer system.

    • Detection is performed using a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Quantification is achieved by comparison to a standard curve of purified this compound.

Biosynthetic Pathway and Visualization

The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).

Pneumocandin_B0_Biosynthesis cluster_Lipid Side Chain Synthesis cluster_Peptide Peptide Core Assembly cluster_Final Final Product AcetylCoA Acetyl-CoA PKS GLPKS4 AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Dimethylmyristoyl 10R,12S-Dimethylmyristoyl PKS->Dimethylmyristoyl NRPS GLNRPS4 Dimethylmyristoyl->NRPS Pro L-Proline Pro_OH1 4R-Hydroxy-L-proline Pro->Pro_OH1 GLOXY2 Pro_OH2 3S-Hydroxy-L-proline Pro->Pro_OH2 GLOXY2 Orn L-Ornithine Orn->NRPS Hty L-Homotyrosine Hty->NRPS Gln L-Glutamine Gln->NRPS Pro_OH1->NRPS Pro_OH2->NRPS Cyclic_Pneumocandin Cyclic Lipohexapeptide NRPS->Cyclic_Pneumocandin PneumocandinB0 This compound Cyclic_Pneumocandin->PneumocandinB0 Hydroxylation (P450s)

Caption: Biosynthetic pathway of this compound in G. lozoyensis.

The biosynthesis begins with the formation of the 10R,12S-dimethylmyristoyl side chain by a polyketide synthase (GLPKS4).[4] This lipid side chain is then transferred to the non-ribosomal peptide synthetase (GLNRPS4).[6] The NRPS sequentially incorporates the six amino acids that form the peptide core: 4R-hydroxy-L-proline, L-ornithine, L-homotyrosine, L-glutamine, and 3S-hydroxy-L-proline.[5] The hydroxylation of proline residues is catalyzed by enzymes such as GLOXY2.[5] Finally, the lipohexapeptide is cyclized and released from the NRPS, followed by further hydroxylation reactions catalyzed by cytochrome P450 enzymes to yield the final this compound molecule.[6]

Isolation_Workflow Fermentation Fermentation Broth Extraction Solvent Extraction (n-Butanol) Fermentation->Extraction Concentration1 Concentration Extraction->Concentration1 Crude Crude Extract Concentration1->Crude Purification Column Chromatography (Reverse Phase) Crude->Purification Fractions High Purity Fractions Purification->Fractions Concentration2 Concentration Fractions->Concentration2 Crystallization Crystallization (Anti-solvent) Concentration2->Crystallization FinalProduct This compound Crystals Crystallization->FinalProduct

Caption: General workflow for the isolation and purification of this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Pneumocandin B0 on Fungal Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pneumocandin B0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis.[1][2] It serves as a crucial precursor for the semi-synthesis of Caspofungin, a frontline antifungal drug.[1][3] This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the fungal cell wall. It provides a detailed examination of its molecular target, the downstream cellular consequences, quantitative inhibitory data, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary antifungal activity of this compound stems from its highly specific, non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[4] This enzyme is integral to the synthesis of β-(1,3)-D-glucan, a fundamental polysaccharide component responsible for the structural integrity of the fungal cell wall. The fungal cell wall is a dynamic structure crucial for survival, protecting the cell from osmotic stress and other environmental insults.

This compound's lipophilic side chain anchors the molecule to the fungal cell membrane, allowing the cyclic hexapeptide core to interact with the Fks1p subunit of the glucan synthase complex. This interaction allosterically inhibits the enzyme's catalytic activity, preventing the polymerization of UDP-glucose into linear β-(1,3)-D-glucan chains. The absence of β-(1,3)-D-glucan synthesis severely compromises the cell wall's structural integrity, leading to osmotic instability and, ultimately, cell lysis and fungal death. A key advantage of this mechanism is its specificity; β-(1,3)-D-glucan and its synthesizing enzyme are absent in mammalian cells, resulting in a high therapeutic index and minimal mechanism-based toxicity.

cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall PneumocandinB0 This compound GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) PneumocandinB0->GlucanSynthase Non-competitive Inhibition Glucan β-(1,3)-D-Glucan Polymer GlucanSynthase->Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate OsmoticLysis Cell Wall Instability & Osmotic Lysis Glucan->OsmoticLysis Depletion Leads to

Figure 1: Mechanism of this compound Action.

Fungal Stress Response: The Cell Wall Integrity (CWI) Pathway

Fungi possess a compensatory mechanism to counteract cell wall damage, known as the Cell Wall Integrity (CWI) pathway. The inhibition of glucan synthesis by this compound is a potent trigger for this signaling cascade. The CWI pathway, primarily mediated by Protein Kinase C (PKC) and downstream Mitogen-Activated Protein Kinase (MAPK) signaling, senses cell wall stress and initiates a salvage response. This response involves the upregulation of chitin (B13524) synthesis, another key structural polysaccharide in the fungal cell wall, in an attempt to compensate for the lack of β-(1,3)-D-glucan and maintain cellular integrity.

PneumocandinB0 This compound GlucanSynthase β-(1,3)-D-Glucan Synthase PneumocandinB0->GlucanSynthase Inhibits CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress Leads to PKC_pathway PKC Pathway CellWallStress->PKC_pathway Activates MAPK_cascade MAPK Cascade (e.g., Mpk1) PKC_pathway->MAPK_cascade TranscriptionFactors Transcription Factors (e.g., Rlm1) MAPK_cascade->TranscriptionFactors ChitinSynthase Chitin Synthase Genes (e.g., CHS3) TranscriptionFactors->ChitinSynthase Upregulates ChitinSynthesis Increased Chitin Synthesis ChitinSynthase->ChitinSynthesis CellWallRemodeling Compensatory Cell Wall Remodeling ChitinSynthesis->CellWallRemodeling

Figure 2: Fungal Cell Wall Integrity (CWI) Pathway Activation.

Quantitative Data

The in vitro activity of this compound is quantified by its 50% inhibitory concentration (IC50) against β-(1,3)-D-glucan synthase and its Minimum Inhibitory Concentration (MIC) against various fungal species.

Table 1: IC50 of this compound against β-(1,3)-D-Glucan Synthase
Fungal SpeciesIC50 (µM)Reference
Candida albicans0.07
Table 2: MIC of this compound and a Potent Derivative (L-733,560) against Fungal Pathogens
Fungal SpeciesCompoundMIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicansL-733,5600.010.06
Aspergillus fumigatusThis compound0.015 - 2*-

*Note: This value represents the range of Minimum Effective Concentrations (MEC), an alternative endpoint for filamentous fungi.

Experimental Protocols

β-(1,3)-D-Glucan Synthase Activity Assay (Radioactive Method)

This protocol is adapted from established methods for measuring glucan synthase activity.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of β-(1,3)-D-glucan synthase.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • Lysis/Membrane Preparation Buffer (e.g., 100 mM HEPES pH 8.0, 10 µM GTPγS, 2 mM EDTA, 5 mM NaF, 250 mM sucrose)

  • Assay Buffer (e.g., 150 mM Tris pH 7.5, 50 mM KF, 1.5 mM EDTA, 40 µM GTPγS, 1.5% BSA)

  • Substrate: UDP-[U-¹⁴C]Glucose

  • This compound stock solution

  • 10% (w/v) Trichloroacetic acid (TCA)

  • Ethanol (B145695) (EtOH)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation:

    • Grow fungal cells to the early logarithmic phase.

    • Harvest cells and lyse them in Lysis Buffer to prepare a crude enzyme extract (low-speed supernatant containing membrane fractions).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the enzyme preparation, Assay Buffer, and varying concentrations of this compound (or vehicle control).

    • Pre-incubate the mixture at 30°C.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding UDP-[U-¹⁴C]Glucose.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Quenching and Precipitation:

    • Stop the reaction by adding cold 10% TCA. This precipitates the newly synthesized, insoluble ¹⁴C-labeled glucan polymer.

  • Filtration and Washing:

    • Collect the precipitated glucan by vacuum filtration through a glass fiber filter.

    • Wash the filter sequentially with 10% TCA and then ethanol to remove unincorporated UDP-[U-¹⁴C]Glucose and other soluble components.

  • Quantification:

    • Place the dried filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is proportional to the amount of glucan synthesized.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound that prevents visible growth of a fungal isolate.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (B569324)/Broth

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile 96-well U-shaped bottom microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto an agar plate and incubate for 24 hours at 35°C.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • Dispense 100 µL of RPMI 1640 into wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well (from well 1 to well 11). The final volume in each well will be 200 µL.

    • Well 11 serves as the drug-free growth control.

    • Well 12 should contain 200 µL of uninoculated medium to serve as a sterility control.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Plate with Fungal Suspension A->C B Prepare Serial Dilutions of this compound in 96-well Plate B->C D Incubate at 35°C for 24-48h C->D E Visually Read Plate for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration Inhibiting Growth E->F

Figure 3: Experimental Workflow for MIC Determination.

Conclusion

This compound exerts its potent antifungal effect through a well-defined mechanism: the non-competitive inhibition of β-(1,3)-D-glucan synthase. This targeted disruption of a critical fungal cell wall component underscores its efficacy and selectivity. Understanding this core mechanism, the resultant cellular responses, and the standardized protocols for its evaluation are fundamental for the ongoing research and development of novel antifungal therapies and for managing the emergence of resistance.

References

Structural Elucidation of Pneumocandin B0 and its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandin B0 is a naturally occurring lipopeptide and a member of the echinocandin class of antifungal agents.[1] Produced by the fungus Glarea lozoyensis, it serves as a crucial starting material for the semi-synthesis of Caspofungin, a frontline clinical antifungal drug.[2][3][4] The potent antifungal activity of echinocandins stems from their ability to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2] This technical guide provides a comprehensive overview of the structural elucidation of this compound and its analogues, detailing the experimental methodologies and presenting key structural data.

Core Structure and Analogues

This compound is a cyclic hexapeptide with a dimethylmyristoyl lipid side chain attached to a dihydroxyornithine residue. The core peptide contains several non-proteinogenic amino acids, including hydroxylated derivatives of proline and homotyrosine. Variations in the hydroxylation pattern of the proline and homotyrosine residues, as well as modifications to the acyl side chain, give rise to a series of naturally occurring and semi-synthetic analogues.

Key analogues include Pneumocandin A0, which differs from B0 in the hydroxylation and methylation of a proline residue, and other minor analogues such as C0, D0, and E0. Furthermore, genetic engineering and mutasynthesis approaches have been employed to generate novel analogues with altered side chains and hydroxylation patterns, providing valuable insights into structure-activity relationships.

Data Presentation: Structural and Production Data

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₅₀H₈₀N₈O₁₇
Molar Mass1065.229 g·mol⁻¹
AppearanceWhite crystalline powder
SolubilitySoluble in ethanol (B145695), methanol, DMF, or DMSO; Limited water solubility
Production Titers of this compound and Analogues
CompoundProduction MethodTiter (mg/L)Reference
This compoundFermentation with G. lozoyensis (Optimized)~2530
This compoundFermentation with G. lozoyensis (with SDS addition)2529
This compoundFed-batch fermentation with osmotic stress control2711
Echinocandin BFermentation (Optimized)3150
FR901379Fermentation (Optimized)4000

Experimental Protocols

Purification of this compound from Fermentation Broth

The purification of this compound from the fermentation broth of G. lozoyensis is a multi-step process involving extraction and chromatography. The following protocol is a composite of methodologies described in various patents and publications.

Step 1: Extraction

  • Acidify the fermentation broth to a pH of approximately 3.0 using an acid such as oxalic acid.

  • Filter the acidified broth through a plate and frame filter press to separate the mycelia from the liquid.

  • Extract the mycelial cake with a suitable organic solvent, such as n-butanol or 75% ethanol, with stirring for several hours.

  • Filter the mixture to obtain the crude extract.

  • Concentrate the extract under vacuum at a temperature below 50°C.

Step 2: Initial Purification

  • Wash the concentrated extract with an immiscible solvent, such as water, to remove polar impurities.

  • Treat the organic layer with activated charcoal to decolorize the solution.

  • Filter to remove the charcoal.

  • Further concentrate the filtrate and induce crystallization by adding an anti-solvent like acetone.

Step 3: Chromatographic Purification

  • Reversed-Phase Chromatography:

    • Dissolve the crystallized solid in a suitable solvent (e.g., methanol).

    • Load the solution onto a reversed-phase column (e.g., C8 or C18 silica (B1680970) gel with a particle size of 20–50 μm).

    • Wash the column with a lower polarity solvent mixture (e.g., 50% ethanol in water with 0.1% formic acid) to elute more polar impurities.

    • Elute this compound using a higher concentration of organic solvent (e.g., 55-58% ethanol in water with 0.1% formic acid).

    • Collect fractions and analyze by HPLC to identify those containing pure this compound.

  • Normal-Phase/HILIC Chromatography (for separation of B0 and C0 isomers):

    • For separating the closely related this compound and C0, Hydrophilic Interaction Liquid Chromatography (HILIC) is effective.

    • Use a HILIC column (e.g., unmodified silica or an amino-bonded phase).

    • Employ a mobile phase consisting of a high percentage of a non-polar solvent like acetonitrile (B52724) (e.g., 85-87%) and a small percentage of an aqueous buffer (e.g., 13-15% of 0.1% ammonium (B1175870) acetate, pH 4.5).

    • Monitor the elution using a mass spectrometer, as this mobile phase is MS-compatible.

Step 4: Final Crystallization

  • Pool the pure fractions from chromatography.

  • Concentrate the pooled fractions under reduced pressure.

  • Crystallize the purified this compound from a suitable solvent system (e.g., methanol/water/ethyl acetate).

  • Dry the resulting white, amorphous powder under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used throughout the purification process to monitor the purity of fractions and the final product.

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18; 4.6 mm × 150 mm × 5 μm).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

  • Gradient: A typical gradient would be from 10% to 100% solvent B over a period of about 28 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 210 nm.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound and its analogues. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

  • Instrumentation: An Agilent 6538 ultrahigh-definition accurate-mass quadrupole time-of-flight (Q-TOF) LC-MS system interfaced with an Agilent 1200 series HPLC-chip–MS system has been used for the analysis of pneumocandins.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

  • MS Analysis: Full scan MS is used to determine the accurate mass of the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for the complete structural elucidation of complex natural products like this compound. Both 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are required for unambiguous assignment of all proton and carbon signals.

  • Sample Preparation: Samples are typically dissolved in deuterated solvents such as methanol-d₄ (CD₃OD) or DMSO-d₆.

  • Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) are used to achieve sufficient resolution.

  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships.

  • ¹³C NMR: Provides information on the number and types of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within individual amino acid residues.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the amino acid residues and determining the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is important for determining the stereochemistry and conformation of the molecule.

While a complete, experimentally determined and assigned NMR data table for this compound is not publicly available in the searched literature, the supporting information of some publications provides spectra of novel pneumocandin analogues which can serve as a reference. A predicted ¹³C NMR spectrum for a related compound, Pneumocandin B1, is also available.

Mandatory Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Initial Purification cluster_chromatography Chromatographic Purification cluster_final Final Product fermentation G. lozoyensis Fermentation acidification Acidification (pH 3.0) fermentation->acidification filtration1 Filtration (Mycelia Separation) acidification->filtration1 solvent_extraction Solvent Extraction (n-butanol/ethanol) filtration1->solvent_extraction concentration1 Concentration solvent_extraction->concentration1 washing Washing (Water) concentration1->washing charcoal Charcoal Treatment washing->charcoal crystallization1 Crystallization (Anti-solvent) charcoal->crystallization1 rp_hplc Reversed-Phase HPLC (C18) crystallization1->rp_hplc hilic HILIC (for Isomer Separation) rp_hplc->hilic If C0 isomer present concentration2 Concentration of Pure Fractions rp_hplc->concentration2 hilic->concentration2 crystallization2 Final Crystallization concentration2->crystallization2 pure_pb0 Pure this compound crystallization2->pure_pb0

Caption: Experimental workflow for the purification of this compound.

structural_differences cluster_analogues Key Analogues Pneumocandin_Core Cyclic Hexapeptide Core - (4R,5R)-dihydroxyornithine - (3S,4S)-dihydroxyhomotyrosine - (3R)-hydroxyglutamine - (4R)-hydroxyproline - Threonine Pneumocandin_B0 This compound - (3S)-hydroxyproline - 10,12-dimethylmyristoyl side chain Pneumocandin_Core->Pneumocandin_B0 Position 6 & Side Chain Pneumocandin_A0 Pneumocandin A0 - (3S)-hydroxy-4-methylproline - 10,12-dimethylmyristoyl side chain Pneumocandin_Core->Pneumocandin_A0 Position 6 & Side Chain Mutasynthesis_Analogue Mutasynthesis Analogue (e.g., Pneumocandin I) - (3S)-hydroxyproline - Straight C16 side chain Pneumocandin_Core->Mutasynthesis_Analogue Position 6 & Side Chain

Caption: Structural differences between this compound and its analogues.

Conclusion

The structural elucidation of this compound and its analogues is a critical aspect of the development of new and improved antifungal therapies. This guide has provided an overview of the key structural features, presented available quantitative data, and detailed the experimental protocols for purification and analysis. While a complete, publicly available dataset of spectroscopic data for this compound remains elusive, the methodologies and comparative data presented here offer a solid foundation for researchers in this field. The continued exploration of this class of compounds through synthetic chemistry, genetic engineering, and advanced analytical techniques will undoubtedly lead to the discovery of next-generation echinocandins with enhanced efficacy and broader clinical applications.

References

Pneumocandin B0: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal spectrum of activity of Pneumocandin B0, a naturally occurring lipopeptide of the echinocandin class. Produced by the fungus Glarea lozoyensis, this compound is a potent inhibitor of fungal cell wall synthesis and serves as the precursor for the semisynthetic antifungal drug, caspofungin.[1][2] This document summarizes its mechanism of action, in vitro activity, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the cell walls of many pathogenic fungi. The disruption of cell wall synthesis leads to osmotic instability and, ultimately, fungal cell death. A key advantage of this mechanism is its specificity for fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to a favorable safety profile.[1]

cluster_fungal_cell Fungal Cell Pneumocandin_B0 This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Pneumocandin_B0->Glucan_Synthase Inhibition Glucan_Polymer β-(1,3)-D-Glucan (Cell Wall Component) Glucan_Synthase->Glucan_Polymer Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Lysis Cell Lysis Glucan_Polymer->Cell_Lysis Loss of Integrity

Caption: Mechanism of action of this compound.

In Vitro Antifungal Spectrum of Activity

While this compound is the natural precursor to the widely used antifungal caspofungin, extensive quantitative data on the in vitro activity of this compound itself is limited in publicly available literature. The focus of most clinical and research studies has shifted to its more soluble and potent semisynthetic derivatives. However, the available information indicates that this compound possesses a broad spectrum of activity against various fungal pathogens, particularly Candida and Aspergillus species.

It is important to note that semisynthetic derivatives of this compound, such as caspofungin and the investigational compound L-733,560, were developed to improve upon the solubility and in vivo efficacy of the parent compound. These derivatives generally exhibit enhanced potency against a range of fungal isolates.

The following table summarizes the expected antifungal activity of this compound based on the general activity profile of the echinocandin class of antifungals.

Fungal GenusGeneral Susceptibility to Echinocandins
CandidaGenerally susceptible, including many azole-resistant strains.
AspergillusGenerally susceptible; may exhibit a fungistatic effect.
CryptococcusGenerally resistant.
FusariumGenerally resistant.
ZygomycetesGenerally resistant.

Experimental Protocols

The in vitro antifungal activity of this compound and its derivatives is typically determined using broth microdilution methods, following standardized procedures such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The following protocol is a generalized representation of the methodology used for testing echinocandin antifungals.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.

Materials:

  • This compound (analytical grade)

  • Fungal isolates for testing

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile water and/or DMSO for drug solubilization

  • Incubator

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentration range in the microtiter plates.

  • Inoculum Preparation:

    • Culture the fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Microtiter Plate Inoculation:

    • Dispense the prepared fungal inoculum into the wells of the 96-well microtiter plate, each well already containing the serially diluted this compound.

    • Include a positive control (fungal inoculum without the drug) and a negative control (medium only) on each plate.

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the specific fungal species being tested.

  • MIC Determination:

    • Following incubation, determine the MIC by visual inspection or by using a microplate reader to measure the turbidity.

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.

cluster_workflow Antifungal Susceptibility Testing Workflow prep_drug Prepare this compound Stock Solution and Dilutions plate_setup Dispense Drug Dilutions and Inoculum into 96-Well Plate prep_drug->plate_setup prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->plate_setup incubation Incubate at 35°C for 24-48 hours plate_setup->incubation read_results Read MIC Endpoint (Visual or Spectrophotometric) incubation->read_results

Caption: Generalized workflow for antifungal susceptibility testing.

Conclusion

This compound is a foundational molecule in the development of echinocandin antifungals, demonstrating a potent and specific mechanism of action against a range of clinically relevant fungi. While comprehensive quantitative data on its direct in vitro activity is less abundant than for its clinically approved derivative, caspofungin, its antifungal spectrum is understood to be broad against key pathogens such as Candida and Aspergillus species. The methodologies for evaluating its activity are well-established, providing a basis for further research and development in the field of antifungal therapeutics. Researchers are encouraged to consider the historical context of this compound's development and the subsequent improvements in potency and solubility achieved with its semisynthetic derivatives when designing new studies.

References

A Technical Guide to Pneumocandin B0 Production via Glarea lozoyensis Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pneumocandin B0, a lipohexapeptide secondary metabolite produced by the filamentous fungus Glarea lozoyensis, stands as the critical precursor for the semi-synthetic antifungal drug, Caspofungin acetate (B1210297).[1][2][3] As a member of the echinocandin family, Caspofungin effectively treats invasive fungal infections by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4][5] This guide provides an in-depth overview of the fermentation process for this compound production, focusing on quantitative data, experimental protocols, and the underlying metabolic and regulatory pathways.

I. Fermentation Parameters and Production Titers

The production of this compound is a complex process influenced by a multitude of factors, including strain genetics, media composition, and fermentation conditions. Various strategies have been employed to enhance production titers, ranging from classical strain mutation to sophisticated metabolic engineering and fermentation process optimization.

Table 1: Comparison of this compound Production by Glarea lozoyensis under Various Conditions

StrainFermentation StrategyKey ParametersThis compound Titer (mg/L)Fold IncreaseReference
G. lozoyensis ATCC 74030 (Parent)Batch FermentationStandard Medium810-
G. lozoyensis Q1 (Mutant)Batch FermentationStandard Medium11341.4
G. lozoyensis Q1 (Mutant)Batch FermentationOptimized Medium (Glucose, Mannitol, Peptone)18732.3 (vs. Parent)
G. lozoyensis ALE0 (Starting Strain)Batch FermentationStandard Fermentation Conditions~1639-
G. lozoyensis ALE50 (Evolved Strain)Adaptive Laboratory Evolution (Low Temp.)50 cycles of low-temperature stress21311.3
G. lozoyensis Q1Extractive Fermentation1.0 g/L SDS added on day 132528.671.38 (vs. control)
G. lozoyensisFed-batch with Osmotic Stress ControlMannitol as sole carbon source27111.35 (vs. one-stage)
Wild-type G. lozoyensis ATCC 20868Batch FermentationShift from Pneumocandin A0 to B018 µg/mL-
G. lozoyensis ATCC 74030 (Mutant)Batch FermentationChemical Mutagenesis241 µg/mL13.4
G. lozoyensisBatch FermentationFructose as carbon sourceIncreased by 54.76% vs. Glucose1.55
G. lozoyensis Q1Batch Fermentation with Fatty Acid Addition1 g/L Stearic AcidIncreased by 22.98% vs. control1.23

II. Experimental Protocols

Detailed methodologies are crucial for reproducible research in the field of fermentation. The following sections outline key experimental protocols derived from the literature.

A. Media Composition

The composition of both the seed and fermentation media plays a pivotal role in the growth of G. lozoyensis and the subsequent production of this compound.

Table 2: Seed Medium Composition

ComponentConcentration (g/L)Reference
Glucose40
Soybean Powder20
KH₂PO₄1
FeSO₄·7H₂O0.01
MnSO₄·H₂O0.01
ZnSO₄·7H₂O0.002
CaCl₂·2H₂O0.001
HBO₃0.00056
CuCl₂·2H₂O0.00025
(NH₄)₅Mo₇O₂₄·4H₂O0.00003
Initial pH 5.0 ****

Table 3: Fermentation Medium Composition

ComponentConcentration (g/L)Reference
Glucose20
D-Mannitol80
Soybean Meal / Cotton Seed Powder20 / 28
Corn Gluten Meal10
K₂HPO₄2.5
Fe₃(PO₄)₂0.5
MnSO₄·H₂O0.3
Initial pH 6.8 ****
B. Fermentation Conditions

Standard fermentation is typically carried out in shake flasks, with the potential for scale-up to bioreactors.

  • Seed Culture Preparation: A frozen stock of G. lozoyensis mycelia is inoculated into a 250-mL shake flask containing 50 mL of seed medium. The culture is then incubated at 25°C with agitation at 220 rpm for 168 hours.

  • Production Fermentation: The seed culture is used to inoculate a 250-mL shake flask containing 50 mL of fermentation medium at a 10% (v/v) ratio. The production culture is incubated at 25°C with agitation at 220 rpm for up to 432 hours.

C. Analytical Methods for this compound Quantification

Accurate quantification of this compound is essential for process monitoring and optimization.

  • Sample Preparation (Total this compound):

    • Take a 1 mL aliquot of the whole fermentation broth (containing mycelia).

    • Add 4 mL of ethyl alcohol and vortex for 10 minutes at room temperature.

    • Centrifuge the mixture at 8000 x g for 5 minutes at room temperature.

    • The supernatant is collected for HPLC analysis.

  • Sample Preparation (Extracellular this compound):

    • Centrifuge the fermentation broth at 8000 x g for 5 minutes at room temperature.

    • The supernatant is collected for HPLC analysis.

  • HPLC Analysis:

    • The prepared supernatant is analyzed using a High-Performance Liquid Chromatography (HPLC) system.

    • Quantification is achieved by comparing the peak areas of the samples to those of a standard this compound.

III. Metabolic and Regulatory Pathways

The biosynthesis of this compound is a complex process involving a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The regulation of this pathway is intricate and influenced by various cellular processes, including oxidative stress and precursor supply.

A. This compound Biosynthesis and Regulation Workflow

The following diagram illustrates the general workflow from strain improvement to the biosynthesis of this compound, highlighting key regulatory inputs.

G cluster_strain Strain Improvement cluster_fermentation Fermentation Process cluster_biosynthesis Biosynthesis & Regulation Strain_WT Wild-Type G. lozoyensis Mutagenesis Chemical Mutagenesis / ARTP Strain_WT->Mutagenesis ALE Adaptive Lab Evolution (ALE) Strain_WT->ALE Gene_Eng Genetic Engineering (e.g., GLOXY4 knockout) Strain_WT->Gene_Eng Improved_Strain Improved Strain (e.g., ATCC 74030, Q1, ALE50) Mutagenesis->Improved_Strain ALE->Improved_Strain Gene_Eng->Improved_Strain Fermentation Submerged Fermentation Improved_Strain->Fermentation Precursors Precursor Supply (Amino Acids, Acetyl-CoA) Fermentation->Precursors Media_Opt Media Optimization (Carbon/Nitrogen Sources) Media_Opt->Fermentation Process_Opt Process Optimization (Osmotic Stress, Surfactants) Process_Opt->Fermentation Biosynthesis_Cluster Pneumocandin Biosynthetic Gene Cluster (NRPS/PKS) Precursors->Biosynthesis_Cluster Pneumocandin_B0 This compound Biosynthesis_Cluster->Pneumocandin_B0 Redox_Reg Redox Regulation (Glyap1, ROS) Redox_Reg->Biosynthesis_Cluster modulates

Caption: Workflow for this compound production.

B. Putative Model of Enhanced this compound Secretion in ALE50 Strain

Adaptive laboratory evolution at low temperatures has been shown to increase this compound production by enhancing cell membrane permeability. The evolved strain, ALE50, exhibits altered fatty acid composition, leading to increased secretion of the final product and alleviating feedback inhibition.

G cluster_cell G. lozoyensis ALE50 Cell Proline Increased Proline Biosynthesis This compound Biosynthesis Proline->Biosynthesis precursor AcetylCoA Increased Acetyl-CoA AcetylCoA->Biosynthesis precursor Intra_Pneumo Intracellular This compound Biosynthesis->Intra_Pneumo Intra_Pneumo->Biosynthesis Feedback Inhibition (relieved) Secretion Enhanced Secretion Intra_Pneumo->Secretion Membrane Altered Cell Membrane (Fatty Acid Composition) Permeability Increased Membrane Permeability Membrane->Permeability Permeability->Secretion Extra_Pneumo Extracellular This compound Secretion->Extra_Pneumo

Caption: Enhanced secretion in the ALE50 strain.

C. Role of Glyap1 in Regulating this compound Synthesis

The redox-regulating protein Glyap1 plays a crucial role in the response to oxidative stress, which in turn affects this compound biosynthesis. Knocking out the Glyap1 gene leads to increased intracellular reactive oxygen species (ROS), which can enhance the production of this compound per unit of biomass.

G cluster_knockout In ΔGlyap1 Strain Glyap1 Glyap1 Gene SOD_CAT SOD & CAT Gene Expression Glyap1->SOD_CAT positively regulates ROS Intracellular ROS Levels SOD_CAT->ROS decreases Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress causes Pneumo_Synth This compound Synthesis Genes Pneumo_Prod This compound Production/Biomass Pneumo_Synth->Pneumo_Prod Oxidative_Stress->Pneumo_Synth upregulates Glyap1_KO Glyap1 Knockout SOD_CAT_down SOD & CAT Downregulated Glyap1_KO->SOD_CAT_down ROS_up Increased ROS SOD_CAT_down->ROS_up leads to Pneumo_Prod_up Increased this compound Production/Biomass ROS_up->Pneumo_Prod_up enhances

Caption: Glyap1's role in redox regulation.

IV. Conclusion

The production of this compound through the fermentation of Glarea lozoyensis is a field of continuous research and development. Significant improvements in production titers have been achieved through a combination of strain improvement techniques, media optimization, and novel fermentation strategies. A deeper understanding of the metabolic and regulatory networks governing this compound biosynthesis will pave the way for further targeted engineering of G. lozoyensis to create more efficient and economically viable production processes for this vital antifungal precursor.

References

An In-depth Technical Guide to the Biological Properties and Pharmacological Profile of Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandin B0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis.[1] As a potent antifungal agent, it has garnered significant interest within the scientific community, primarily for its role as the direct precursor to the semi-synthetic echinocandin, Caspofungin.[1] This technical guide provides a comprehensive overview of the biological properties and pharmacological profile of this compound, with a focus on its mechanism of action, antifungal activity, and the experimental methodologies used for its evaluation.

Biological Properties

This compound is a cyclic hexapeptide with an N-linked acyl lipid side chain.[2] This structural characteristic is fundamental to its biological activity.

Mechanism of Action

The primary molecular target of this compound is the fungal enzyme β-(1,3)-D-glucan synthase.[1][3] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells. This compound acts as a non-competitive inhibitor of this enzyme, disrupting cell wall synthesis and leading to osmotic instability and ultimately, fungal cell death.

The inhibition of β-(1,3)-D-glucan synthase triggers a cellular stress response in fungi, activating the cell wall integrity (CWI) signaling pathway. This pathway is a highly conserved MAP kinase (MAPK) cascade that attempts to compensate for cell wall damage by upregulating the expression of cell wall-related genes.

Pharmacological Profile

While much of the detailed pharmacological data available is for its semi-synthetic derivative, Caspofungin, studies on this compound and its other analogues provide valuable insights into its pharmacological profile.

Antifungal Activity

This compound exhibits a broad spectrum of activity against various fungal pathogens, particularly Candida and Aspergillus species. Its potency is often described in terms of Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of Pneumocandin Analogues (MIC in µg/mL)

Fungal SpeciesL-733,560 (this compound derivative) MIC RangePneumocandin I (Analogue) MICThis compound (inferred)
Candida albicans0.01 - 0.060.1Potent
Candida glabrata~0.200.1Potent
Candida tropicalis~0.20-Potent
Candida parapsilosis0.10 - 1.60.8Moderate
Candida krusei0.781.6Moderate
Candida lusitaniae0.15-Moderate
Candida guilliermondii1.25-Less Potent
Aspergillus fumigatus-MEC: 0.05Active

Note: Data for this compound itself is limited; values for the closely related derivative L-733,560 and an analogue, Pneumocandin I, are presented as indicators of activity. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively published. However, data from its derivative, Caspofungin, in various animal models can provide an approximation of its behavior in vivo. Echinocandins, in general, are large molecules with limited oral bioavailability.

Table 2: Pharmacokinetic Parameters of Caspofungin (a this compound derivative) in Animal Models

Animal ModelDose (mg/kg)Half-life (t½) (h)Clearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)Reference
Rabbit1~30-34~1.43~0.3
Mouse5~45~0.88-
Rat2~60~0.48-
Monkey5~45~0.29-

Note: These parameters are for Caspofungin and may not directly reflect the pharmacokinetics of this compound.

In Vivo Efficacy

Studies in animal models have demonstrated the in vivo efficacy of this compound and its derivatives against various fungal infections.

Table 3: In Vivo Efficacy of this compound and its Derivative

Fungal PathogenAnimal ModelDrugEndpoint90% Effective Dose (ED90)Reference
Pneumocystis cariniiRatThis compoundCyst Clearance0.15 mg/kg
Pneumocystis cariniiRatMK-991 (derivative)Cyst Clearance0.011 mg/kg

Experimental Protocols

Standardized methodologies are crucial for the accurate evaluation of the antifungal properties of compounds like this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/EUCAST)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

  • Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microdilution Plates: Serially dilute the stock solution in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar (B569324) plates. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium.

  • Inoculation: Add the diluted fungal suspension to each well of the microtiter plate containing the antifungal dilutions.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well (no drug).

Time-Kill Assay

This assay provides information on the fungicidal or fungistatic activity of a compound over time.

  • Inoculum Preparation: Prepare a standardized fungal suspension in a suitable broth medium (e.g., RPMI 1640).

  • Drug Exposure: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the fungal suspension. Include a drug-free control.

  • Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Serially dilute the aliquots and plate them onto appropriate agar plates. After incubation, count the number of colony-forming units (CFUs).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.

Mandatory Visualizations

Signaling Pathway of β-(1,3)-D-glucan Synthase Inhibition

G cluster_cell Fungal Cell cluster_cwi Cell Wall Integrity (CWI) Pathway PneumocandinB0 This compound GlucanSynthase β-(1,3)-D-glucan Synthase (Fks1/Fks2) PneumocandinB0->GlucanSynthase Inhibits BetaGlucan β-(1,3)-D-glucan GlucanSynthase->BetaGlucan Synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate CellWall Cell Wall Synthesis BetaGlucan->CellWall CellWallDamage Cell Wall Damage/ Stress OsmoticLysis Osmotic Lysis/ Cell Death CellWallDamage->OsmoticLysis Sensors Cell Surface Sensors (Wsc1, Mid2) CellWallDamage->Sensors Activates Rho1 Rho1-GTP Sensors->Rho1 PKC1 PKC1 Rho1->PKC1 MAPK_cascade MAPK Cascade (Bck1, Mkk1/2, Mpk1/Slt2) PKC1->MAPK_cascade TranscriptionFactors Transcription Factors (e.g., Rlm1) MAPK_cascade->TranscriptionFactors GeneExpression Upregulation of Cell Wall Genes (e.g., FKS2, CHS3) TranscriptionFactors->GeneExpression G start Start prep_drug Prepare this compound Stock Solution start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum prep_plates Serially Dilute Drug in 96-well Plates prep_drug->prep_plates inoculate Inoculate Plates with Fungal Suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end G Glarea Glarea lozoyensis Fermentation Fermentation Glarea->Fermentation PneumoB0 This compound (Natural Product) Fermentation->PneumoB0 SemiSynthesis Semi-synthesis PneumoB0->SemiSynthesis Caspofungin Caspofungin (Antifungal Drug) SemiSynthesis->Caspofungin

References

The Genesis of a New Antifungal Era: A Technical History of Pneumocandin B0 Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and development of Pneumocandin B0, a pivotal natural product that paved the way for a new class of antifungal agents. From its initial isolation from the fungus Glarea lozoyensis to its role as the direct precursor for the semi-synthetic echinocandin, caspofungin, this document delves into the scientific challenges and breakthroughs that marked its journey. Detailed experimental methodologies, quantitative antifungal activity data, and a thorough examination of its mechanism of action are presented to serve as a valuable resource for researchers in the field of antifungal drug discovery and development.

Discovery and Isolation

The story of this compound begins in the 1980s with a natural product screening program at Merck.[1][2] The producing organism, a fungus initially identified as Zalerion arboricola, was later reclassified as Glarea lozoyensis.[3] This fungus was found to produce a family of lipopeptide compounds with promising antifungal activity, named pneumocandins.

Initial investigations revealed that the wild-type strain of G. lozoyensis predominantly produced Pneumocandin A0, with this compound being a minor component.[4][5] The structural similarity between these two compounds posed a significant challenge for purification. Through extensive research involving classical mutagenesis and optimization of the fermentation medium, Merck scientists were able to dramatically shift the production ratio in favor of this compound, a critical step for its development as a drug precursor.

Chemical Structure and Mechanism of Action

This compound is a cyclic lipohexapeptide belonging to the echinocandin class of natural products. Its structure is characterized by a cyclic hexapeptide core acylated with a dimethylmyristoyl lipid side chain.

The primary mechanism of action of this compound and other echinocandins is the non-competitive inhibition of (1,3)-β-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells. Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. This targeted mechanism of action is responsible for the potent and selective antifungal activity of the echinocandins with a favorable safety profile.

dot

G cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Wall Cell Wall Integrity Glucan_Polymer->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Pneumocandin_B0 This compound Pneumocandin_B0->Glucan_Synthase Inhibition UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate

Caption: Mechanism of action of this compound.

Development of Caspofungin

While this compound demonstrated potent antifungal activity, its physicochemical properties were not ideal for clinical development as an intravenous drug. This led to a medicinal chemistry program at Merck to develop a semi-synthetic analog with improved characteristics. The result of this effort was caspofungin (brand name CANCIDAS®), the first approved echinocandin antifungal.

The synthesis of caspofungin from this compound involves two key chemical modifications:

  • Reduction of the glutamine side chain: The primary amide of the glutamine residue is reduced to a primary amine.

  • Addition of an ethylenediamine (B42938) moiety: An ethylenediamine group is added to the hemiaminal hydroxyl group.

These modifications resulted in a compound with enhanced water solubility and an improved pharmacokinetic profile, making it suitable for intravenous administration.

dot

G Pneumocandin_B0 This compound (Natural Product) Step1 1. Amide Reduction 2. Ethylenediamine Addition Pneumocandin_B0->Step1 Caspofungin Caspofungin (Semi-synthetic Drug) Step1->Caspofungin

Caption: Synthetic progression from this compound to Caspofungin.

Antifungal Activity

The following tables summarize the in vitro activity of caspofungin against a range of clinically important fungal pathogens. While extensive data is available for caspofungin, directly comparable Minimum Inhibitory Concentration (MIC) data for its precursor, this compound, is less abundant in the public domain. The data presented for caspofungin is compiled from various global surveillance studies.

Table 1: In Vitro Activity of Caspofungin against Candida Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans>50000.008 - 40.03 - 0.50.06 - 1.0
Candida glabrata>10000.015 - 40.03 - 0.50.06 - 1.0
Candida parapsilosis>5000.03 - 40.50.5 - 2.0
Candida tropicalis>5000.015 - 80.03 - 0.50.06 - 2.0
Candida krusei>2000.03 - 40.12 - 0.50.5 - 2.0
Candida guilliermondii>1000.03 - >80.5 - 2.01.0 - >8

Data compiled from multiple sources.

Table 2: In Vitro Activity of Caspofungin against Aspergillus Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus>2000.015 - >160.06 - 0.50.12 - 1.0
Aspergillus flavus>500.03 - 20.12 - 0.50.25 - 1.0
Aspergillus niger>200.06 - 20.250.5
Aspergillus terreus>200.03 - 10.060.12

Data compiled from multiple sources. Note: In vitro susceptibility testing of echinocandins against filamentous fungi can be method-dependent, and Minimum Effective Concentration (MEC) is often reported as an alternative endpoint.

Experimental Protocols

Fermentation of Glarea lozoyensis for this compound Production

This protocol is a generalized representation based on published methods. Optimization is typically required for specific strains and fermentation scales.

5.1.1. Media Composition

  • Seed Medium: (per liter)

    • Mannitol: 20 g

    • Glucose: 10 g

    • Peptone: 10 g

    • Yeast Extract: 5 g

    • K₂HPO₄: 2.5 g

    • pH: 6.8

  • Production Medium: (per liter)

    • Mannitol: 80 g

    • Glucose: 20 g

    • Peptone: 20 g

    • K₂HPO₄: 2.5 g

    • pH: 6.8

5.1.2. Fermentation Protocol

  • Inoculate a seed flask containing the seed medium with a culture of a high-producing strain of G. lozoyensis.

  • Incubate the seed culture at 25°C with agitation (e.g., 220 rpm) for 5-7 days.

  • Transfer an appropriate volume of the seed culture (e.g., 10% v/v) to the production medium in a fermenter.

  • Maintain the production culture at 25°C with controlled aeration and agitation to ensure adequate dissolved oxygen levels. The fermentation is typically carried out for 14-18 days.

  • Monitor the production of this compound periodically by taking samples and analyzing them by High-Performance Liquid Chromatography (HPLC).

dot

G Start Inoculate Seed Medium Seed_Incubation Incubate Seed Culture (25°C, 5-7 days) Start->Seed_Incubation Inoculate_Production Inoculate Production Medium Seed_Incubation->Inoculate_Production Production_Fermentation Production Fermentation (25°C, 14-18 days) Inoculate_Production->Production_Fermentation Monitoring HPLC Monitoring Production_Fermentation->Monitoring Monitoring->Production_Fermentation Harvest Harvest Monitoring->Harvest Target Titer Reached

Caption: Generalized workflow for this compound fermentation.

Purification of this compound

The following is a representative multi-step purification protocol.

  • Extraction:

    • Adjust the pH of the fermentation broth to approximately 3.0.

    • Filter the broth to separate the mycelia.

    • Extract the mycelial cake with an organic solvent such as 75% ethanol.

  • Initial Purification:

    • Concentrate the extract under vacuum.

    • The concentrated extract can be further purified by precipitation and centrifugation.

  • Chromatography:

    • Dissolve the partially purified solid in a suitable solvent.

    • Perform column chromatography using a stationary phase like silica (B1680970) gel or a polymeric resin.

    • Elute with a solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or acetonitrile/water) to separate this compound from related pneumocandins and other impurities.

  • Crystallization:

    • Concentrate the fractions containing pure this compound.

    • Crystallize the product from a suitable solvent system (e.g., methanol/water/ethyl acetate) to obtain the final purified product.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This assay measures the in vitro activity of compounds against the target enzyme.

  • Enzyme Preparation:

    • Prepare a crude membrane fraction containing (1,3)-β-D-glucan synthase from a susceptible fungal strain (e.g., Candida albicans).

  • Assay Reaction:

    • In a microtiter plate, combine the enzyme preparation, assay buffer (containing activators like GTP), and various concentrations of the test compound (e.g., this compound).

    • Initiate the reaction by adding the substrate, UDP-[¹⁴C]-glucose.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Quantification of Glucan Synthesis:

    • Stop the reaction by adding ethanol.

    • Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan polymer.

    • Wash the filter to remove unincorporated UDP-[¹⁴C]-glucose.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each compound concentration relative to a no-drug control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Conclusion

The discovery and development of this compound represent a landmark achievement in the field of medical mycology. It not only provided the essential starting material for the creation of caspofungin, the first in a new class of life-saving antifungal drugs, but also validated (1,3)-β-D-glucan synthase as a prime target for antifungal therapy. The journey from a minor fungal metabolite to a key pharmaceutical precursor underscores the importance of natural product screening, strain improvement, and medicinal chemistry in addressing unmet medical needs. This technical guide serves to consolidate the key scientific and technical aspects of this journey, providing a valuable resource for the next generation of researchers dedicated to combating invasive fungal infections.

References

Methodological & Application

Application Notes and Protocols for Pneumocandin B0 Fermentation and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation of Glarea lozoyensis to produce Pneumocandin B0, a crucial precursor for the antifungal drug Caspofungin, and the subsequent extraction and purification of the target compound.[1][2][3]

I. Fermentation of Glarea lozoyensis for this compound Production

This compound is a secondary metabolite produced by the filamentous fungus Glarea lozoyensis.[1][3] The yield of this compound is highly dependent on the strain, composition of the culture medium, and fermentation conditions.[2][4][5] Strain improvement through mutagenesis and optimization of nutritional components are key strategies to enhance production.[2][4]

Culture Media

Successful fermentation of Glarea lozoyensis for this compound production involves a two-stage process: a seed culture to generate sufficient biomass followed by a production culture optimized for secondary metabolite synthesis. Various media compositions have been reported to enhance yield.

Table 1: Seed Medium Compositions for Glarea lozoyensis

ComponentConcentration (g/L)Reference
Glucose40[1]
Soybean Powder20[1]
KH₂PO₄1[1]
FeSO₄·7H₂O0.01[1]
MnSO₄·H₂O0.01[1]
ZnSO₄·7H₂O0.002[1]
CaCl₂·2H₂O0.001[1]
HBO₃0.00056[1]
CuCl₂·2H₂O0.00025[1]
(NH₄)₅Mo₇O₂₄·4H₂O0.00003[1]
Initial pH 5.0 [1]

Table 2: Fermentation Medium Compositions for this compound Production

ComponentConcentration (g/L)Reference
Medium 1
Mannitol80[1]
Glucose20[1]
Peptone20[1]
K₂HPO₄2.5[1]
Initial pH 6.8 [1]
Medium 2
Lactose (B1674315)30[6][7]
Threonine10[6][7]
Yeast Powder10[6][7]
Proline12[6][7]
KH₂PO₄1.5[6][7]
MgSO₄·7H₂O0.5[6][7]
MES Buffer Salt15[6][7]
Initial pH 5.3 [6][7]
Fermentation Protocol

This protocol is a synthesis of methodologies reported in the literature.[1][6][8]

1.2.1 Seed Culture Preparation:

  • Prepare the seed medium according to the composition in Table 1.

  • Dispense 50 mL of the seed medium into 250-mL shake flasks.

  • Inoculate the flasks with 10 mL of frozen mycelia of G. lozoyensis.

  • Incubate the flasks at 25°C on a rotary shaker at 220 rpm for 168 hours.[1][8]

1.2.2 Production Fermentation:

  • Prepare the fermentation medium (e.g., Medium 1 or 2 from Table 2).

  • Dispense 50 mL of the fermentation medium into 250-mL shake flasks.

  • Inoculate the fermentation medium with 10% (v/v) of the seed culture.[1][8]

  • Incubate the flasks at 25°C on a rotary shaker at 220 rpm for 432 hours.[1][8]

  • For larger scale fermenters (e.g., 50L), maintain the temperature between 24-26°C, with an initial aeration rate of 0.5-1.0 VVM and a tank pressure of 0.04-0.06 MPa.[7] The agitation and aeration should be gradually increased to maintain a dissolved oxygen level above 20%.[7]

  • In some protocols, fed-batch strategies are employed, such as adding lactose to maintain the total sugar concentration between 1-3%.[7]

  • The addition of Vitamin B5 (30 mg/L) after 48 hours of fermentation has been shown to be beneficial.[6]

Fermentation Workflow Diagram

Fermentation_Workflow cluster_seed Seed Culture Preparation cluster_production Production Fermentation Seed_Medium Prepare Seed Medium Inoculate_Seed Inoculate with G. lozoyensis Seed_Medium->Inoculate_Seed Incubate_Seed Incubate (25°C, 220 rpm, 168h) Inoculate_Seed->Incubate_Seed Inoculate_Production Inoculate with Seed Culture (10% v/v) Incubate_Seed->Inoculate_Production Transfer Production_Medium Prepare Fermentation Medium Production_Medium->Inoculate_Production Incubate_Production Incubate (25°C, 220 rpm, 432h) Inoculate_Production->Incubate_Production Monitoring Monitor pH, DO, and Substrates Incubate_Production->Monitoring Harvest Harvest Fermentation Broth Monitoring->Harvest

Caption: Workflow for this compound Fermentation.

Expected Yields

This compound yields are highly variable depending on the strain and fermentation conditions. Reported yields range from approximately 800-1000 mg/L in standard processes to over 2500 mg/L in optimized and fed-batch cultures.[5][7] Some studies have reported yields as high as 2131 g/L after strain improvement.[1]

Table 3: Reported this compound Production Yields

Strain/ConditionYield (mg/L)Reference
G. lozoyensis ATCC 74030 (Parent)810[4]
Mutant Strain Q11134[4]
Mutant Strain Q1 (Optimized Medium)1873[4]
ALE50 Endpoint Strain2131[1][8]
Optimized Fed-Batch Culture2710[2]
Extractive Batch Fermentation with SDS2528.67[9]

II. Extraction and Purification of this compound

This compound is primarily located within the mycelia of G. lozoyensis.[1] The extraction process, therefore, focuses on separating the mycelia from the fermentation broth and then extracting the compound from the mycelia.

Extraction and Initial Purification Protocol

The following protocol outlines a general procedure for the extraction and initial purification of this compound from the fermentation broth.

2.1.1 Mycelial Harvest and Lysis:

  • Adjust the pH of the fermentation broth to 3.0 with an acid such as oxalic acid.[10]

  • Filter the broth using a plate and frame filter press to collect the mycelial cake (fungus residue).[10][11]

  • To extract total this compound (intracellular and extracellular), an aliquot of the whole fermentation broth can be extracted with four volumes of ethanol (B145695) with vigorous mixing.[8]

2.1.2 Solvent Extraction:

  • The mycelial cake is extracted with a suitable solvent. Common solvents include n-butanol or aqueous solutions of methanol (B129727) or ethanol (e.g., 75% ethanol).[10][12]

  • For instance, 1200 kg of fungus residue can be extracted with 6 tons of 75% ethanol solution by stirring for 6 hours.[10]

  • The mixture is filtered again to separate the solvent extract from the mycelial debris.[10]

2.1.3 Concentration and Washing:

  • The solvent extract is concentrated under vacuum at a temperature of 45-50°C.[12]

  • The concentrated extract can be washed with an immiscible solvent, such as water if n-butanol was used for extraction, to remove polar impurities.[12]

2.1.4 Adsorption Chromatography and Decolorization:

  • The washed and concentrated extract is then subjected to adsorption chromatography. Adsorbent resins are commonly used for this purpose.[13][14]

  • The adsorbed product is eluted with a higher concentration of the organic solvent (e.g., 80-90% methanol or ethanol).[13][14]

  • The eluate rich in this compound is collected and may be treated with activated carbon for decolorization.[13]

2.1.5 Crystallization:

  • The purified eluate is concentrated under vacuum.[14]

  • The concentrate is dissolved in methanol, and a small amount of water is added dropwise to induce supersaturation and crystallization of this compound.[14]

  • The resulting crystals are collected, yielding a product with a purity that can reach 96%.[14]

Extraction and Purification Workflow Diagram

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Harvest_Broth Harvest Fermentation Broth pH_Adjust Adjust pH to ~3.0 Harvest_Broth->pH_Adjust Filter_Mycelia Filter to Collect Mycelia pH_Adjust->Filter_Mycelia Solvent_Extraction Extract Mycelia with Solvent (e.g., n-Butanol, Ethanol) Filter_Mycelia->Solvent_Extraction Concentrate_Extract Concentrate Extract under Vacuum Solvent_Extraction->Concentrate_Extract Transfer Extract Wash_Extract Wash with Immiscible Solvent Concentrate_Extract->Wash_Extract Adsorption_Chromo Adsorption Chromatography Wash_Extract->Adsorption_Chromo Elution Elute with High Purity Solvent Adsorption_Chromo->Elution Decolorize Decolorize with Activated Carbon Elution->Decolorize Concentrate_Final Final Concentration Decolorize->Concentrate_Final Crystallize Crystallize this compound Concentrate_Final->Crystallize Final_Product High Purity this compound Crystallize->Final_Product

Caption: Workflow for this compound Extraction and Purification.

III. Signaling Pathways and Cellular Processes

While the direct signaling pathways for this compound biosynthesis are complex and not fully elucidated in all aspects, it is known to be a lipohexapeptide synthesized by a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[15] The biosynthesis involves the condensation of a fatty acid side chain with a hexapeptide core.[1]

Simplified Biosynthesis Overview

Biosynthesis_Overview cluster_precursors Precursors cluster_synthesis Biosynthesis Machinery cluster_product Product Fatty_Acid 10R,12S-dimethylmyristoyl-CoA PKS Polyketide Synthase (PKS) Fatty_Acid->PKS Amino_Acids L-Proline, L-Leucine, etc. NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acids->NRPS PKS->NRPS Fatty Acid Chain Transfer Pneumocandin_B0 This compound NRPS->Pneumocandin_B0 Cyclic Lipopeptide Assembly

Caption: Simplified overview of this compound biosynthesis.

These protocols and notes are intended to serve as a comprehensive guide for the laboratory-scale production and purification of this compound. Optimization of specific parameters may be necessary depending on the specific strain of Glarea lozoyensis used and the equipment available.

References

Application Notes and Protocols for the Purification of Pneumocandin B0 from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Pneumocandin B0, a key intermediate for the antifungal agent Caspofungin, from the fermentation broth of Glarea lozoyensis. The following sections detail various purification strategies, including extraction, chromatographic separation, and crystallization, supported by quantitative data and step-by-step experimental procedures.

Introduction

This compound is a secondary metabolite produced by the fungus Glarea lozoyensis. As a lipohexapeptide of the echinocandin family, it is the precursor for the semi-synthetic antifungal drug, caspofungin acetate (B1210297). The purification of this compound from the fermentation broth presents a significant challenge due to the presence of structurally similar impurities, such as Pneumocandin A0 and C0, as well as various pigments and other fermentation byproducts. This document outlines effective methods to achieve high-purity this compound suitable for pharmaceutical synthesis.

Overview of the Purification Workflow

The general strategy for this compound purification involves a multi-step process that typically includes:

  • Solid-Liquid Separation : Isolation of the mycelia from the fermentation broth.

  • Extraction : Extraction of this compound from the mycelia using organic solvents.

  • Clarification and Initial Purification : Removal of pigments and some impurities through techniques like charcoal treatment or precipitation.

  • Chromatographic Purification : A crucial step to separate this compound from its closely related analogs, often involving multiple chromatography techniques.

  • Crystallization : To obtain the final high-purity product.

  • Drying : To yield the final solid product.

Below is a diagram illustrating a general workflow for the purification of this compound.

G cluster_0 Upstream Processing cluster_1 Downstream Processing - Purification Fermentation Fermentation of Glarea lozoyensis SolidLiquidSeparation Solid-Liquid Separation (e.g., Filtration, Centrifugation) Fermentation->SolidLiquidSeparation Extraction Mycelial Extraction (e.g., Ethanol (B145695), Methanol) SolidLiquidSeparation->Extraction Concentration1 Vacuum Concentration Extraction->Concentration1 InitialPurification Initial Purification (e.g., Diatomite Treatment, Decolorization) Concentration1->InitialPurification Chromatography Chromatographic Purification (e.g., Reversed-Phase, Normal Phase) InitialPurification->Chromatography Concentration2 Concentration of Pure Fractions Chromatography->Concentration2 Crystallization Crystallization Concentration2->Crystallization Drying Drying Crystallization->Drying FinalProduct High-Purity this compound Drying->FinalProduct

Caption: General workflow for this compound purification.

Quantitative Data Summary

The following tables summarize quantitative data from various purification protocols, providing insights into the efficiency of different methods.

Table 1: Purity and Yield at Different Purification Stages

Purification StepInitial Purity (%)Final Purity (%)Overall Yield (%)Reference
Process-1 (Extraction & Crystallization)N/A75 - 8255 - 70[1][2]
Process-2 (Process-1 + Adsorption Chromatography)77.9990 - 9345 - 55[1][2]
Reversed & Normal Phase ChromatographyCrude> 95N/A[3]
Polymeric Adsorbent & Activated CarbonN/A96.5 - 97.962 - 70
Nanoscale Polymer Particle ChromatographyN/A> 95> 65

Table 2: Comparison of Chromatographic Methods

Chromatography TypeStationary PhaseMobile Phase ExampleKey SeparationReference
Reversed-PhaseC8 or C18Acetonitrile (B52724)/WaterGeneral impurity removal
Normal PhaseCyano-bonded silica (B1680970)Ethyl acetate/Methanol (B129727)/WaterSeparation of this compound from C0
Hydrophilic Interaction (HILIC)Unmodified silicaAcetonitrile/Acidic aqueous solutionSeparation of this compound from C0
AdsorptionNeutral Alumina (B75360)Methanol/WaterRemoval of Pneumocandin A0

Experimental Protocols

This section provides detailed protocols for key stages of this compound purification.

Protocol 1: Extraction and Initial Purification

This protocol is based on a method involving acidification and solvent extraction.

Objective: To extract this compound from the fermentation broth and perform an initial purification.

Materials:

  • This compound fermentation broth

  • Oxalic acid

  • 75% Ethanol solution

  • Diatomite (100 mesh)

  • Deionized water

  • Activated carbon

  • Methanol

  • Ethyl acetate

  • Plate and frame filter press

  • Enamel kettle with vacuum and temperature control

  • Centrifuge

Procedure:

  • Acidification and Filtration:

    • Transfer the fermentation broth (e.g., 11 tons) to an acidification tank.

    • Adjust the pH of the broth to 3.0 with oxalic acid.

    • Filter the acidified broth using a plate and frame filter press to obtain the fungus residue (mycelia).

  • Ethanol Extraction:

    • To the collected fungus residue (e.g., 1200 kg), add 75% ethanol solution (e.g., 6 tons).

    • Stir the mixture for 6 hours.

    • Filter the mixture again using a plate and frame filter press to obtain the ethanol extract.

  • Concentration and Precipitation:

    • Transfer the extract to an enamel kettle.

    • Concentrate the extract under vacuum (≤ -0.07MPa) at a temperature of ≤ 50°C.

    • Continue concentration until the material liquid becomes turbid. A sample can be centrifuged to check for a this compound content of approximately 48 mg/L in the clear liquid.

    • To the concentrated extract mixture (e.g., 50 kg), add diatomite (e.g., 200 kg) and mix thoroughly to absorb and coat the crystals.

    • Add deionized water (e.g., 250 kg), stir, and centrifuge to obtain a white solid containing this compound.

  • Decolorization and First Crystallization:

    • Add ethanol to the obtained solid and stir to dissolve.

    • Add activated carbon, stir for complete decolorization, and filter to obtain a colorless filtrate.

    • Concentrate the filtrate to dryness.

    • Dissolve the dried residue in methanol, then add water and stir until the solution is clear.

    • Add ethyl acetate and stir to induce crystallization, obtaining a primary wet crystal.

  • Recrystallization:

    • Repeat the crystallization process with the primary wet crystal using the same method to obtain a purified wet crystal.

    • Dry the wet crystal to obtain the final product.

Protocol 2: Chromatographic Purification using Reversed and Normal Phase Columns

This protocol describes a two-step chromatographic purification process to achieve high-purity this compound.

Objective: To purify a crude this compound product to >95% purity using sequential reversed-phase and normal-phase chromatography.

Materials:

  • Crude this compound

  • Reversed-phase column (C8 or C18, particle size 20-50 µm)

  • Normal-phase column (cyano-bonded silica, particle size 200-300 mesh)

  • Appropriate solvents for both chromatography steps (e.g., acetonitrile, water, ethyl acetate, methanol)

  • Rotary evaporator

Procedure:

  • Reversed-Phase Chromatography (Initial Purification):

    • Dissolve the crude this compound in a suitable solvent.

    • Load the solution onto a pre-equilibrated C8 or C18 reversed-phase column.

    • Elute the column with a suitable gradient of solvents (e.g., increasing concentration of acetonitrile in water).

    • Collect the fractions containing this compound.

    • Combine the desired fractions and concentrate under reduced pressure at 45-60°C to obtain a semi-pure product.

  • Normal-Phase Chromatography (Final Purification):

    • The semi-pure product can be loaded onto the normal-phase column using a dry loading method. To do this, mix the semi-pure product with cyano-bonded silica in a 1:5 weight ratio and, after stirring, pour it into the chromatography column.

    • Elute the column with a suitable solvent system (e.g., a mixture of ethyl acetate, methanol, and water).

    • Collect the fractions containing the high-purity this compound.

    • Analyze the fractions by HPLC to confirm purity (>95%).

    • Combine the high-purity fractions and concentrate to obtain the final product.

The logical relationship for this two-step chromatography process can be visualized as follows:

G Crude Crude this compound RP_Chrom Reversed-Phase Chromatography (C8 or C18) Crude->RP_Chrom SemiPure Semi-Pure this compound RP_Chrom->SemiPure NP_Chrom Normal-Phase Chromatography (Cyano-bonded Silica) SemiPure->NP_Chrom HighPurity High-Purity this compound (>95%) NP_Chrom->HighPurity

Caption: Two-step chromatographic purification of this compound.

Protocol 3: Purification using Adsorption Chromatography on Neutral Alumina

This protocol is effective for removing impurities like Pneumocandin A0 to achieve a final purity of >90%.

Objective: To purify a moderately pure (75-85%) this compound solid to a high purity (>90%) by removing closely related impurities.

Materials:

  • This compound solid (75-85% purity)

  • Methanol

  • Neutral alumina (N-alumina)

  • Water

  • Acetone (as an antisolvent for crystallization)

  • Glass column

  • Vacuum filtration setup

Procedure:

  • Sample Preparation and Column Packing:

    • Dissolve the this compound solid (e.g., 1.5 g) in methanol to a concentration of approximately 25 g/L.

    • Pack a glass column with a bed of neutral alumina (e.g., 45 g).

  • Loading and Elution:

    • Load the methanol solution of this compound onto the alumina bed.

    • Wash the column with one column volume of water to elute polar impurities and some Pneumocandin A0.

    • Elute the column with a solvent composition that is selective for the remaining impurities.

    • Finally, elute the column with a product-selective solvent to recover the high-purity this compound.

  • Crystallization and Drying:

    • Pool the high-purity fractions and concentrate them.

    • Perform crystallization by using an antisolvent like acetone.

    • Filter the crystals using vacuum filtration.

    • Dry the solid product under vacuum at 40°C for 24 hours to obtain the final high-purity amorphous this compound.

Conclusion

The purification of this compound from fermentation broth is a complex process that requires a combination of different techniques to achieve the high purity required for pharmaceutical applications. The choice of the specific purification strategy will depend on the initial purity of the fermentation product, the scale of production, and the desired final purity. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing a robust and efficient purification process for this compound.

References

Application Notes and Protocols for the Quantification of Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Pneumocandin B0, a crucial precursor for the antifungal drug Caspofungin Acetate, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed for accurate and reproducible analysis in research and drug development settings.

Introduction

This compound is a lipopeptide antifungal agent produced by the fungus Glarea lozoyensis. Accurate quantification of this compound is essential for monitoring fermentation processes, optimizing production yields, and ensuring the quality of the final active pharmaceutical ingredient. This document outlines validated HPLC and LC-MS methods for this purpose.

Sample Preparation from Fermentation Broth

A critical step for accurate quantification is the efficient extraction of this compound from the fermentation broth.

Protocol for Extraction
  • Homogenization : Take a representative sample of the cell-containing fermentation broth.

  • Solvent Extraction : Add an equal volume of methanol (B129727) or acetone (B3395972) to the broth. For example, to 5.0 g of culture broth, add 20.0 ml of acetone.[1]

  • Sonication : Sonicate the mixture for 20 minutes to ensure complete cell lysis and extraction of intracellular this compound.[1]

  • Centrifugation : Centrifuge the extract at 8000 x g for 5-10 minutes at room temperature.[2]

  • Filtration : Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[1]

  • Dilution : The filtered extract is now ready for injection into the HPLC or LC-MS system. If necessary, dilute the sample with the mobile phase.

Experimental Workflow for Sample Preparation

Sample_Preparation Fermentation_Broth Fermentation Broth Sample Solvent_Addition Add Methanol or Acetone Fermentation_Broth->Solvent_Addition Sonication Sonication (20 min) Solvent_Addition->Sonication Centrifugation Centrifugation (8000 x g, 5-10 min) Sonication->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Filtration Filtration (0.22 µm) Supernatant_Collection->Filtration Analysis Ready for HPLC/LC-MS Analysis Filtration->Analysis

Caption: Workflow for this compound extraction.

High-Performance Liquid Chromatography (HPLC) Method

This section details a reliable HPLC method for the routine quantification of this compound.

Chromatographic Conditions
ParameterConditionReference
Column Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Gradient 10% to 100% B over 28 minutes[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature 25 °C[3]
Detection Wavelength 210 nm[3]
HPLC Protocol
  • System Preparation : Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Standard Preparation : Prepare a series of standard solutions of pure this compound in the mobile phase to generate a calibration curve.

  • Sample Analysis : Inject the prepared sample extracts and standards into the HPLC system.

  • Data Analysis : Integrate the peak area corresponding to this compound. Calculate the concentration in the samples using the calibration curve derived from the standards.[3]

HPLC Analysis Workflow

HPLC_Workflow Prepared_Sample Prepared Sample/Standard HPLC_Injection Inject into HPLC Prepared_Sample->HPLC_Injection Chromatographic_Separation C18 Reversed-Phase Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (210 nm) Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition & Integration UV_Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification LCMS_Flow Sample_Injection Inject Sample HILIC_Separation HILIC Separation Sample_Injection->HILIC_Separation ESI_Ionization Electrospray Ionization HILIC_Separation->ESI_Ionization Mass_Analysis_Q1 Quadrupole 1: Isolate Precursor Ion (m/z 1063) ESI_Ionization->Mass_Analysis_Q1 Fragmentation_Q2 Collision Cell: Fragment Precursor Mass_Analysis_Q1->Fragmentation_Q2 Mass_Analysis_Q3 Quadrupole 3: Detect Product Ions Fragmentation_Q2->Mass_Analysis_Q3 Quantification Quantify using Specific Transitions Mass_Analysis_Q3->Quantification

References

Semi-synthesis of Caspofungin from Pneumocandin B0: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspofungin, a potent antifungal agent of the echinocandin class, is a semi-synthetic lipopeptide derived from the natural product Pneumocandin B0.[1][2] this compound is a fermentation product of the fungus Glarea lozoyensis.[1][3][4] The semi-synthetic process primarily involves the modification of the peptide core of this compound at two key positions: the reduction of a primary amide to an amine and the condensation of the hemiaminal moiety with ethylenediamine (B42938). This document provides detailed application notes and experimental protocols for the semi-synthesis of Caspofungin from this compound, intended to guide researchers in the fields of medicinal chemistry, drug discovery, and process development.

Introduction

Echinocandins represent a critical class of antifungal drugs that target the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This mechanism of action provides a high degree of selectivity and safety, as mammalian cells lack a cell wall. Caspofungin was the first approved drug in this class and remains a cornerstone in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.

The semi-synthesis from this compound is a more economically viable approach than total synthesis due to the complex stereochemistry of the molecule. The process has been refined over the years to improve yield and purity, with a notable three-step synthesis achieving an overall yield of approximately 45%. This protocol outlines a common and effective method for this transformation.

Reaction Scheme

The overall transformation from this compound to Caspofungin involves a multi-step process that can be summarized as follows:

  • Formation of a Phenylthioaminal Intermediate: this compound is reacted with thiophenol in the presence of an acid catalyst to form a more stable intermediate. This step prepares the molecule for the subsequent amination.

  • Chemoselective Amide Reduction: The primary amide on the glutamine residue is selectively reduced to a primary amine. This is a critical step that differentiates Caspofungin from its precursor.

  • Substitution with Ethylenediamine: The phenylthio group is displaced by ethylenediamine to introduce the final side chain, yielding Caspofungin.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the semi-synthesis of Caspofungin from this compound. Please note that yields and purity can vary based on specific reaction conditions and purification techniques.

StepProductMolar Mass ( g/mol )Typical Yield (%)Typical Purity (%)
1Phenylthioaminal Intermediate~1176.590-95>90
2Reduced Amine Intermediate~1162.585-90>95 (after purification)
3Caspofungin1093.370-80>98 (after purification)
Overall Caspofungin 1093.3 ~45 >99 (as acetate (B1210297) salt)

Experimental Protocols

Materials and Reagents
  • This compound (Starting Material)

  • Acetonitrile (B52724) (anhydrous)

  • Thiophenol

  • Trifluoromethanesulfonic acid

  • Sodium acetate trihydrate

  • Phenylboronic acid

  • Borane-dimethyl sulfide (B99878) complex (BMS)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol (B129727) (anhydrous)

  • Ethylenediamine

  • Acetic acid

  • Ethyl acetate

  • Silica (B1680970) gel for chromatography

  • Reverse-phase C18 silica gel for HPLC purification

Protocol 1: Synthesis of the Phenylthioaminal Intermediate
  • Suspend this compound (e.g., 20.0 g) in anhydrous acetonitrile (600 ml).

  • Add phenylboronic acid (4.58 g) to protect the diol functionalities.

  • Add thiophenol (5.80 ml).

  • Cool the reaction mixture to -15 °C.

  • Slowly add trifluoromethanesulfonic acid (4.98 ml) to the cooled solution.

  • Stir the reaction mixture at -15 °C for 2.5 hours, monitoring the reaction progress by HPLC.

  • Upon completion, quench the reaction by slowly adding a solution of sodium acetate trihydrate (7.66 g) in water (66.6 ml) to precipitate the product.

  • Stir the resulting suspension for 2 hours at 17 °C, then cool to 0 °C.

  • Filter the precipitate, wash with cold acetonitrile, and dry under vacuum to obtain the phenylthioaminal intermediate.

Protocol 2: Borane Reduction of the Primary Amide
  • Dissolve the phenylthioaminal intermediate from Protocol 1 in anhydrous THF.

  • Cool the solution to a temperature between -10 °C and 0 °C.

  • Slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF. The stoichiometry should be carefully controlled to ensure selective reduction of the primary amide.

  • Stir the reaction at 0 °C for several hours, monitoring by HPLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield the reduced amine intermediate.

Protocol 3: Synthesis of Caspofungin via Ethylenediamine Substitution
  • Dissolve the purified reduced amine intermediate in anhydrous methanol (120 ml for 30 g of intermediate).

  • Cool the solution to 10 °C.

  • Add a solution of ethylenediamine (89 ml) in methanol (120 ml).

  • Stir the reaction mixture at 10 °C for 4 hours, monitoring by HPLC.

  • After completion, add acetic acid (165 ml) to neutralize the excess ethylenediamine and form the diacetate salt of Caspofungin.

  • Add water (100 ml) and concentrate the reaction mass under reduced pressure.

Protocol 4: Purification of Caspofungin
  • The crude Caspofungin diacetate solution can be purified by preparative reverse-phase HPLC (C18 column).

  • A typical mobile phase gradient could be acetonitrile and water containing 0.1% acetic acid.

  • Collect the fractions containing the pure product and lyophilize to obtain Caspofungin diacetate as a white to off-white powder.

  • Alternatively, the crude product can be precipitated. Dissolve the crude Caspofungin in ethanol (B145695) (6 ml) and 6% aqueous acetic acid (0.6 ml), then add ethyl acetate (11 ml) dropwise.

  • Stir the mixture for 1 hour at 10 °C, filter the solid, and dry to obtain Caspofungin diacetate.

Workflow and Logic Diagrams

Caspofungin_Synthesis cluster_0 cluster_1 PneumocandinB0 This compound Thiophenol Thiophenol, Phenylboronic Acid CF3SO3H, Acetonitrile, -15°C Intermediate1 Phenylthioaminal Intermediate Thiophenol->Intermediate1 Step 1: Phenylthioaminal Formation BMS Borane-DMS Complex THF, 0°C Intermediate2 Reduced Amine Intermediate BMS->Intermediate2 Step 2: Amide Reduction Ethylenediamine Ethylenediamine Methanol, 10°C Caspofungin_crude Crude Caspofungin Ethylenediamine->Caspofungin_crude Step 3: Side Chain Substitution Purification Purification (RP-HPLC or Precipitation) Caspofungin_final Caspofungin Diacetate Purification->Caspofungin_final Final Purification

Caption: Workflow for the semi-synthesis of Caspofungin from this compound.

Safety Precautions

  • Thiophenol is toxic and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Borane-dimethyl sulfide complex is flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Ethylenediamine is corrosive and a respiratory irritant. Handle in a fume hood with appropriate PPE.

  • All reactions should be carried out by trained personnel in a laboratory setting with access to safety equipment.

Conclusion

The semi-synthesis of Caspofungin from this compound is a well-established process that provides a reliable route to this important antifungal medication. The protocols outlined in this document, based on published literature, offer a detailed guide for researchers. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and purity. The use of chromatographic purification techniques is essential for obtaining a final product that meets pharmaceutical standards. This synthetic approach continues to be a cornerstone in the production of echinocandin antifungals, enabling the treatment of life-threatening fungal infections worldwide.

References

Application Notes and Protocols for High-Yield Production of Pneumocandin B0 in Glarea lozoyensis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pneumocandin B0 is a crucial precursor for the semi-synthesis of Caspofungin, a first-line antifungal drug.[1][2][3][4] Produced by the filamentous fungus Glarea lozoyensis, this compound is often a minor component in wild-type strains, necessitating strain improvement and process optimization for industrially viable yields.[1][2][3][4] In the wild-type organism, Pneumocandin A0 is the predominant product.[1] This document provides detailed methodologies and compiled data for enhancing the production of this compound, focusing on genetic engineering, fermentation strategies, and analytical protocols.

Data Presentation

Table 1: Strain Improvement Strategies and Resulting this compound Titers
StrategyStrain/MethodKey Genetic/Phenotypic ChangePneumocandin A0:B0 RatioThis compound TiterReference
Classical Mutagenesis G. lozoyensis ATCC 74030Chemical mutagenesis1:80 (from 7:1 in wild-type)241 µg/mL (13-fold increase from wild-type)[1][5]
Genetic Engineering G. lozoyensis GLOXY4 disruption mutantDisruption of GLOXY4 gene, abolishing Pneumocandin A0 productionExclusive B0 production9.5-fold increase over wild-type[1][4][6]
Adaptive Laboratory Evolution (ALE) G. lozoyensis ALE5050 cycles of low-temperature ALE; enhanced membrane permeabilityNot specified2131 µg/L (32% increase over starting strain)[7][8]
Combined Mutagenesis & Optimization G. lozoyensis 11-γ-12NTG, 60Co-γ, UV, and ARTP mutagenesisNot specified1.48 g/L[9]
Combined Engineering & Optimization G. lozoyensis F-ap-htyEGenetic engineering to reduce Pneumocandin C0, plus medium optimizationNot specified2.01 g/L (shake flask), 2.71 g/L (5L fermenter)[9]
Table 2: Optimized Fermentation Media Composition
Medium TypeComponentConcentration (g/L)Reference
Seed Medium Glucose40
Soybean Powder20[8]
KH2PO41[8]
Trace Elements (FeSO4·7H2O, MnSO4·H2O, etc.)As specified[8]
Production Medium (Response Surface Optimized) Mannitol (B672)82.23
L-Proline30.0[10]
Coconut Oil6.0[10]
Production Medium (Fatty Acid Supplementation) Base MediumNot specified[11]
Stearic Acid1.0[11]
Acetic Acid1.0[11]
Production Medium (Fed-batch Culture) Base Medium with optimized mannitol feedingNot specified[9]
Table 3: Key Fermentation Parameters for this compound Production
ParameterOptimal Value/RangeNotesReference
Temperature 23.5 - 25°CGrowth is inhibited at temperatures ≥ 28°C.[5]
pH 5.2Relatively insensitive in the range of 4.5 to 6.5.[5][12]
Dissolved Oxygen (DO) >20% air saturationCritical for production; lower levels increase unwanted analogues.[13]
Agitation 220 rpm (shake flask)To be optimized based on fermenter scale.[8]
Inoculum Size 10% (v/v)Seed culture to production medium.[8]
Fermentation Duration 432 hours (18 days)For batch fermentations in shake flasks.[8]

Experimental Protocols

Protocol 1: Genetic Engineering of G. lozoyensis for Exclusive this compound Production

This protocol describes the disruption of the GLOXY4 gene, which is responsible for the biosynthesis of a precursor for Pneumocandin A0, thereby redirecting the metabolic flux towards this compound.[1][4]

1. Strain and Culture Conditions:

  • Use G. lozoyensis wild-type strain (e.g., ATCC 20868).
  • Maintain the strain on potato dextrose agar (B569324) (PDA) slants.

2. Construction of Gene Disruption Vector:

  • Amplify ~1 kb upstream and downstream homologous fragments of the GLOXY4 gene from G. lozoyensis genomic DNA using PCR.
  • Clone these fragments into a vector containing a selectable marker, such as the hygromycin resistance gene (hygR), flanking the marker.
  • The final disruption cassette should have the structure: [Upstream flank] - [hygR] - [Downstream flank].

3. Agrobacterium tumefaciens-mediated Transformation (ATMT):

  • Introduce the disruption vector into A. tumefaciens (e.g., strain EHA105) by electroporation.
  • Grow the transformed A. tumefaciens in a suitable medium containing antibiotics for plasmid selection and acetosyringone (B1664989) to induce vir gene expression.
  • Prepare a conidial suspension of G. lozoyensis.
  • Co-cultivate the A. tumefaciens culture with the G. lozoyensis conidial suspension on induction medium (IMAS agar) for 2-3 days.
  • Overlay the plates with a selection medium containing hygromycin (to select for transformants) and cefotaxime (B1668864) (to kill A. tumefaciens).

4. Screening and Verification of Mutants:

  • Isolate hygromycin-resistant colonies and subculture them to obtain pure strains.
  • Perform genomic DNA extraction from the putative mutants.
  • Verify the correct integration of the disruption cassette and deletion of the GLOXY4 gene by PCR and Southern blotting.
  • Confirm the phenotype by analyzing the fermentation broth for the absence of Pneumocandin A0 and the exclusive production of this compound using HPLC.

Protocol 2: Shake Flask Fermentation for this compound Production

This protocol is based on optimized conditions for high-yield production in shake flasks.

1. Seed Culture Preparation:

  • Prepare seed medium as detailed in Table 2.[8]
  • Inoculate a 250 mL flask containing 50 mL of seed medium with mycelia from a mature PDA plate or a frozen stock of G. lozoyensis.
  • Incubate at 25°C with agitation at 220 rpm for 168 hours (7 days).[8]

2. Production Fermentation:

  • Prepare the production medium (e.g., Response Surface Optimized medium from Table 2) in 250 mL flasks containing 50 mL of medium.
  • Inoculate the production medium with 10% (v/v) of the seed culture (5 mL).[8]
  • Incubate at 25°C with agitation at 220 rpm for up to 432 hours (18 days).[8]

3. Fed-batch Strategy (optional for higher yield):

  • For fed-batch fermentation in a controlled bioreactor, begin with a batch phase.
  • Monitor a key substrate, such as mannitol, and initiate feeding to maintain its concentration at an optimal level, as determined by prior experiments.[9]

Protocol 3: Extraction and Quantification of this compound by HPLC

This protocol describes a method for extracting and quantifying this compound from fermentation broth.

1. Sample Preparation and Extraction:

  • Take a 1 mL aliquot of the whole fermentation broth (containing mycelia).
  • Add 4 mL of ethyl alcohol and vortex vigorously for 10 minutes to extract both intracellular and extracellular product.[8]
  • Centrifuge the mixture at 8,000 x g for 5 minutes to pellet the cell debris.[8]
  • Collect the supernatant for analysis. To determine only the extracellular concentration, centrifuge the initial broth and analyze the supernatant directly.[8]

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., Hypersil BDS, 5 µm, 100 mm x 4.6 mm).[10]
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer). The exact gradient should be optimized for baseline separation of this compound from analogues like A0 and C0.
  • Detection: UV detector at a wavelength of 210 nm.
  • Quantification: Prepare a standard curve using a purified this compound reference standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.[10]

Visualizations

experimental_workflow cluster_strain Strain Development cluster_fermentation Fermentation Process cluster_analysis Analysis strain_wild Wild-Type G. lozoyensis strain_mutant Engineered/Mutant Strain (e.g., GLOXY4 knockout) strain_wild->strain_mutant Mutagenesis or Genetic Engineering seed_prep Seed Culture (7 days, 25°C) strain_mutant->seed_prep prod_ferm Production Fermentation (18 days, 25°C, pH 5.2) seed_prep->prod_ferm 10% Inoculum extraction Solvent Extraction (Ethyl Alcohol) prod_ferm->extraction hplc HPLC Quantification extraction->hplc end end hplc->end High-Yield This compound

Caption: Workflow for high-yield this compound production.

biosynthesis_pathway cluster_precursors Precursors cluster_synthesis Biosynthesis in Wild-Type cluster_engineered Engineered Pathway leucine L-Leucine glo_oxy4 GLOXY4 Enzyme leucine->glo_oxy4 glo_oxy4_ko GLOXY4 Gene (Disrupted) leucine->glo_oxy4_ko Blocked proline L-Proline hydroxy_proline 3S-hydroxy-L-proline proline->hydroxy_proline hydroxy_proline_2 hydroxy_proline_2 proline->hydroxy_proline_2 3S-hydroxy-L-proline fatty_acid 10,12-dimethylmyristoyl side chain pks Polyketide Synthase (GLPKS4) fatty_acid->pks pks_2 pks_2 fatty_acid->pks_2 Polyketide Synthase (GLPKS4) methyl_proline 4S-methyl-L-proline glo_oxy4->methyl_proline nrps Non-Ribosomal Peptide Synthetase (GLNRPS4) methyl_proline->nrps Position 6 hydroxy_proline->nrps Position 6 pneu_a0 Pneumocandin A0 (Major Product) nrps->pneu_a0 pneu_b0_wt This compound (Minor Product) nrps->pneu_b0_wt pks->nrps nrps_eng Non-Ribosomal Peptide Synthetase (GLNRPS4) pneu_b0_eng This compound (Exclusive Product) nrps_eng->pneu_b0_eng hydroxy_proline_2->nrps_eng Position 6 pks_2->nrps_eng

Caption: Pneumocandin biosynthesis pathway modification.

References

Application Notes and Protocols for the Scale-up of Pneumocandin B0 Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandin B0 is a lipohexapeptide secondary metabolite produced by the filamentous fungus Glarea lozoyensis. It serves as the crucial precursor for the semi-synthesis of Caspofungin, a first-line echinocandin antifungal drug. The industrial production of this compound has been significantly enhanced through extensive strain improvement, medium optimization, and meticulously controlled fermentation process scale-up.[1][2][3] A key challenge in production is that this compound is a minor product in the wild-type strain, which predominantly produces Pneumocandin A0.[2][4] Furthermore, the product is primarily accumulated within the mycelia, necessitating efficient extraction and purification methods. This document provides detailed protocols and application notes to guide the successful scale-up of the this compound fermentation process, from laboratory shake flasks to pilot and production-scale bioreactors.

I. Strain and Inoculum Development

High-yielding and stable production strains are fundamental to a successful fermentation process. The journey from the wild-type Glarea lozoyensis to an industrial producer has involved both classical mutagenesis and modern genetic engineering techniques.

Strain Improvement Strategies
  • Classical Mutagenesis: Techniques such as treatment with nitrosoguanidine (B1196799) (NTG), ultraviolet (UV) light, 60Co gamma-rays, and atmospheric room temperature plasma (ARTP) have been employed to generate mutant strains with improved this compound yields.

  • Genetic Engineering: A significant breakthrough was the targeted disruption of the GLOXY4 gene. This gene encodes an oxygenase responsible for producing a precursor to Pneumocandin A0. Its knockout results in the exclusive production of this compound, simplifying downstream processing.

Inoculum Preparation Protocol

A robust and healthy inoculum is critical for ensuring reproducible fermentation performance. The following is a typical two-stage inoculum development protocol.

1. Culture Activation:

  • Aseptically transfer a cryopreserved mycelial stock of Glarea lozoyensis to an oat bran agar (B569324) plate.

  • Incubate at 25°C until sufficient mycelial growth and conidia formation are observed.

2. Seed Culture (Stage 1):

  • Inoculate 10 mL of seed medium in a 250 mL shake flask with conidia from the agar plate.

  • Seed Medium Composition: A well-defined seed medium is crucial. The use of cotton seed powder as a nitrogen source has been shown to promote a beneficial morphology of small, compact pellets, leading to improved yield and dissolved oxygen levels in the production phase.

  • Incubation: Incubate for 3-5 days at 25°C with agitation at 220 rpm.

3. Pre-culture (Stage 2):

  • Transfer the seed culture (10% v/v) to a larger volume of fermentation medium in a shake flask or a seed fermenter.

  • Incubation: Culture at 25°C and 220 rpm for 168 hours (7 days) to obtain a sufficient biomass for inoculating the production fermenter.

II. Production Fermentation

The transition from shake flasks to large-scale fermenters requires careful consideration of medium composition and the control of key physical and chemical parameters.

Fermentation Medium Optimization

The composition of the production medium directly impacts cell growth and product formation. Optimization studies have identified key components that enhance this compound titers.

Component CategoryRecommended Component(s)Concentration RangeNotes & Rationale
Carbon Source Mannitol (B672) & Glucose (Co-fermentation)Mannitol: 80-82 g/L, Glucose: 8 g/LGlucose is consumed rapidly for initial biomass growth, while mannitol serves as a long-term carbon source. High mannitol concentration also induces beneficial osmotic stress.
Nitrogen Source Cotton Seed Powder / Soy Peptone7.5 g/LCotton seed powder in the seed medium improves mycelial morphology for the production phase.
Precursor L-Proline15-30 g/LL-proline is a direct precursor for the hexapeptide core of this compound.
Fatty Acids Coconut Oil / Soybean Oil6.0 g/LThe lipopeptide structure of this compound includes a dimethylmyristoyl side chain derived from fatty acid metabolism.
Trace Elements Standard Trace Salt Solution1.0 mL/LEssential for enzyme function and overall cell health.
Surfactant (Optional) Sodium Dodecyl Sulfate (SDS)1.0 g/LAdded late in the fermentation (e.g., day 13) to increase cell membrane permeability, promoting the release of intracellular this compound and increasing overall yield.
Scale-up and Bioreactor Control Parameters

Successful scale-up requires maintaining a consistent cellular environment. For G. lozoyensis fermentation, which is characterized by high viscosity, managing oxygen transfer is the most critical challenge.

ParameterSetpoint / RangeRationale & Scale-up Strategy
Temperature 25°COptimal temperature for this compound production. A two-stage strategy (e.g., 30°C for growth, 25°C for production) could be evaluated.
pH 6.5 - 7.0The stability of this compound is compromised at pH below 4.0 or above 8.0. Strict pH control is necessary.
Dissolved Oxygen (DO) >30% air saturationThe critical DO for production is ~20%. Below this, the specific production rate drops, and the formation of unwanted analogs increases.
Scale-up Criterion Constant Dissolved Oxygen Tension (DOT)Maintaining a constant DOT (e.g., 80% air saturation) has proven to be a successful strategy for scaling up from pilot (70 L) to production (57,000 L) scale, as oxygen transfer is the rate-limiting step. This is controlled by a cascaded response of agitation and aeration rate.
Agitation 2-15 kW/m³Sufficient power input is needed to ensure bulk mixing and aid oxygen transfer in the viscous broth. However, sensitivity to DO is independent of agitation within this range.
Fed-Batch Strategy Mannitol or Fructose FeedingAn osmotic stress control fed-batch strategy, maintaining high mannitol concentrations, has been shown to improve titers to 2711 mg/L. Fructose additions have also been used to sustain long fermentation cycles.

III. Experimental Protocols

Protocol 1: Shake Flask Fermentation for Strain Screening
  • Prepare the seed and production media as described in the tables above.

  • Inoculate 50 mL of seed medium in a 250 mL flask with a mycelial plug or conidial suspension.

  • Incubate at 25°C, 220 rpm for 7 days.

  • Transfer 5 mL (10% v/v) of the seed culture into 50 mL of production medium in a 250 mL flask.

  • Incubate the production culture at 25°C, 220 rpm for up to 432 hours (18 days).

  • Withdraw samples periodically for analysis.

Protocol 2: Fed-Batch Fermentation in a 50-L Bioreactor
  • Prepare and sterilize 35 L of production medium in a 50-L bioreactor.

  • Prepare a 5 L inoculum as described in the inoculum development protocol.

  • Aseptically transfer the 5 L inoculum to the production bioreactor.

  • Set the initial control parameters: Temperature at 25°C, pH at 6.8 (controlled with acid/base), and DO maintained above 30% through a cascade of agitation (starting at 200 rpm) and aeration (starting at 0.5 vvm).

  • Monitor mannitol consumption via offline analysis (e.g., HPLC).

  • Initiate a feeding strategy based on mannitol concentration or an osmotic stress control model to maintain high productivity. A fed-batch strategy optimizing mannitol supplementation has achieved yields of 2.71 g/L in a 5 L fermenter.

  • Continue the fermentation for 15-20 days, monitoring growth and product formation.

Protocol 3: Extraction and Quantification of this compound

This compound is primarily an intracellular product.

  • Total this compound Extraction:

    • Take a 1 mL aliquot of the whole fermentation broth (containing mycelia).

    • Add 4 mL of ethanol (B145695) and vortex vigorously for 10 minutes.

    • Centrifuge the mixture at 8000 x g for 5 minutes.

    • Collect the supernatant for HPLC analysis.

  • Extracellular this compound Quantification:

    • Take a sample of the fermentation broth and centrifuge at 8000 x g for 5 minutes to pellet the mycelia.

    • Collect the supernatant and analyze directly by HPLC.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5µm).

    • Mobile Phase: Acetonitrile/water gradient.

    • Detection: UV detector at an appropriate wavelength.

    • Quantification: Calculate the concentration by comparing peak areas to those of a known standard.

IV. Visualizations

This compound Production Workflow

G cluster_0 Strain & Inoculum Development cluster_1 Production & Scale-up cluster_2 Downstream Processing Strain G. lozoyensis Strain (Mutagenesis/Engineered) Activation Culture Activation on Agar Strain->Activation Seed Seed Culture (Shake Flask) Activation->Seed PreCulture Pre-culture (Seed Fermenter) Seed->PreCulture Fermentation Production Fermentation (5L to 50,000L+) PreCulture->Fermentation Control Critical Parameter Control (DO, T, pH, Feeding) Fermentation->Control Harvest Harvest (Whole Broth) Control->Harvest Extraction Mycelial Extraction (e.g., Ethanol) Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Final Crystalline This compound Purification->Final

Caption: Overview of the this compound production and scale-up process.

Critical Parameter Relationships in Scale-up

G ScaleUp Successful Scale-up DO Constant DO Tension (>30%) Yield High this compound Yield DO->Yield Impurities Low Analog Impurities DO->Impurities OTR High Oxygen Transfer Rate (OTR) OTR->DO Agitation Agitation Agitation->OTR Aeration Aeration Aeration->OTR Viscosity High Broth Viscosity Viscosity->OTR Limits Yield->ScaleUp Impurities->ScaleUp G Leucine L-Leucine GLOXY4 GLOXY4 (Oxygenase) Leucine->GLOXY4 Proline L-Proline Pneumo_B0_wt This compound (Minor Product) Proline->Pneumo_B0_wt Pneumo_B0_eng Exclusive This compound Proline->Pneumo_B0_eng Pneumo_A0 Pneumocandin A0 (Major Product) GLOXY4->Pneumo_A0 Enables Synthesis KO Gene Knockout GLOXY4->KO KO->Pneumo_A0 Blocks KO->Pneumo_B0_eng

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandin B0 is a naturally occurring lipopeptide antifungal agent produced by the fungus Glarea lozoyensis. It belongs to the echinocandin class of antifungals, which are potent inhibitors of (1,3)-β-D-glucan synthase, an essential enzyme in the fungal cell wall synthesis.[1][2] This unique mechanism of action, targeting a component absent in mammalian cells, provides a high degree of selective toxicity.[1] this compound is a crucial starting material for the semi-synthesis of caspofungin, a widely used clinical antifungal drug.[1][3] Understanding the in vitro antifungal susceptibility profile of this compound is essential for research and development of new echinocandin-based therapies.

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of this compound, primarily based on the established methodologies for echinocandins set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

This compound, like other echinocandins, non-competitively inhibits the (1,3)-β-D-glucan synthase enzyme complex in the fungal cell membrane. This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.

cluster_cell Fungal Cell Pneumocandin_B0 This compound Glucan_Synthase (1,3)-β-D-Glucan Synthase (Enzyme Complex) Pneumocandin_B0->Glucan_Synthase Inhibits Cell_Wall Fungal Cell Wall (β-Glucan polymer) Glucan_Synthase->Cell_Wall Synthesizes Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Mechanism of action of this compound.

Quantitative Data Summary

Direct and extensive in vitro susceptibility data for this compound is limited in publicly available literature, largely due to its poor water solubility and its primary role as a precursor for caspofungin. However, data from a closely related water-soluble derivative, L-733,560, and its semi-synthetic analogue, caspofungin, provide valuable insights into the expected antifungal spectrum. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for these compounds against various fungal species.

Table 1: In Vitro Activity of this compound Derivative (L-733,560) against Candida Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Mean MIC (µg/mL)
Candida albicans900.005 - 0.250.010.06-
Candida tropicalis250.01 - 0.120.030.06-
Candida parapsilosis250.25 - 2.00.51.00.72
Candida krusei200.25 - 2.00.51.00.78
Candida lusitaniae100.06 - 0.50.120.250.15
Candida guilliermondii100.5 - >2.01.0>2.01.25

Data adapted from Vazquez et al., 1995 for the pneumocandin derivative L-733,560.

Table 2: In Vitro Activity of Caspofungin against Candida and Aspergillus Species

Fungal SpeciesNumber of IsolatesMIC/MEC Range (µg/mL)MIC/MEC50 (µg/mL)MIC/MEC90 (µg/mL)
Candida Species
Candida albicans300.03 - 1.00.250.5
Candida glabrata300.06 - 2.00.51.0
Candida parapsilosis300.25 - 4.01.02.0
Candida tropicalis300.06 - 2.00.51.0
Candida krusei300.12 - 2.00.51.0
Aspergillus Species
Aspergillus fumigatus200.06 - 0.50.120.25
Aspergillus flavus200.06 - 0.50.120.25
Aspergillus niger200.06 - 0.50.120.25
Aspergillus terreus200.06 - 0.50.120.25

MIC (Minimum Inhibitory Concentration) for Candida species and MEC (Minimum Effective Concentration) for Aspergillus species. Data is a representative summary from multiple studies.

Experimental Protocols

The following protocols are adapted from the CLSI M27 (for yeasts) and M38 (for molds) and EUCAST E.Def 7.3.2 (for yeasts) and E.Def 9.3.1 (for molds) guidelines for antifungal susceptibility testing of echinocandins.

Protocol 1: Broth Microdilution MIC Assay for Candida Species (Adapted from CLSI M27)

1. Principle: This method determines the minimum inhibitory concentration (MIC) of this compound against yeast isolates by observing the inhibition of growth in a liquid medium containing serial dilutions of the compound.

2. Materials and Reagents:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Vortex mixer

  • 35°C incubator

  • Candida isolates for testing

  • Quality control strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

3. Inoculum Preparation: a. Subculture the yeast isolate onto a potato dextrose agar (B569324) plate and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the yeast in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm, absorbance of 0.08-0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

4. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 1280 µg/mL). Due to limited water solubility, ensure complete dissolution in DMSO before further dilution. b. Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a separate 96-well plate to achieve concentrations ranging from, for example, 16 µg/mL to 0.015 µg/mL. c. Transfer 100 µL of each dilution to the corresponding wells of the test microtiter plate.

5. Inoculation and Incubation: a. Inoculate each well of the test plate with 100 µL of the prepared yeast inoculum. b. Include a growth control well (100 µL of RPMI 1640 + 100 µL of inoculum) and a sterility control well (200 µL of RPMI 1640). c. Incubate the plates at 35°C for 24 hours.

6. Endpoint Determination: a. After incubation, visually examine the wells for growth. b. The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.

Protocol 2: Broth Microdilution MEC Assay for Aspergillus Species (Adapted from CLSI M38)

1. Principle: This method determines the minimum effective concentration (MEC) of this compound against filamentous fungi by observing microscopic changes in hyphal morphology.

2. Materials and Reagents:

  • Same as Protocol 1, with the addition of a microscope.

  • Aspergillus isolates for testing.

  • Quality control strain (A. fumigatus ATCC 204304).

3. Inoculum Preparation: a. Grow the Aspergillus isolate on potato dextrose agar at 35°C for 5-7 days to encourage conidiation. b. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. c. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. d. Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard. e. Dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

4. Preparation of this compound Dilutions and Inoculation: a. Follow steps 4a-c and 5a-b from Protocol 1.

5. Incubation and Endpoint Determination: a. Incubate the plates at 35°C for 48 hours. b. The MEC is determined by observing the hyphal morphology under a microscope at low power (40x or 100x). c. The MEC is the lowest concentration of this compound that leads to the formation of small, compact, and highly branched hyphae compared to the long, unbranched hyphae in the growth control well.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5 McFarland) Plate Inoculate 96-Well Plate (100µL Drug + 100µL Inoculum) Inoculum->Plate Drug Prepare this compound Serial Dilutions Drug->Plate Incubate Incubate at 35°C (24h for Yeasts, 48h for Molds) Plate->Incubate Read Read Endpoints Incubate->Read MIC Determine MIC (Yeasts: ~50% Growth Inhibition) Read->MIC MEC Determine MEC (Molds: Aberrant Hyphal Growth) Read->MEC

Broth microdilution workflow for susceptibility testing.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandin B0 is a naturally occurring lipopeptide antifungal agent produced by the fungus Glarea lozoyensis. It is a member of the echinocandin class of antifungals and serves as the precursor for the semi-synthetic drug, caspofungin.[1] The primary mechanism of action of this compound and other echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] This specific targeting of a fungal cell process that is absent in mammalian cells results in a favorable safety profile.[1]

These application notes provide detailed protocols for establishing murine models of disseminated candidiasis and invasive aspergillosis to evaluate the in vivo efficacy of this compound. Due to the limited water solubility of this compound, guidance on formulation for parenteral administration is also included. While direct in vivo efficacy data for this compound is limited in publicly available literature, this document presents data for a closely related water-soluble derivative, L-733,560, and another echinocandin, LY303366, to serve as a reference for experimental design and data interpretation.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

This compound exerts its antifungal activity by disrupting the integrity of the fungal cell wall. The key steps in this process are outlined in the signaling pathway diagram below.

Mechanism of Action of this compound cluster_1 Fungal Cell Membrane cluster_2 Fungal Cell Wall UDP-Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP-Glucose->Glucan_Synthase Substrate Glucan_Chain β-(1,3)-D-Glucan Chain Elongation Glucan_Synthase->Glucan_Chain Polymerization Cell_Wall_Disruption Cell Wall Instability & Osmotic Lysis Pneumocandin_B0 This compound Pneumocandin_B0->Glucan_Synthase Inhibition

Caption: this compound inhibits β-(1,3)-D-glucan synthase, leading to fungal cell wall disruption.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of pneumocandin derivatives against Aspergillus fumigatus and Candida albicans in rodent models. This data can be used as a benchmark for designing and evaluating efficacy studies with this compound.

Table 1: Efficacy of Pneumocandin Derivatives against Aspergillus fumigatus in a Rat Model of Pulmonary Aspergillosis

Treatment GroupDose (mg/kg, i.p., q12h)Survival Rate at Day 7 Post-Infection (%)
ControlVehicle20
L-693,989560
L-731,373580
L-733,560 (water-soluble this compound derivative) 5 90
Amphotericin B0.587.5
L-733,560 0.625 100

Data adapted from a study in a rat model of pulmonary aspergillosis.[3]

Table 2: Efficacy of Echinocandin LY303366 against Amphotericin B-Susceptible Aspergillus fumigatus in a Murine Model

Treatment GroupDose (mg/kg/day)Survival Rate (%)
ControlVehicle0-10
Amphotericin B270-100
LY303366 2.5 70-80
LY303366 10 70-80
LY303366 25 70-80

Data adapted from a study in a temporarily neutropenic murine model of invasive aspergillosis.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Due to its limited water solubility, a suitable vehicle is required for the parenteral administration of this compound.

Recommended Vehicle Options:

  • Co-solvent system: A common approach for poorly soluble compounds is the use of a co-solvent system. A stock solution of this compound can be prepared in 100% Dimethyl sulfoxide (B87167) (DMSO). For injection, this stock solution should be diluted with a sterile aqueous vehicle (e.g., saline or phosphate-buffered saline) to a final DMSO concentration of 10% or less to minimize toxicity. It is crucial to perform a small-scale solubility test to ensure the compound does not precipitate upon dilution.

  • Cremophor EL-based formulation: Cremophor EL is a non-ionic surfactant used to solubilize poorly water-soluble drugs for intravenous administration. A typical formulation might involve dissolving this compound in a mixture of Cremophor EL and ethanol (B145695), followed by dilution with a sterile aqueous solution. The final concentration of Cremophor EL and ethanol should be carefully optimized to ensure solubility and minimize vehicle-related toxicity.

Protocol: Preparation of this compound Formulation (Co-solvent Example)

  • Prepare a stock solution of this compound in 100% sterile DMSO at a concentration 10 times higher than the final desired dosing concentration.

  • On the day of administration, dilute the DMSO stock solution 1:10 with sterile 0.9% saline immediately before injection.

  • Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the vehicle will be necessary.

  • Administer the formulation to the animals via the desired route (e.g., intraperitoneal or intravenous injection).

Murine Model of Disseminated Candidiasis

This model is suitable for evaluating the efficacy of antifungal agents against systemic Candida albicans infections.

Workflow for Murine Model of Disseminated Candidiasis Start Start Acclimatization Animal Acclimatization (7 days) Start->Acclimatization Immunosuppression Immunosuppression (Optional, e.g., Cyclophosphamide) Acclimatization->Immunosuppression Infection Intravenous Infection (C. albicans) Immunosuppression->Infection Treatment Treatment Initiation (this compound or Vehicle) Infection->Treatment Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Determination (e.g., Day 7-14) Monitoring->Endpoint Analysis Organ Harvest & Analysis (Fungal Burden, Histopathology) Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for the disseminated candidiasis model.

Protocol: Disseminated Candidiasis in Mice

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) agar (B569324) and broth

  • Sterile phosphate-buffered saline (PBS) or 0.9% saline

  • Male or female mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • This compound formulation and vehicle control

  • (Optional) Immunosuppressive agent (e.g., cyclophosphamide)

  • Sterile syringes and needles (27-30G)

  • Tissue homogenizer

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on YPD agar plates at 30°C for 24-48 hours.

    • Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.

    • Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in sterile PBS.

    • Count the cells using a hemocytometer and adjust the concentration to the desired inoculum (e.g., 1 x 10^6 cells/mL).

  • Immunosuppression (Optional but Recommended for Robust Infection):

    • Administer cyclophosphamide (B585) intraperitoneally (e.g., 150-200 mg/kg) on day -4 and day -1 relative to infection to induce neutropenia.

  • Infection:

    • On day 0, infect mice by injecting 100 µL of the C. albicans suspension (e.g., 1 x 10^5 cells/mouse) via the lateral tail vein.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2-24 hours).

    • Administer the prepared this compound formulation or vehicle control via the chosen route (e.g., intraperitoneally) at the desired dose and frequency.

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for a predetermined period (e.g., 7-21 days).

    • The primary endpoint is typically survival.

    • For determination of fungal burden, a subset of mice from each group can be euthanized at specific time points.

  • Fungal Burden Analysis:

    • Aseptically harvest organs (typically kidneys, as they are the primary target organ in this model).

    • Weigh the organs and homogenize them in a known volume of sterile PBS.

    • Prepare serial dilutions of the homogenates and plate them on SDA plates.

    • Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).

    • Calculate the fungal burden as CFU per gram of tissue.

Murine Model of Invasive Aspergillosis

This model mimics pulmonary aspergillosis, a common and severe infection in immunocompromised individuals.

Workflow for Murine Model of Invasive Aspergillosis Start Start Acclimatization Animal Acclimatization (7 days) Start->Acclimatization Immunosuppression Immunosuppression (Cyclophosphamide & Cortisone (B1669442) Acetate) Acclimatization->Immunosuppression Infection Intranasal/Inhalation Infection (A. fumigatus) Immunosuppression->Infection Treatment Treatment Initiation (this compound or Vehicle) Infection->Treatment Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Determination (e.g., Day 14) Monitoring->Endpoint Analysis Organ Harvest & Analysis (Fungal Burden, Histopathology) Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for the invasive aspergillosis model.

Protocol: Invasive Aspergillosis in Mice

Materials:

  • Aspergillus fumigatus strain (e.g., AF293)

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • Sterile 0.05% Tween 80 in saline

  • Male mice (e.g., BALB/c, 6-8 weeks old)

  • Cyclophosphamide

  • Cortisone acetate (B1210297)

  • This compound formulation and vehicle control

  • Anesthetic (e.g., isoflurane)

  • Sterile syringes and needles

  • Tissue homogenizer

Procedure:

  • Inoculum Preparation:

    • Culture A. fumigatus on PDA or SDA plates at 37°C for 5-7 days until conidiation is evident.

    • Harvest conidia by flooding the plate with sterile 0.05% Tween 80 in saline and gently scraping the surface.

    • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

    • Wash the conidia twice with sterile saline by centrifugation.

    • Resuspend the conidia in sterile saline and count using a hemocytometer.

    • Adjust the final concentration to the desired inoculum (e.g., 1 x 10^7 conidia/mL).

  • Immunosuppression:

    • Administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg) on day -4 and day -1 relative to infection.

    • Administer cortisone acetate subcutaneously (e.g., 250 mg/kg) on day -1.

  • Infection:

    • On day 0, lightly anesthetize the mice.

    • Administer the A. fumigatus conidial suspension (e.g., 20-40 µL containing 2-4 x 10^5 conidia) intranasally.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 24 hours).

    • Administer the prepared this compound formulation or vehicle control via the chosen route (e.g., intraperitoneally) at the desired dose and frequency.

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of illness and survival for a predetermined period (e.g., 14 days).

    • The primary endpoint is typically survival.

    • Secondary endpoints can include lung fungal burden and histopathology.

  • Fungal Burden Analysis:

    • Aseptically harvest the lungs.

    • Determine the fungal burden by CFU enumeration as described in the disseminated candidiasis protocol. Alternatively, quantitative PCR (qPCR) can be used to quantify fungal DNA in the lung tissue.

Conclusion

The provided protocols offer a robust framework for the in vivo evaluation of this compound efficacy against clinically relevant fungal pathogens. The choice of animal model, immunosuppression regimen, and treatment schedule should be carefully considered based on the specific research questions. While direct efficacy data for this compound is scarce, the data from its derivatives provide a valuable starting point for dose-ranging studies. Careful formulation of the poorly water-soluble this compound is critical for successful in vivo administration and obtaining reliable efficacy data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pneumocandin B0 Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Pneumocandin B0 fermentation medium.

Troubleshooting Guides

This section addresses common issues encountered during this compound fermentation experiments.

Problem Potential Causes Troubleshooting Steps
Low this compound Yield 1. Suboptimal carbon/nitrogen source concentration. 2. Inadequate supply of precursors. 3. Poor mycelial morphology. 4. Feedback inhibition by intracellular product accumulation.[1] 5. Incorrect pH or dissolved oxygen levels.[2]1. Optimize Medium Composition: Systematically evaluate different carbon and nitrogen sources and their concentrations using statistical methods like Plackett-Burman design and Response Surface Methodology (RSM).[3] Consider using a combination of carbon sources, such as mannitol (B672) and glucose, which has been shown to increase yield.[4][5] 2. Precursor Feeding: Supplement the medium with L-proline (5-10 g/L) to reduce the formation of the byproduct Pneumocandin C0 and potentially increase the yield of this compound. 3. Morphology Control: Adjust agitation and aeration rates to control mycelial morphology. High broth viscosity can limit oxygen transfer. 4. Enhance Secretion: Investigate strategies to increase cell membrane permeability, such as adaptive laboratory evolution at low temperatures, which has been shown to increase the secretion of this compound and relieve feedback inhibition. The addition of surfactants like SDS in the late fermentation stage has also been reported to increase extracellular yield. 5. Process Parameter Control: Maintain pH between 5.0 and 6.6, adjusting based on dissolved oxygen levels throughout the fermentation. Ensure dissolved oxygen is not less than 20%.
High Levels of Pneumocandin A0 1. Wild-type or insufficiently mutated Glarea lozoyensis strain is being used. 2. The biosynthetic pathway for 4S-methyl-l-proline, a precursor for Pneumocandin A0, is active.1. Strain Improvement: Use a mutant strain of G. lozoyensis that is a high producer of this compound with minimal A0 production. This can be achieved through mutagenesis. 2. Genetic Engineering: For a more targeted approach, consider disrupting the GLOXY4 gene, which is responsible for the biosynthesis of a precursor specific to Pneumocandin A0. This has been shown to lead to the exclusive production of this compound.
High Levels of Pneumocandin C0 1. Presence of 4-hydroxyproline (B1632879) in the hexapeptide core instead of 3-hydroxyproline. 2. Suboptimal concentration of L-proline in the medium.1. Medium Optimization: Supplement the fermentation medium with L-proline. This can reduce the formation of Pneumocandin C0. 2. pH Control: Strictly control the pH of the fermentation, as this can influence the formation of byproducts. The addition of vitamin B5 has also been reported to reduce Pneumocandin C0 content.
High Broth Viscosity 1. Excessive mycelial growth. 2. Unfavorable mycelial morphology (e.g., filamentous instead of pelleted).1. Medium Composition: Adjust the carbon-to-nitrogen ratio in the medium to control biomass formation. 2. Inoculum Development: Optimize the seed culture conditions, as the morphology in the seed stage can influence the production phase. Using nitrogen sources like cotton seed powder in the seed medium has been shown to improve subsequent production. 3. Mechanical Stress: Modify the agitation speed to influence pellet formation.
Inconsistent Fermentation Results 1. Variability in inoculum quality. 2. Inconsistent medium preparation. 3. Fluctuations in fermentation parameters (temperature, pH, dissolved oxygen).1. Standardize Inoculum: Implement a standardized protocol for inoculum preparation, including age and cell density. 2. Quality Control of Medium: Ensure consistent quality and preparation of all medium components. 3. Process Monitoring and Control: Implement robust monitoring and control systems for key fermentation parameters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal carbon source for this compound production?

A1: While various carbon sources can be utilized, a combination of mannitol and glucose has been shown to be highly effective for this compound biosynthesis, resulting in a significant yield increase. Fructose has also been identified as a beneficial carbon source, in some cases replacing glucose and leading to higher yields and biomass accumulation. Some studies have also successfully used lactose. The optimal choice may depend on the specific strain and other medium components.

Q2: Which nitrogen sources are most effective?

A2: A variety of nitrogen sources have been used, including peptone, yeast extract, proline, and threonine. The use of cotton seed powder as a nitrogen source in the seed culture medium has been reported to enhance this compound production by 23%. L-proline is a particularly important nitrogen source as it also serves as a precursor and can help reduce the formation of the byproduct Pneumocandin C0.

Q3: How can I minimize the production of Pneumocandin A0 and C0?

A3: To minimize Pneumocandin A0, it is crucial to use a mutant strain of Glarea lozoyensis that has been selected for high B0 and low A0 production. A targeted approach involves the disruption of the GLOXY4 gene, which abolishes A0 production. For reducing Pneumocandin C0, supplementing the medium with L-proline is an effective strategy. Strict pH control during fermentation and the addition of vitamin B5 have also been shown to decrease C0 levels.

Q4: What is the role of pH in the fermentation process?

A4: pH is a critical parameter that affects the stability of this compound and the overall fermentation performance. A pH below 4.0 or above 8.0 can negatively impact product stability. A controlled pH strategy, where the pH is adjusted based on the dissolved oxygen level, has been shown to be effective. For example, maintaining the pH between 5.0 and 6.6, with specific ranges corresponding to different dissolved oxygen percentages, is recommended.

Q5: How can I overcome feedback inhibition?

A5: this compound can accumulate inside the mycelia, leading to feedback inhibition. One effective strategy to overcome this is to enhance the cell membrane permeability to increase product secretion. This has been achieved through low-temperature adaptive laboratory evolution (ALE), which resulted in a threefold increase in the secretion ratio. Another approach is the addition of surfactants, such as SDS, during the late fermentation stage, which can promote the release of intracellular product.

Data Presentation

Table 1: Comparison of Different Fermentation Medium Compositions for this compound Production

Medium Component Composition 1 Composition 2 Composition 3
Primary Carbon Source Mannitol (80 g/L)Mannitol (82.23 g/L)Lactose (3.0%)
Secondary Carbon Source Glucose (20 g/L)--
Primary Nitrogen Source Peptone (20 g/L)L-Proline (30.0 g/L)Threonine (1.0%)
Secondary Nitrogen Source --Proline (1.2%)
Other Organic Nutrient --Yeast Powder (1.0%)
Phosphate Source K2HPO4 (2.5 g/L)-KH2PO4 (0.15%)
Additional Components -Coconut Oil (6.0 g/L)MgSO4·7H2O (0.05%)
Buffer --MES Buffer (1.5%)
Initial pH 6.8Not Specified5.3
Reported Yield ~2131 mg/L (with ALE strain)Six-fold enhancement2000-2500 mg/L

Experimental Protocols

1. Protocol for Shake Flask Fermentation

This protocol is a general guideline based on common practices reported in the literature.

  • Inoculum Preparation:

    • Prepare a seed medium (e.g., containing glucose, peptone, and other nutrients).

    • Inoculate the seed medium with frozen mycelia of Glarea lozoyensis.

    • Incubate at 25°C and 220 rpm for approximately 168 hours to obtain the seed culture.

  • Production Fermentation:

    • Prepare the production fermentation medium in 250-mL flasks (e.g., containing mannitol, glucose, peptone, and K2HPO4).

    • Inoculate the production medium with 10% (v/v) of the seed culture.

    • Incubate at 25°C and 220 rpm for up to 432 hours.

    • Withdraw samples periodically for analysis.

2. Protocol for this compound Extraction and Quantification by HPLC

This protocol is based on methods described for analyzing fermentation broth samples.

  • Extraction:

    • Take a 1 mL aliquot of the whole fermentation broth (containing cells).

    • Add 4 mL of ethyl alcohol (or acetone (B3395972) as mentioned in another study).

    • Vortex vigorously for 10 minutes (or sonicate for 20 minutes).

    • Centrifuge the mixture at 8000 g for 5 minutes at room temperature.

    • Collect the supernatant for HPLC analysis. To determine only the extracellular concentration, centrifuge the initial broth and analyze the supernatant directly.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., Hypersil BDS, 5µm, 100 mm x 4.6 mm).

    • Mobile Phase: A suitable gradient of acetonitrile (B52724) and water.

    • Detection: Monitor the absorbance at a wavelength appropriate for this compound (typically around 210 nm).

    • Quantification: Calculate the concentration of this compound by comparing the peak area with that of a known standard.

Visualizations

Fermentation_Optimization_Workflow cluster_0 Phase 1: Strain & Medium Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-up Strain Strain Selection/Mutation Media Initial Medium Design Strain->Media Plackett Plackett-Burman Design (Screening key factors) Media->Plackett RSM Response Surface Methodology (Optimization of significant factors) Plackett->RSM Identifies significant C, N sources, etc. Optimized_Medium Optimized Medium Composition RSM->Optimized_Medium Shake_Flask Shake Flask Validation Optimized_Medium->Shake_Flask Fermenter Bioreactor Scale-up Shake_Flask->Fermenter Analysis HPLC Analysis Fermenter->Analysis Product Titer

Caption: Workflow for statistical optimization of fermentation medium.

Troubleshooting_Logic cluster_0 Cause Identification cluster_1 Corrective Actions Start Low this compound Yield C1 Suboptimal Medium? Start->C1 C2 Byproduct Formation? Start->C2 C3 Feedback Inhibition? Start->C3 C4 Process Parameters? Start->C4 S1 Optimize C/N Sources (RSM) C1->S1 S2 Add L-Proline / Mutate Strain C2->S2 S3 Enhance Permeability (ALE / Surfactants) C3->S3 S4 Control pH & DO C4->S4

Caption: A logical guide for troubleshooting low product yield.

Pneumocandin_Biosynthesis_Control cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Proline L-Proline Hexapeptide Hexapeptide Core Assembly Proline->Hexapeptide Leucine L-Leucine GLOXY4 GLOXY4 Enzyme Leucine->GLOXY4 Cyclization Pneumo_B0 This compound Hexapeptide->Pneumo_B0 Incorporates 3S-hydroxyl-l-proline Pneumo_A0 Pneumocandin A0 GLOXY4->Pneumo_A0 Incorporates 4S-methyl-l-proline

Caption: Simplified pathway showing control over byproduct A0 formation.

References

Technical Support Center: Overcoming Low Yield in Pneumocandin B0 Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pneumocandin B0 production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in Glarea lozoyensis fermentations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My this compound yield is consistently low. What are the most common causes?

A1: Low this compound yield is a frequent challenge. The primary causes often revolve around several key areas:

  • Suboptimal Fermentation Conditions: Temperature, pH, and dissolved oxygen levels are critical. Glarea lozoyensis is sensitive to temperatures above 28°C, with the optimal range for production being 23.5-25°C[1]. The pH of the culture medium should be maintained, as values below 4.0 or above 8.0 can negatively impact product stability[1]. Insufficient dissolved oxygen, often due to high broth viscosity from fungal morphology, can also limit production[2].

  • Inadequate Precursor Supply: The biosynthesis of this compound, a lipohexapeptide, is dependent on the availability of specific amino acid precursors, particularly L-proline[1][3].

  • Feedback Inhibition: this compound is primarily accumulated within the mycelia. High intracellular concentrations can lead to feedback inhibition, limiting further synthesis.

  • Byproduct Formation: Wild-type Glarea lozoyensis produces several pneumocandin analogs, with Pneumocandin A0 being the major product. The production of these byproducts competes for precursors and energy, thereby reducing the yield of this compound. Another significant byproduct that can complicate purification is Pneumocandin C0.

  • Strain Vigor and Genetics: The inherent genetic makeup of the Glarea lozoyensis strain plays a crucial role. Over time and through multiple subcultures, the strain's productivity may decline.

Q2: How can I optimize my fermentation medium to improve yield?

A2: Media optimization is a critical step for enhancing this compound production. Here are key components to consider:

  • Carbon Sources: A combination of mannitol (B672) and glucose has been shown to be favorable. Glucose is consumed rapidly for initial biomass growth, while mannitol serves as a longer-term carbon source and can generate more NADPH, a crucial cofactor in the biosynthetic pathway. Fructose has also been investigated as a potential carbon source.

  • Nitrogen Sources: The choice of nitrogen source can significantly impact both fungal morphology and product yield. Cotton seed powder has been shown to promote the formation of small, compact pellets, which improves oxygen transfer and can increase this compound yield by over 20%. Peptone is another commonly used nitrogen source.

  • Precursor Supplementation (L-Proline): The addition of L-proline to the fermentation medium has a dose-dependent positive effect on this compound titers. Proline supplementation not only provides the building blocks for the peptide core but can also help in reducing the formation of the byproduct Pneumocandin C0.

Q3: I am observing a high proportion of Pneumocandin A0 in my fermentation broth. How can I increase the specificity for this compound?

A3: High levels of Pneumocandin A0 are common in wild-type strains and significantly reduce the yield and complicate the purification of this compound. The most effective strategy to address this is through genetic engineering of the production strain.

The key difference between Pneumocandin A0 and B0 lies in the amino acid at position six of the hexapeptide core: 3S-hydroxyl-4S-methyl-L-proline in A0 and 3S-hydroxyl-L-proline in B0. The formation of 4S-methyl-L-proline is catalyzed by the enzyme GLOXY4, a nonheme, α-ketoglutarate-dependent oxygenase.

By disrupting the GLOXY4 gene, the production of Pneumocandin A0 can be completely abolished, leading to the exclusive production of this compound. This targeted genetic modification has been shown to increase the titer of this compound by as much as 9.5-fold compared to the wild-type strain.

Q4: My yield seems to plateau early in the fermentation. Could this be due to feedback inhibition? How can I overcome it?

A4: Yes, an early plateau in production is a strong indicator of feedback inhibition, as this compound accumulates inside the mycelia. Here are several strategies to mitigate this issue:

  • Adaptive Laboratory Evolution (ALE): Exposing the production strain to stressors like low temperatures over multiple generations can select for mutants with enhanced membrane permeability. This facilitates the secretion of this compound, relieving intracellular product inhibition and has been shown to increase production by up to 32%.

  • Extractive Fermentation: The addition of surfactants or extractants to the fermentation broth can enhance cell membrane permeability and promote the release of intracellular this compound. Adding Sodium Dodecyl Sulfate (SDS) at a concentration of 1.0 g/L during the late fermentation stage has been reported to increase the total this compound yield by nearly 38% and the extracellular yield by 154%.

  • Osmotic Stress Control: Utilizing a fed-batch strategy with a controlled osmotic environment, for instance by maintaining a high mannitol concentration, can enhance this compound production. This strategy has been shown to improve yields by over 34%.

Data Presentation: Quantitative Impact of Optimization Strategies

The following tables summarize quantitative data from various studies on improving this compound yield.

Table 1: Effect of Genetic and Evolutionary Strategies on this compound Production

StrategyStrainModificationFold Increase in YieldFinal Titer (mg/L)Reference
Genetic EngineeringGlarea lozoyensisGLOXY4 gene disruption9.5490
Adaptive Laboratory EvolutionGlarea lozoyensis ALE5050 cycles of low-temperature ALE1.32 (32% increase)2131
MutagenesisGlarea lozoyensis Q1Atmospheric and Room Temperature Plasma (ARTP)1.391134

Table 2: Impact of Fermentation Conditions and Medium Composition on this compound Yield

Parameter OptimizedConditionFold Increase/ % IncreaseFinal Titer (mg/L)Reference
Carbon SourceMannitol-glucose co-fermentation65% increase-
Nitrogen SourceCotton seed powder in seed medium22.9% increase1950 (in flasks)
Precursor AdditionL-proline supplementationDose-dependent increase-
Extractive Fermentation1.0 g/L SDS addition (day 13)37.63% increase2528.67
Osmotic Stress ControlFed-batch with mannitol34.67% increase2711
Fatty Acid Addition1 g/L Linoleic acid-2691.56
Medium OptimizationGlucose, mannitol, peptone (statistical)1.6-fold1873

Experimental Protocols

This section provides detailed methodologies for key experiments.

1. Fermentation Protocol for this compound Production

This protocol is adapted from studies on Glarea lozoyensis fermentation.

  • Seed Culture Preparation:

    • Prepare the seed medium containing (per liter): 40 g glucose, 20 g soybean powder, 1 g KH₂PO₄, and trace elements. Adjust the initial pH to 5.0.

    • Inoculate the seed medium with a conidial suspension or a frozen mycelial stock of Glarea lozoyensis.

    • Incubate at 25°C with agitation at 220 rpm for 5-7 days.

  • Production Fermentation:

    • Prepare the production medium containing (per liter): 80 g mannitol, 20 g glucose, 20 g peptone, and 2.5 g K₂HPO₄. Adjust the initial pH to 6.8. For precursor feeding experiments, L-proline can be added to the production medium at desired concentrations (e.g., 1.2%).

    • Inoculate the production medium with 10% (v/v) of the seed culture.

    • Incubate at 25°C with agitation at 220 rpm for up to 18 days (432 hours).

    • Monitor parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation.

2. Protocol for Agrobacterium-mediated Transformation of Glarea lozoyensis

This protocol is for the genetic modification of Glarea lozoyensis, for example, to disrupt the GLOXY4 gene.

  • Preparation of Agrobacterium tumefaciens :

    • Culture A. tumefaciens AGL-1 carrying the desired disruption vector in YEB medium with appropriate antibiotics (e.g., carbenicillin (B1668345) and kanamycin) at 28°C and 220 rpm.

  • Preparation of Glarea lozoyensis Conidia:

    • Harvest conidia from an oat bran agar (B569324) plate.

    • Wash the conidia with 0.05% Tween 20, vortex for 15 minutes, and then rinse twice with sterile distilled water.

    • Resuspend the conidia in sterile distilled water.

  • Co-cultivation:

    • Mix equal volumes of the A. tumefaciens culture and the conidial suspension.

    • Spread the mixture onto IMAS agar plates containing acetosyringone.

    • Co-cultivate at 28°C for 2 days.

  • Selection of Transformants:

    • Overlay the co-culture plates with a selection medium (e.g., M-100 medium) containing an appropriate selection agent (e.g., 200 µg/ml hygromycin B) and an antibiotic to inhibit Agrobacterium growth (e.g., 300 µg/ml cefotaxime).

    • Incubate the plates until resistant colonies appear.

    • Subculture the resistant colonies onto fresh selection plates to confirm resistance.

3. Extraction and HPLC Analysis of this compound

This protocol outlines the procedure for extracting and quantifying this compound from fermentation broth.

  • Extraction:

    • To determine the total (intracellular and extracellular) this compound, add 4 mL of ethanol (B145695) to 1 mL of the whole fermentation broth.

    • Vortex vigorously for 10 minutes to ensure cell lysis and extraction.

    • Centrifuge the mixture at 8000 x g for 5 minutes to pellet the cell debris.

    • Collect the supernatant for HPLC analysis.

    • For extracellular concentration, centrifuge the fermentation broth first and then extract the supernatant with ethanol. Intracellular concentration can be calculated by subtracting the extracellular from the total concentration.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Elute with a solvent gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid. A typical gradient is 10% to 100% acetonitrile over 28 minutes.

    • Set the flow rate to 1 ml/min.

    • Monitor the eluent at 210 nm.

    • Quantify the this compound concentration by comparing the peak area to a standard curve generated with pure this compound.

Visualizations: Pathways and Workflows

This compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound and the competing pathway for Pneumocandin A0.

Pneumocandin_Biosynthesis cluster_precursors Precursors cluster_synthesis Biosynthesis cluster_intermediates Intermediates cluster_products Products L_Proline L-Proline GloF Proline Hydroxylase (GloF/GLOXY2) L_Proline->GloF L_Leucine L-Leucine GLOXY4 L-Leucine Cyclization (GLOXY4) L_Leucine->GLOXY4 Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (GLPKS4) Acetyl_CoA->PKS Other_AAs Other Amino Acids (Homotyrosine, Ornithine, etc.) NRPS Non-Ribosomal Peptide Synthetase (GLNRPS4) Other_AAs->NRPS Side_Chain 10R,12S-dimethylmyristoyl side chain PKS->Side_Chain Pneumo_B0 This compound NRPS->Pneumo_B0 Pneumo_A0 Pneumocandin A0 (Byproduct) NRPS->Pneumo_A0 Hydroxyproline 3S-hydroxyl-L-proline GloF->Hydroxyproline Methylproline 4S-methyl-L-proline GLOXY4->Methylproline GLOXY4->Pneumo_A0 Essential for A0 synthesis Side_Chain->NRPS Acylation Hydroxyproline->NRPS Incorporation at Pos. 6 Methylproline->NRPS Incorporation at Pos. 6 (Competes with Hydroxyproline)

Caption: Biosynthesis of this compound and the competing A0 pathway.

Troubleshooting Workflow for Low this compound Yield

This diagram provides a logical workflow for diagnosing and addressing low yields.

Troubleshooting_Workflow Start Low this compound Yield Check_Fermentation Step 1: Verify Fermentation Parameters (Temp, pH, DO, Media) Start->Check_Fermentation Params_OK Parameters Optimal? Check_Fermentation->Params_OK Check_Strain Step 2: Analyze Strain Performance (Byproduct Profile via HPLC) High_A0 High Pneumocandin A0? Check_Strain->High_A0 Check_Feedback Step 3: Investigate Feedback Inhibition (Time course of production) Plateau Early Production Plateau? Check_Feedback->Plateau Params_OK->Check_Strain Yes Optimize_Media Action: Optimize Media - Adjust C/N sources - Supplement with L-Proline Params_OK->Optimize_Media No High_A0->Check_Feedback No Gene_Disruption Action: Genetic Engineering - Disrupt GLOXY4 gene High_A0->Gene_Disruption Yes Extractive_Ferm Action: Overcome Inhibition - Extractive Fermentation (SDS) - Adaptive Lab Evolution Plateau->Extractive_Ferm Yes End Improved Yield Plateau->End No, yield is consistently low Optimize_Media->Check_Fermentation Gene_Disruption->End Extractive_Ferm->End

Caption: A logical workflow for troubleshooting low this compound yield.

Relationship between Key Factors Affecting this compound Yield

This diagram illustrates the interplay of various factors influencing the final product titer.

Factors_Affecting_Yield cluster_strain Strain Characteristics cluster_process Process Parameters cluster_medium Medium Composition Yield This compound Yield Genetics Genetic Background (e.g., GLOXY4 status) Byproduct_Formation Byproduct Formation (Pneumocandin A0/C0) Genetics->Byproduct_Formation Membrane_Perm Membrane Permeability Feedback_Inhibition Feedback Inhibition Membrane_Perm->Feedback_Inhibition Temperature Temperature Temperature->Yield pH pH pH->Yield DO Dissolved Oxygen (DO) DO->Yield Carbon_Source Carbon Source (Mannitol/Glucose) Carbon_Source->Yield Nitrogen_Source Nitrogen Source (Cotton Seed Powder) Nitrogen_Source->Yield Proline L-Proline (Precursor) Proline->Yield Proline->Byproduct_Formation Reduces C0 Feedback_Inhibition->Yield Byproduct_Formation->Yield

Caption: Interconnected factors influencing final this compound yield.

References

Troubleshooting Pneumocandin B0 purification and impurity removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pneumocandin B0.

Troubleshooting Guides (Q&A)

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low overall yield of this compound after initial extraction and crystallization.

Question: My overall yield of this compound is significantly lower than expected after the initial extraction and crystallization steps. What are the potential causes and how can I improve it?

Answer:

Low yields of this compound can stem from several factors, from the initial fermentation to the crystallization conditions. Here are some common causes and troubleshooting steps:

  • Suboptimal Fermentation Conditions: The production of this compound is sensitive to fermentation parameters. Low yields can be attributed to feedback inhibition by the accumulated product.[1] Optimizing the fermentation medium with specific carbon and nitrogen sources, such as mannitol (B672) and glucose, can increase yield.[2] Additionally, maintaining the optimal temperature between 23.5 and 25°C is crucial, as higher temperatures can inhibit production.[2]

  • Inefficient Extraction: The choice of extraction solvent is critical. Alcohols such as n-butanol, sec-butanol, tertiary-butanol, and n-propanol are commonly used for extracting this compound from the fermentation broth.[3][4] Ensure that the solvent-to-broth ratio and extraction time are optimized for maximum recovery.

  • Losses During Crystallization: Crystallization conditions play a significant role in the final yield.

    • Temperature: Crystallization at lower temperatures, specifically between 0-3°C, has been shown to give higher yields compared to 8-10°C due to the decreased solubility of the product.

    • Anti-solvent Addition Rate: The rate at which an anti-solvent is added can impact crystal formation and yield. A rapid addition may cause impurities to precipitate along with the product, while a very slow addition can result in the formation of a difficult-to-filter cake or fluffy mass instead of fine crystals.

    • Product Purity: Attempting to crystallize from a very impure extract can also lead to lower yields. Additional purification steps, such as washing the extract with an immiscible solvent, may be necessary before crystallization.

Issue 2: Poor purity of this compound after initial crystallization, typically stalling at 75-85%.

Question: After the initial crystallization, the purity of my this compound does not exceed 75-85%, even with repeated crystallizations. Why is this happening and what can I do to improve the purity?

Answer:

Achieving high purity of this compound can be challenging due to the presence of structurally similar impurities, primarily its isomers Pneumocandin A0 and C0.

  • Co-crystallization of Isomers: Pneumocandin A0 and C0 have very similar physicochemical properties to this compound, leading to their co-crystallization. Simple recrystallization is often ineffective in separating these isomers and can lead to significant product loss.

  • Presence of Other Related Impurities: Besides A0 and C0, other related impurities produced during fermentation can also co-precipitate.

To improve the purity beyond 85%, chromatographic methods are generally required:

  • Adsorption Chromatography: Loading the partially purified this compound onto an adsorbent like neutral alumina (B75360) or silica (B1680970) gel can be effective. A selective elution strategy can then be employed, using solvent compositions that are more selective towards the impurities, thus removing them from the adsorbent while the desired product remains bound. A subsequent elution with a product-selective solvent will then yield a high-purity fraction. This method is particularly effective for removing Pneumocandin A0.

  • Normal Phase Chromatography: This technique, using a mobile phase like ethyl acetate/methanol (B129727)/water, has been shown to resolve this compound from A0 and C0. However, it can suffer from low sample solubility in the loading solution.

  • Reversed-Phase and HILIC Chromatography: While conventional reversed-phase chromatography is often unable to separate B0 and C0, Hydrophilic Interaction Liquid Chromatography (HILIC) with an unmodified silica stationary phase and a hydrophobic mobile phase (e.g., acetonitrile (B52724)/acidic aqueous solution) can provide a fast and effective separation. A two-step process involving reversed-phase chromatography to obtain a semi-pure product, followed by normal phase chromatography, can also achieve high purity (>95%).

Issue 3: Difficulty in removing Pneumocandin A0 and C0 impurities.

Question: I am struggling to separate Pneumocandin A0 and C0 from my this compound sample. What are the most effective methods for removing these specific isomers?

Answer:

Pneumocandin A0 and C0 are challenging impurities to remove due to their high structural similarity to this compound. While crystallization is largely ineffective, specific chromatographic techniques have proven successful:

  • For Pneumocandin A0 removal: Adsorption chromatography on neutral alumina is a recommended method. By carefully selecting the elution solvents, Pneumocandin A0 can be selectively washed away while this compound is retained on the column.

  • For Pneumocandin C0 removal: This isomer is particularly difficult to separate from B0 by crystallization and standard reversed-phase chromatography. The most effective methods include:

    • Normal Phase Chromatography: This method can resolve the B0 and C0 isomers.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating these isomers. It typically employs a hydrophilic stationary phase (like unmodified silica) and a hydrophobic mobile phase. A mobile phase composition of 80%-90% v/v acetonitrile and 10%-20% v/v of an acidic aqueous solution has been shown to provide a very fast and efficient separation.

  • Genetic Engineering as a Proactive Approach: A preventative strategy involves using a genetically engineered strain of Glarea lozoyensis. Disruption of the GLOXY4 gene, which is responsible for the biosynthesis of a precursor to Pneumocandin A0, results in the exclusive production of this compound, thereby eliminating the downstream purification challenge of removing A0.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should be aware of during this compound purification?

A1: The most significant impurities are the structurally related isomers Pneumocandin A0 and C0. Other minor related pneumocandins and colored impurities from the fermentation broth can also be present.

Q2: What is a typical purity I can expect after the initial crystallization?

A2: It is common to achieve a purity of 75-85% for this compound after the initial crystallization from the crude extract. Further purification steps are necessary to exceed this level.

Q3: Can I improve the purity by simply performing multiple recrystallizations?

A3: While successive crystallizations can provide a slight increase in purity, this method has diminishing returns and leads to a significant loss of the product. It is generally not an effective strategy for removing tightly co-crystallizing impurities like Pneumocandin A0 and C0.

Q4: What are the recommended adsorbents for column chromatography of this compound?

A4: Neutral alumina and silica gel are commonly used and effective adsorbents for the purification of this compound.

Q5: Are there any analytical methods to monitor the purity of this compound during the purification process?

A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for monitoring the purity of this compound and quantifying the levels of impurities like A0 and C0.

Quantitative Data Summary

ParameterValue/RangePurification StageSource
Initial Purity 75-85%After first crystallization
Final Purity >90%After column chromatography
Final Purity >95%After two-step (RP/NP) chromatography
Final Purity >99%After resin adsorption and spherical silica gel chromatography
Crystallization Temperature 0-3°CCrystallization
HILIC Mobile Phase 80-90% Acetonitrile, 10-20% acidic aqueous solutionHILIC for C0 separation

Experimental Protocols

Protocol 1: Purification of this compound via Adsorption Chromatography

This protocol describes the purification of a moderately pure (75-85%) this compound solid to a high purity (>90%) using an alumina column.

  • Sample Preparation: Dissolve the partially purified this compound solid in methanol to a concentration of approximately 25 g/L.

  • Column Packing: Prepare a glass column packed with neutral alumina as the adsorbent.

  • Loading: Load the this compound solution onto the prepared alumina column.

  • Impurity Elution (Pneumocandin A0 removal): Elute the column with a solvent composition that is selective for impurities like Pneumocandin A0. The exact composition should be determined empirically but will be less polar than the product elution solvent.

  • Product Elution: Elute the column with a product-selective solvent to collect the high-purity this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze their purity using HPLC.

  • Concentration and Crystallization: Pool the high-purity fractions, concentrate them under vacuum, and crystallize the this compound to obtain a solid product with >90% purity.

Protocol 2: General Crystallization Procedure for this compound

This protocol outlines a general procedure for the crystallization of this compound from a concentrated extract.

  • Concentration: Concentrate the n-butanol extract containing this compound under vacuum at 45-50°C to a product concentration of approximately 30-50 g/kg.

  • Dissolution: Dissolve the concentrated extract in a suitable solvent, such as methanol.

  • Anti-solvent Addition: Add an anti-solvent (e.g., acetone) to the solution to induce crystallization. The addition rate should be controlled to avoid the precipitation of impurities (if too fast) or the formation of a paste (if too slow).

  • Cooling: Cool the mixture to 0-3°C to maximize the yield by reducing the solubility of this compound.

  • Filtration: Separate the solid product from the mother liquor via vacuum filtration.

  • Drying: Dry the solid product under vacuum at 40°C for 24 hours.

Visualizations

Purification_Workflow cluster_0 Initial Purification cluster_1 High-Purity Chromatography Fermentation Fermentation Broth Extraction Solvent Extraction (e.g., n-butanol) Fermentation->Extraction Concentration Concentration Extraction->Concentration Crystallization Crystallization (Purity: 75-85%) Concentration->Crystallization AdsorptionChrom Adsorption Chromatography (Alumina or Silica) Crystallization->AdsorptionChrom Load on column ImpurityElution Impurity Elution (Removes A0) AdsorptionChrom->ImpurityElution ProductElution Product Elution ImpurityElution->ProductElution FinalProduct High-Purity this compound (>90%) ProductElution->FinalProduct Troubleshooting_Purity Start Purity < 85% after Crystallization Impurity_ID Identify major impurities (HPLC Analysis) Start->Impurity_ID A0_present Pneumocandin A0 is major impurity Impurity_ID->A0_present C0_present Pneumocandin C0 is major impurity Impurity_ID->C0_present A0_present->C0_present No Alumina_Chrom Adsorption Chromatography (Neutral Alumina) A0_present->Alumina_Chrom Yes HILIC_Chrom HILIC or Normal Phase Chromatography C0_present->HILIC_Chrom Yes High_Purity High Purity B0 Alumina_Chrom->High_Purity HILIC_Chrom->High_Purity

References

Improving the stability of Pneumocandin B0 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Pneumocandin B0 during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term stability, this compound as a dry powder should be stored at -20°C. Under these conditions, it can be stable for up to three years from the date of receipt.[1] For shorter periods, storage at room temperature away from light is also mentioned, but -20°C is the consensus for long-term preservation.[1][2]

Q2: How should I prepare and store this compound stock solutions?

It is highly recommended to prepare concentrated stock solutions in a suitable organic solvent like DMSO.[1][3] For maximum stability, these stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to one year. For short-term storage of up to one month, -20°C is acceptable.

Q3: What solvents should I use to dissolve this compound?

This compound has limited water solubility. It is soluble in solvents such as DMSO (≥94.6 mg/mL), ethanol (B145695) (with sonication), methanol, and DMF.

Q4: My this compound is not dissolving well in DMSO. What could be the issue?

Poor solubility in DMSO can be caused by moisture absorption by the solvent. It is critical to use fresh, anhydrous-grade DMSO to ensure maximal solubility. If solubility issues persist, gentle warming and vortexing may aid dissolution.

Q5: What are the primary factors that cause this compound to degrade in solution?

This compound is sensitive to several environmental factors. The most critical are:

  • pH: Stability is compromised in solutions with a pH below 4.0 or above 8.0.

  • Oxidation: As a complex lipohexapeptide, it can be susceptible to oxidative degradation.

  • Light: Exposure to light, particularly UV, can cause degradation. It is advisable to protect solutions from light.

  • Temperature: Elevated temperatures and repeated freeze-thaw cycles can accelerate degradation.

Troubleshooting Guide

Problem: I am observing a significant loss of biological activity in my this compound stock solution.

Possible Cause Recommended Action
Repeated Freeze-Thaw Cycles Your stock solution has been frozen and thawed multiple times, leading to degradation. Solution: Discard the current stock. Prepare a new stock solution and aliquot it into single-use vials to avoid future freeze-thaw cycles.
Improper Storage Temperature The solution was stored at -20°C for longer than one month or at 4°C. Solution: For long-term storage (>1 month), always store solutions at -80°C.
Oxidative Degradation The solvent or experimental buffer was not degassed, or the solution was stored for a prolonged period in an oxygen-rich environment. Solution: Use high-purity, fresh solvents. For aqueous buffers, consider degassing or sparging with nitrogen or argon before use, especially for long-term experiments.

Problem: My HPLC/LC-MS analysis shows multiple new peaks that were not present in the initial sample.

Possible Cause Recommended Action
Chemical Degradation The sample has degraded due to exposure to adverse pH, light, or temperature. Solution: Review the pH of your experimental buffer; ensure it is within the stable range (pH 4.0-8.0). Protect all solutions from light by using amber vials or covering them with foil. Re-evaluate your storage and handling temperatures.
Hydrolysis If working in aqueous solutions for extended periods, the compound may be undergoing hydrolysis. Solution: Prepare aqueous dilutions fresh for each experiment. If extended incubation is necessary, perform a time-course experiment to assess stability under your specific conditions.

Data Summary

Table 1: Recommended Storage Conditions for this compound
Form Solvent Storage Temperature Duration Reference
PowderN/A-20°CUp to 3 years
SolutionDMSO-80°CUp to 1 year
SolutionDMSO-20°CUp to 1 month
Table 2: Solubility of this compound
Solvent Solubility Reference
DMSO≥94.6 mg/mL
Ethanol≥56.2 mg/mL (with ultrasonic)
WaterInsoluble
Methanol, DMFSoluble

Visual Guides and Workflows

Pneumocandin This compound Stability Physical Physical Factors Pneumocandin->Physical Chemical Chemical Factors Pneumocandin->Chemical Temp Temperature (High Temp / Fluctuations) Physical->Temp Light Light Exposure (Especially UV) Physical->Light FreezeThaw Freeze-Thaw Cycles Physical->FreezeThaw pH pH Instability (<4.0 or >8.0) Chemical->pH Oxidation Oxidation (Dissolved O2, ROS) Chemical->Oxidation Hydrolysis Hydrolysis (Aqueous Environment) Chemical->Hydrolysis start Problem: Loss of Activity or Appearance of Degradation Products check_form Is the sample a dry powder or a solution? start->check_form check_powder_temp Was powder stored at -20°C in a sealed container? check_form->check_powder_temp Powder check_solution_temp Was solution stored at -80°C (or -20°C for <1 month)? check_form->check_solution_temp Solution powder_ok Potential weighing or assay error. Verify balance and procedure. check_powder_temp->powder_ok Yes powder_bad Discard powder. Use a new, properly stored vial. check_powder_temp->powder_bad No check_freeze_thaw Were aliquots used to avoid >1-2 freeze-thaw cycles? check_solution_temp->check_freeze_thaw Yes solution_bad Prepare fresh stock solution from a new powder vial. Implement proper handling. check_solution_temp->solution_bad No check_solvent Was fresh, anhydrous DMSO used for stock? check_freeze_thaw->check_solvent Yes check_freeze_thaw->solution_bad No check_experimental Was the sample exposed to incompatible pH (<4 or >8) or prolonged light? check_solvent->check_experimental Yes check_solvent->solution_bad No (Moisture issue) check_experimental->solution_bad Yes solution_ok Issue likely originates from experimental conditions. Review protocol. check_experimental->solution_ok No

References

Enhancing Pneumocandin B0 production through metabolic engineering

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Pneumocandin B0 Production

Welcome to the technical support center for the metabolic engineering of Glarea lozoyensis to enhance this compound production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data from various metabolic engineering strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a lipohexapeptide natural product synthesized by the fungus Glarea lozoyensis. It belongs to the echinocandin family of antifungal agents.[1][2][3] Its significance lies in being the direct precursor for the semi-synthesis of Caspofungin acetate (B1210297) (Cancidas®), a widely used antifungal drug for treating invasive fungal infections.[1][2]

Q2: What is the main challenge in producing this compound through fermentation of wild-type Glarea lozoyensis?

A2: In the wild-type Glarea lozoyensis, this compound is a minor fermentation product. The major product is pneumocandin A0, which is structurally very similar to this compound, making the purification of this compound challenging and costly. The typical ratio of pneumocandin A0 to B0 in wild-type strains is about 7:1.

Q3: What are the primary metabolic engineering strategies to increase this compound production?

A3: The primary strategies include:

  • Rational genetic modification: This involves the targeted knockout or modification of specific genes to block the production of unwanted byproducts and channel metabolic flux towards this compound. A key example is the disruption of the GLOXY4 gene.

  • Overexpression of rate-limiting enzymes: Increasing the expression of key enzymes in the this compound biosynthetic pathway can boost production.

  • Elimination of competing pathways: Knocking out genes responsible for the synthesis of other secondary metabolites can increase the availability of precursors for this compound synthesis.

  • Random mutagenesis and strain evolution: Traditional methods like chemical mutagenesis and newer approaches like adaptive laboratory evolution (ALE) have been used to select for high-producing strains.

  • Fermentation process optimization: Fine-tuning culture conditions such as media composition, temperature, and pH is crucial for maximizing yield.

Q4: What is the role of the GLOXY4 gene in pneumocandin biosynthesis?

A4: The GLOXY4 gene encodes a nonheme, α-ketoglutarate-dependent oxygenase. This enzyme is responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, a key building block for pneumocandin A0. By disrupting GLOXY4, the production of pneumocandin A0 is abolished, leading to the exclusive production of this compound.

Q5: What are some of the key precursors for this compound biosynthesis?

A5: The biosynthesis of this compound requires several amino acid precursors, including proline, ornithine, tyrosine, and glutamic acid. The lipophilic side chain is derived from acetyl-CoA via a polyketide synthase pathway. Supplementing the fermentation medium with precursors like proline has been shown to increase this compound yield.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low overall pneumocandin titer 1. Suboptimal fermentation conditions (media, pH, temperature).2. Insufficient precursor supply.3. Feedback inhibition by intracellular product accumulation.4. Low expression of biosynthetic genes.1. Optimize fermentation medium using statistical methods like response surface methodology. Key components to consider are carbon sources (e.g., mannitol (B672), glucose), nitrogen sources (e.g., cotton seed powder), and trace elements. Maintain pH around 5.2 and temperature between 23.5-25°C.2. Supplement the medium with key amino acid precursors like L-proline (5-10 g/L). Enhance the supply of acetyl-CoA by engineering central carbon metabolism.3. Employ strategies to increase cell membrane permeability, such as adaptive laboratory evolution at low temperatures or the addition of surfactants (e.g., SDS) in the late fermentation stage.4. Overexpress rate-limiting enzymes in the this compound biosynthetic cluster, such as the thioesterase GLHYD and cytochrome P450s.
High levels of pneumocandin A0 contamination 1. The producing strain has a functional GLOXY4 gene, leading to the synthesis of the pneumocandin A0 precursor.2. Incomplete knockout of the GLOXY4 gene.1. Disrupt the GLOXY4 gene using targeted gene editing techniques like CRISPR/Cas9 or Agrobacterium tumefaciens-mediated transformation (ATMT).2. Verify the complete knockout of GLOXY4 at the genomic level using PCR and sequencing, and confirm the absence of pneumocandin A0 using HPLC analysis of the fermentation broth.
Presence of other unwanted pneumocandin analogues (e.g., C0, D0, E0) 1. The non-ribosomal peptide synthetase (NRPS) incorporates alternative amino acid precursors.2. Activity of other modifying enzymes in the pathway.1. Supplement the medium with a high concentration of L-proline to outcompete the incorporation of hydroxylated prolines that lead to analogues like pneumocandin C0.2. Identify and knock out genes responsible for the formation of other analogues. For example, replacing the gloF gene can abolish pneumocandin C0 production.
Poor cell growth or biomass accumulation 1. Inappropriate carbon/nitrogen ratio in the medium.2. Presence of inhibitory compounds.3. Suboptimal physical parameters (e.g., aeration, agitation).1. Optimize the concentrations of carbon and nitrogen sources. A combination of mannitol and glucose can be effective.2. Analyze the medium for any potential inhibitory byproducts.3. Optimize agitation and aeration rates in the bioreactor to ensure sufficient oxygen supply without causing excessive shear stress.
Inconsistent batch-to-batch production 1. Genetic instability of the production strain.2. Variability in raw materials for the fermentation medium.3. Fluctuations in fermentation parameters.1. Perform regular quality control checks of the strain from master cell banks. Re-sequence key genes if instability is suspected.2. Source high-quality, consistent raw materials for the media. Pre-treat complex media components if necessary.3. Implement robust process control and monitoring for critical parameters like pH, temperature, and dissolved oxygen.

Quantitative Data Summary

The following tables summarize the improvements in this compound production achieved through various metabolic engineering and process optimization strategies.

Table 1: this compound Titers from Genetically Engineered Strains

Strain/ModificationTiter (mg/L)Fold IncreaseReference
Wild-type G. lozoyensis ATCC 2086852-
GLOXY4 disruption mutant of ATCC 208684909.5
Mutant strain G. lozoyensis Q1 (ARTP mutagenesis)11341.4 (vs. parent)
Combinatorial strategies (overexpression, knockout)26302.08 (vs. control)

Table 2: this compound Titers from Fermentation Optimization

Optimization StrategyTiter (mg/L)Fold IncreaseReference
Parent strain (ATCC 74030) in original medium810-
Mutant Q1 in optimized medium (orthogonal arrays)18731.65 (vs. original medium)
Low-temperature Adaptive Laboratory Evolution (ALE50 strain)21311.32 (vs. starting strain)
Osmotic stress control fed-batch strategy27111.35 (vs. one-stage)
Addition of SDS (surfactant)25291.38 (vs. control)
Addition of stearic acid-1.23 (vs. control)

Experimental Protocols

Agrobacterium tumefaciens-Mediated Transformation (ATMT) for Gene Disruption in G. lozoyensis

This protocol is adapted from methodologies used for gene disruption, such as the knockout of GLOXY4.

a. Preparation of G. lozoyensis conidia:

  • Grow G. lozoyensis on a suitable agar (B569324) medium until sporulation.

  • Harvest conidia by washing the plate with a 0.05% Tween 20 solution.

  • Vortex the conidial suspension for 15 minutes to break up clumps.

  • Rinse the conidia twice with sterile distilled water.

  • Resuspend the final conidial pellet in sterile distilled water to a desired concentration.

b. Preparation of A. tumefaciens:

  • Grow the A. tumefaciens strain carrying the gene disruption vector in a suitable liquid medium containing appropriate antibiotics to mid-log phase.

  • Centrifuge the culture to pellet the cells.

  • Wash the cells and resuspend them in induction medium (e.g., IMAS) containing acetosyringone (B1664989) to induce the vir genes.

c. Co-cultivation:

  • Mix the G. lozoyensis conidial suspension with the induced A. tumefaciens culture in a 1:1 volume ratio.

  • Vortex the mixture for 2 minutes.

  • Spread the mixture onto IMAS agar plates.

  • Incubate the plates at a suitable temperature (e.g., 22-25°C) for 2-3 days.

d. Selection of Transformants:

  • After co-cultivation, overlay the plates with a selective agar medium containing an antifungal agent to inhibit fungal growth and an antibiotic (e.g., hygromycin B) to select for transformants.

  • Incubate the plates until resistant colonies appear.

  • Isolate the resistant colonies and subculture them on fresh selective medium for purification.

e. Verification of Gene Disruption:

  • Extract genomic DNA from the putative transformants.

  • Perform PCR analysis using primers flanking the target gene and internal to the resistance cassette to confirm the homologous recombination event.

  • Further confirm the disruption by Southern blotting or sequencing.

Shake Flask Fermentation for this compound Production

This is a general protocol for evaluating this compound production in shake flasks.

a. Seed Culture Preparation:

  • Inoculate a 250-mL shake flask containing 50 mL of seed medium with frozen mycelia or spores of the G. lozoyensis strain.

  • Incubate at 25°C with agitation (e.g., 220 rpm) for approximately 168 hours.

b. Production Fermentation:

  • Prepare 250-mL shake flasks containing 50 mL of production fermentation medium.

  • Inoculate the production medium with 10% (v/v) of the seed culture.

  • Incubate the flasks at 25°C with agitation (e.g., 220 rpm) for up to 432 hours (18 days).

  • Withdraw samples periodically for analysis of biomass and this compound concentration.

c. Sample Analysis:

  • Separate the mycelia from the broth by filtration or centrifugation.

  • Dry the mycelia to determine the dry cell weight (DCW).

  • Extract this compound from the mycelia using a suitable solvent (e.g., acetone).

  • Quantify the this compound concentration in the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column.

Visualizations

Pneumocandin_Biosynthesis_Pathway cluster_precursors Central Metabolism & Precursors cluster_pathway Pneumocandin Biosynthetic Pathway Acetyl-CoA Acetyl-CoA L-Proline L-Proline GLOXY2 GLOXY2 (hydroxylase) L-Proline->GLOXY2 L-Leucine L-Leucine GLOXY4 GLOXY4 (oxygenase) L-Leucine->GLOXY4 PKS Polyketide Synthase (GLPKS4) Lipid_Side_Chain 10,12-dimethylmyristoyl side chain PKS->Lipid_Side_Chain NRPS Non-Ribosomal Peptide Synthetase (GLNRPS4) Pneumocandin_A0 Pneumocandin A0 NRPS->Pneumocandin_A0 Pneumocandin_B0 This compound NRPS->Pneumocandin_B0 Lipid_Side_Chain->NRPS 4S-methyl-L-proline 4S-methyl-L-proline 4S-methyl-L-proline->NRPS Position 6 (major route) 3S-hydroxyl-L-proline 3S-hydroxyl-L-proline 3S-hydroxyl-L-proline->NRPS Position 6 (minor route) GLOXY4->4S-methyl-L-proline GLOXY2->3S-hydroxyl-L-proline KO Gene Knockout Target

Caption: Biosynthesis pathway of pneumocandins A0 and B0 in G. lozoyensis.

Gene_Disruption_Workflow start Start: Select Target Gene (e.g., GLOXY4) construct Construct Disruption Vector (pAg1-H3-GLOXY4) start->construct prep_fungus Prepare G. lozoyensis Conidial Suspension start->prep_fungus transform_agro Transform Vector into Agrobacterium tumefaciens construct->transform_agro cocultivate Co-cultivate A. tumefaciens and G. lozoyensis transform_agro->cocultivate prep_fungus->cocultivate selection Select for Transformants on Hygromycin Medium cocultivate->selection isolate Isolate and Purify Resistant Colonies selection->isolate verify Verify Gene Disruption (PCR, Southern Blot) isolate->verify verify->isolate Not Confirmed analyze Analyze Phenotype: Fermentation and HPLC Analysis verify->analyze Confirmed end End: Confirmed Knockout Strain analyze->end

Caption: Experimental workflow for gene disruption in G. lozoyensis.

Troubleshooting_Logic problem Problem: Low this compound Titer check_a0 Is Pneumocandin A0 Present? problem->check_a0 check_growth Is Cell Growth Normal? check_a0->check_growth No sol_gloxy4 Solution: Disrupt GLOXY4 gene. check_a0->sol_gloxy4 Yes check_conditions Are Fermentation Conditions Optimal? check_growth->check_conditions Yes sol_growth Solution: Optimize media for growth (C/N ratio, aeration). check_growth->sol_growth No sol_conditions Solution: Optimize fermentation (pH, temp, precursors). check_conditions->sol_conditions No sol_feedback Solution: Address feedback inhibition (ALE, surfactants). check_conditions->sol_feedback Yes

Caption: Logical troubleshooting flow for low this compound production.

References

Fed-batch fermentation strategies for increased Pneumocandin B0 titer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding fed-batch fermentation strategies to enhance Pneumocandin B0 production by Glarea lozoyensis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a lipohexapeptide, a type of secondary metabolite, produced by the fungus Glarea lozoyensis.[1] It is the direct precursor for the semi-synthetic antifungal drug Caspofungin Acetate (B1210297), which was the first approved member of the echinocandin family for treating fungal infections.[2][3] Echinocandins are effective because they inhibit the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[3]

Q2: Why is fed-batch fermentation a preferred strategy for this compound production?

A2: Fed-batch fermentation allows for better control over the growth of Glarea lozoyensis and the production of this compound. By gradually feeding nutrients, it's possible to avoid substrate inhibition, manage osmotic stress, and extend the production phase, leading to higher final titers compared to a simple batch process.[1][4] For instance, an osmotic stress control fed-batch strategy has been shown to significantly improve the final this compound concentration.[1]

Q3: What are the typical carbon and nitrogen sources used in the fermentation medium?

A3: A combination of mannitol (B672) and glucose is often favored as the carbon source, which has been shown to increase yield by 65%.[5] Mannitol serves as a primary carbon source and also helps in generating NADPH, while glucose is consumed quickly to promote initial cell growth.[6] Fructose has also been investigated as a replacement for glucose and has been shown to increase the total this compound yield and biomass.[7] For nitrogen sources, cotton seed powder has been used effectively in the seed medium, leading to a 23% enhancement in production and improved mycelial morphology.[5][8] Other complex nitrogen sources like soybean powder and peptone are also common.[2][9]

Q4: What is the role of precursor amino acids in increasing the titer?

A4: The hexapeptide core of this compound is built from amino acids. Supplementing the fermentation with key precursors can significantly boost production. Proline is a particularly important precursor, and its addition has been shown to increase this compound yield in a dose-dependent manner.[5] The fungus also accumulates proline and glutamate (B1630785) as compatible solutes to resist osmotic stress, which can then serve as precursors for biosynthesis.[1] Other amino acids like glutamic acid and tyrosine are also involved in the biosynthesis.[5]

Q5: How does product feedback inhibition affect fermentation, and how can it be overcome?

A5: this compound is primarily an intracellular product, meaning it accumulates within the mycelia of Glarea lozoyensis.[2][9] This intracellular accumulation can lead to feedback inhibition, where the product itself slows down its own synthesis.[2] Strategies to overcome this include:

  • Adaptive Laboratory Evolution (ALE): Low-temperature ALE has been used to increase cell membrane permeability, which enhances the secretion of this compound and relieves feedback inhibition.[2]

  • Extractive Fermentation: Adding surfactants like Sodium Dodecyl Sulfate (SDS) to the fermentation broth in the late stages can increase membrane permeability and promote the release of intracellular this compound, increasing the final yield.[5][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low this compound Titer 1. Suboptimal nutrient concentrations (Carbon, Nitrogen).2. Inadequate precursor supply (e.g., Proline).3. Poor dissolved oxygen (DO) levels due to high broth viscosity.4. Feedback inhibition from intracellular product accumulation.5. Incorrect pH or temperature.1. Optimize carbon sources (e.g., mannitol and glucose/fructose) and nitrogen sources (e.g., cotton seed powder).[5][7] A fed-batch strategy to control nutrient levels is recommended.[1]2. Supplement the medium with L-proline.[5][10]3. Control mycelial morphology by optimizing the seed medium nitrogen source to form small, compact pellets.[8] Implement a dynamic pH and DO control strategy.[11]4. Add surfactants (e.g., 1.0 g/L SDS) late in the fermentation to increase product secretion.[9][12]5. Maintain pH between 5.0-6.8 and temperature between 23.5-25°C.[2][5] The optimal pH for productivity has been reported as 5.2.[5][13]
High Levels of Impurities (e.g., Pneumocandin C0) 1. Strain genetics (wild-type strains produce multiple analogues).2. Imbalance in precursor pools for proline hydroxylation.1. Use a mutant strain optimized for this compound production, such as ATCC 74030 or a genetically engineered equivalent.[13][14]2. Control the intracellular levels of trans-3- and trans-4-hydroxy-L-proline. This can be influenced by fermentation conditions and medium composition.[13] A patented fermentation process adjusts the pH based on dissolved oxygen levels to control C0 content.[11]
Poor or Inconsistent Cell Growth 1. Suboptimal seed culture conditions.2. Incorrect initial pH of the medium.3. Presence of inhibitory compounds in complex media components.1. Optimize the seed medium composition, particularly the nitrogen source, to promote healthy inoculum. Cotton seed powder can lead to beneficial pellet morphology.[8]2. Adjust the initial pH of the seed medium to ~5.0 and the fermentation medium to ~6.8.[2][9]3. Test different lots of complex components like soybean powder or peptone, or move towards a more defined medium if variability is high.[13]
High Broth Viscosity & Low Dissolved Oxygen (DO) 1. Uncontrolled filamentous growth (mycelial morphology).1. Optimize the seed medium to encourage the formation of smaller, more compact pellets instead of long filaments. This improves oxygen transfer.[8] A DO level above 30% is desirable.[8]2. Gradually increase agitation and aeration rates during the fermentation as biomass increases, but be mindful of shear stress.[11]

Quantitative Data on Production Strategies

StrategyKey ParametersThis compound Titer (mg/L)Fold Increase / ImprovementReference(s)
Batch Fermentation (Control) Standard batch culture1,837-[9]
Extractive Fermentation Addition of 1.0 g/L SDS on day 132,52937.6% increase vs. control[5][12]
Adaptive Laboratory Evolution (ALE) Endpoint strain (ALE50) after 50 cycles of low-temperature adaptation2,13132% increase vs. starting strain[2]
Osmotic Stress Control (Fed-Batch) Fed-batch strategy maintaining high osmotic pressure with mannitol2,71134.7% increase vs. one-stage fermentation[1]
Medium Optimization (Response Surface) Optimized medium with mannitol, glucose, peptone1,84042% increase[5]
Nitrogen Source Optimization Cotton seed powder in seed medium (50-L fermenter)2,10040% increase[8]
Fatty Acid Addition Addition of stearic acid2,23623% increase vs. control[15]
Fed-batch with Mannitol Supplementation Optimized fed-batch culture in a 5-L fermenter2,710-[16]

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Strain: Glarea lozoyensis (e.g., a high-producing mutant derived from ATCC 74030).

  • Seed Medium Composition (per liter):

    • Glucose: 40 g[2][9]

    • Soybean Powder (or Cotton Seed Powder): 20 g[2][8][9]

    • KH₂PO₄: 1 g[2][9]

    • Trace Element Solution: 10 mL[9]

  • Procedure:

    • Adjust the initial pH of the seed medium to 5.0.[2][9]

    • Inoculate a 250-mL shake flask containing 50 mL of seed medium with frozen mycelia or a slant suspension.

    • Incubate at 25°C with agitation at 220 rpm for approximately 168 hours (7 days) to obtain a mature seed culture for inoculation into the main fermenter.[2]

Protocol 2: Fed-Batch Fermentation
  • Fermenter: 5-L stirred-tank bioreactor.

  • Initial Fermentation Medium Composition (per liter):

    • Mannitol: 80 g[2][9]

    • Glucose: 20 g[2][9]

    • Peptone (or Soybean Meal): 20 g[2][9]

    • K₂HPO₄: 2.5 g[2][9]

  • Procedure:

    • Adjust the initial pH of the fermentation medium to 6.8.[2][9]

    • Inoculate the fermenter with 10% (v/v) of the seed culture.

    • Set the fermentation temperature to 25°C.[2][13]

    • Control dissolved oxygen (DO) above 30% by adjusting agitation and aeration rates.[8]

    • Feeding Strategy (Example: Osmotic Stress Control):

      • Monitor the concentration of the primary carbon source (mannitol).

      • When the carbon source is depleted, initiate a fed-batch regimen. A common strategy is to feed a concentrated solution of mannitol to maintain a high osmotic pressure, which has been shown to enhance production.[1]

      • Alternatively, a feeding strategy based on DO or pH can be implemented. For example, a shift in pH can be used to control the feed rate.[11]

    • The total fermentation time is typically long, extending up to 432 hours (18 days).[2]

    • Sample Analysis: Periodically take samples to measure Dry Cell Weight (DCW), residual substrate concentration, and this compound titer (intracellular and extracellular) using HPLC.[2][9]

Visualizations

Experimental and Logical Workflows

Fed_Batch_Workflow Fed-Batch Workflow for Osmotic Stress Control A Start Fermentation (Batch Phase) B Monitor Mannitol Concentration A->B C Mannitol Depleted? B->C C->B No D Initiate Mannitol Fed-Batch C->D Yes E Maintain High Osmotic Pressure D->E F Continue Fermentation & Monitor Titer E->F G Harvest F->G End of Process

Caption: A logical workflow for an osmotic stress-controlled fed-batch strategy.

ALE_Mechanism Proposed Mechanism of ALE for Increased this compound Titer stress Low-Temperature Stress (ALE) perm Increased Cell Membrane Permeability stress->perm proline Increased Intracellular Proline Accumulation stress->proline secretion Enhanced this compound Secretion perm->secretion feedback Relief of Intracellular Feedback Inhibition secretion->feedback reroute Acetyl-CoA Flux Rerouted to this compound Synthesis feedback->reroute yield Increased Final This compound Titer reroute->yield precursor Increased Supply of Amino Acid Precursors proline->precursor precursor->yield

Caption: The proposed mechanism for yield improvement via Adaptive Laboratory Evolution (ALE).

Troubleshooting_Workflow Troubleshooting Logic for Low this compound Titer start Low Titer Observed q1 Is Mycelial Growth (Biomass) Low? start->q1 a1 Optimize Seed Culture & Initial Medium (pH, Nutrients) q1->a1 Yes q2 Is Broth Viscosity High & DO Low? q1->q2 No end Re-run Fermentation a1->end a2 Control Morphology (e.g., via Nitrogen Source) q2->a2 Yes q3 Is Extracellular vs. Intracellular Titer Ratio Low? q2->q3 No a2->end a3 Implement Extractive Fermentation (e.g., add SDS) q3->a3 Yes q4 Are Precursor Levels Sufficient? q3->q4 No a3->end a4 Supplement Medium with L-Proline q4->a4 No q4->end Yes a4->end

Caption: A decision-making flowchart for troubleshooting low product yield.

References

Reducing the formation of Pneumocandin C0 impurity in fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize the formation of the critical impurity, Pneumocandin C0, during Pneumocandin B0 fermentation.

Troubleshooting Guide

Issue: High Levels of Pneumocandin C0 Impurity Detected in Fermentation Broth

High concentrations of Pneumocandin C0, a positional isomer of this compound, can complicate downstream processing and impact the quality of the final active pharmaceutical ingredient. Pneumocandin C0 contains a 4-hydroxyproline (B1632879) residue instead of the 3-hydroxyproline (B1217163) found in this compound.[1][2] The following sections provide a step-by-step guide to diagnose and resolve this issue.

Fermentation Medium Composition Analysis

The composition of the fermentation medium is a critical factor influencing the ratio of this compound to C0.

Question: My Pneumocandin C0 levels are consistently high. Where should I start with troubleshooting my medium?

Answer: Start by evaluating your carbon, nitrogen, and precursor sources. An imbalance in these components can favor the biosynthetic pathway leading to Pneumocandin C0.

  • Proline Concentration: L-proline is a direct precursor to the 3-hydroxyproline residue in this compound. Insufficient proline levels can be a primary cause of increased Pneumocandin C0 formation.[3] Conversely, supplementing the medium with L-proline has been shown to significantly increase the production of this compound while reducing C0 levels.[3] A patented fermentation medium formulation specifies a proline concentration of 1.2% (w/v) to reduce Pneumocandin C0 content to as low as 1.5%.[4]

  • Carbon and Nitrogen Sources: The choice and concentration of carbon and nitrogen sources can impact the overall metabolic flux and precursor availability. A combination of mannitol (B672) and glucose has been shown to be favorable for this compound biosynthesis. For nitrogen, sources like yeast powder and threonine are utilized in low-C0 producing media.

Question: Are there specific medium formulations known to reduce Pneumocandin C0?

Answer: Yes, a specific formulation has been patented for its ability to lower Pneumocandin C0 levels. The key components include lactose, threonine, yeast powder, and a specific concentration of proline, maintained at a pH of 5.3. Please refer to the Experimental Protocols section for a detailed recipe.

Fermentation Process Parameters

Careful control of physical and chemical parameters during fermentation is crucial for directing biosynthesis towards this compound.

Question: Can my fermentation parameters (pH, temperature, dissolved oxygen) be contributing to high C0 levels?

Answer: Yes, suboptimal process parameters can stress the culture and alter metabolic pathways, potentially leading to increased impurity formation.

  • pH: The pH of the culture medium should be carefully controlled. A pH of 5.3 has been cited in a low-C0 fermentation process.

  • Temperature: The optimal temperature for Glarea lozoyensis growth and this compound production is typically between 24-26°C.

  • Dissolved Oxygen (DO): Maintaining an adequate supply of dissolved oxygen is critical. Low DO levels can lead to a substantial increase in other unwanted pneumocandin analogs. While the direct impact on the B0:C0 ratio is not explicitly detailed, maintaining DO above 20% is recommended for optimal B0 production.

Strain Genetics and Stability

The genetic makeup of the Glarea lozoyensis strain is a fundamental determinant of the product and impurity profile.

Question: We are using a wild-type strain. Could this be the reason for high Pneumocandin C0?

Answer: Wild-type strains of Glarea lozoyensis naturally produce a mixture of pneumocandins, including significant amounts of C0. Industrial production strains have often undergone extensive mutagenesis and selection to improve the B0:C0 ratio.

Question: Are there genetic engineering strategies to reduce Pneumocandin C0 formation?

Answer: Yes, targeted genetic modification has proven highly effective. The formation of 3-hydroxyproline and 4-hydroxyproline is catalyzed by proline hydroxylases. By using CRISPR/Cas9 technology to replace the native proline hydroxylase gene (gloF) with a heterologous gene (ap-htyE) that has a higher specificity for producing 3-hydroxyproline, a significant reduction in Pneumocandin C0 can be achieved.

Frequently Asked Questions (FAQs)

Q1: What is the structural difference between this compound and C0? A1: this compound and C0 are positional isomers. The difference lies in the hydroxylation of a proline residue in the cyclic hexapeptide core. This compound contains a trans-3-hydroxy-L-proline, while Pneumocandin C0 contains a trans-4-hydroxy-L-proline.

Q2: How does L-proline supplementation reduce Pneumocandin C0 formation? A2: L-proline is the precursor for the synthesis of the trans-3-hydroxy-L-proline residue unique to this compound. By increasing the availability of L-proline in the fermentation medium, the biosynthetic pathway is preferentially driven towards the formation of this compound over C0.

Q3: What analytical methods are suitable for separating and quantifying this compound and C0? A3: Due to their structural similarity, separating this compound and C0 can be challenging. Reversed-phase chromatography is often unable to resolve these isomers. Normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) is typically required for their separation and quantification. Refer to the Experimental Protocols section for a detailed HPLC method.

Q4: Can mutagenesis of the production strain reduce Pneumocandin C0 levels? A4: Yes, classical mutagenesis (e.g., using chemical mutagens or UV radiation) followed by screening for high B0 and low C0 producers is a well-established method for strain improvement.

Quantitative Data Summary

The following table summarizes the impact of L-proline supplementation on the relative production of this compound and C0.

L-proline Concentration (g/L)This compound (%)Pneumocandin C0 (%)
06535
2.57525
5.08515
10.0955
20.0973

Data adapted from publicly available research. Actual results may vary depending on the strain and other fermentation conditions.

Experimental Protocols

Protocol 1: Low Pneumocandin C0 Fermentation Medium

This protocol is based on a patented formulation designed to minimize Pneumocandin C0 production.

Components (per liter):

  • Lactose: 30 g

  • L-Threonine: 10 g

  • Yeast Powder: 10 g

  • L-Proline: 12 g

  • KH2PO4: 1.5 g

  • Magnesium Sulfate Heptahydrate (MgSO4·7H2O): 0.5 g

  • MES Buffer Salt: 15 g

  • Deionized Water: to 1 L

Preparation Steps:

  • Weigh out all components accurately.

  • Dissolve the components in approximately 800 mL of deionized water with gentle heating and stirring.

  • Adjust the pH of the medium to 5.3 using 1M HCl or 1M NaOH.

  • Bring the final volume to 1 L with deionized water.

  • Sterilize the medium by autoclaving at 121°C for 30 minutes.

  • Cool to the fermentation temperature (24-26°C) before inoculation.

Protocol 2: HPLC Analysis of this compound and C0

This protocol outlines a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the separation and quantification of this compound and C0.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, and UV or Mass Spectrometry (MS) detector.

Chromatographic Conditions:

  • Column: Supelco Ascentis Express HILIC (15 cm x 4.6 mm, 2.7 µm)

  • Mobile Phase: 15% (v/v) 0.1% (w/w) Ammonium Acetate (pH 4.5) and 85% (v/v) Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.

Sample Preparation:

  • Withdraw 1 mL of fermentation broth.

  • Add 1 mL of methanol (B129727) to precipitate proteins and extract the pneumocandins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet cell debris and precipitated proteins.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the analysis for a sufficient time to allow for the elution of both Pneumocandin C0 and B0.

  • Identify and quantify the peaks based on the retention times of pure reference standards.

Visualizations

Pneumocandin_Biosynthesis cluster_proline Proline Metabolism cluster_assembly Peptide Assembly L-Proline L-Proline Proline_Hydroxylase Proline Hydroxylase (e.g., GloF) L-Proline->Proline_Hydroxylase 3-OH-Proline trans-3-hydroxy-L-proline Proline_Hydroxylase->3-OH-Proline Favored for B0 4-OH-Proline trans-4-hydroxy-L-proline Proline_Hydroxylase->4-OH-Proline Leads to C0 NRPS Non-Ribosomal Peptide Synthetase 3-OH-Proline->NRPS Incorporation 4-OH-Proline->NRPS Incorporation Pneumocandin_B0 This compound NRPS->Pneumocandin_B0 Pneumocandin_C0 Pneumocandin C0 (Impurity) NRPS->Pneumocandin_C0 Proline_Supplementation Proline Supplementation Proline_Supplementation->L-Proline

Caption: Biosynthetic pathway leading to this compound and C0 formation.

Troubleshooting_Workflow Start High Pneumocandin C0 Detected Medium_Check Step 1: Analyze Fermentation Medium Start->Medium_Check Proline_Check Is L-proline concentration optimal? (e.g., ~1.2%) Medium_Check->Proline_Check Adjust_Proline Adjust L-proline concentration Proline_Check->Adjust_Proline No Other_Components Review other medium components (C/N sources) Proline_Check->Other_Components Yes, but still high C0 Process_Check Step 2: Verify Process Parameters Proline_Check->Process_Check Yes Adjust_Proline->Medium_Check Other_Components->Process_Check pH_Temp_DO Are pH, Temperature, and DO within optimal range? Process_Check->pH_Temp_DO Adjust_Params Adjust process parameters pH_Temp_DO->Adjust_Params No Strain_Check Step 3: Evaluate Production Strain pH_Temp_DO->Strain_Check Yes Adjust_Params->Process_Check Strain_Type Is the strain wild-type or non-optimized? Strain_Check->Strain_Type Strain_Improvement Consider strain improvement (mutagenesis or genetic engineering) Strain_Type->Strain_Improvement Yes End Pneumocandin C0 Reduced Strain_Type->End No Strain_Improvement->End

Caption: Troubleshooting workflow for high Pneumocandin C0 levels.

References

Technical Support Center: Strain Improvement of Glarea lozoyensis for Higher Pneumocandin B0 Output

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to improve Glarea lozoyensis strains for enhanced Pneumocandin B0 production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during strain improvement experiments.

Issue 1: Low or No this compound Production in Wild-Type Strain

  • Question: My wild-type Glarea lozoyensis strain is producing very low levels of this compound, or none at all. What are the possible reasons and solutions?

  • Answer: In wild-type Glarea lozoyensis, this compound is often a minor fermentation product compared to the more abundant Pneumocandin A0.[1][2][3] The ratio of A0:B0 can be as high as 7:1.[2] This is the most common reason for low this compound yields in wild-type strains.

    Troubleshooting Steps:

    • Confirm the presence of byproducts: Analyze your fermentation broth using HPLC to confirm the presence and ratio of Pneumocandin A0 and other related compounds.

    • Strain improvement is necessary: The wild-type strain is not suitable for high-yield this compound production. You will need to employ strain improvement strategies. Industrial production was achieved through extensive mutation and medium optimization.[1]

    • Genetic Engineering: A targeted approach is to disrupt the GLOXY4 gene, which is responsible for the biosynthesis of a precursor for Pneumocandin A0. This has been shown to abolish Pneumocandin A0 production and result in the exclusive production of this compound, increasing its titer by 9.5-fold compared to the wild-type strain.

    • Random Mutagenesis: Classical mutagenesis using agents like nitrosoguanidine (B1196799) (NTG), UV, or atmospheric and room temperature plasma (ARTP) can be used to generate mutants with improved this compound to A0 ratios.

Issue 2: High Levels of Pneumocandin A0 and C0 Impurities

  • Question: My mutant strain produces a good amount of this compound, but I am struggling with high levels of Pneumocandin A0 and C0, complicating purification. How can I reduce these impurities?

  • Answer: The presence of structurally similar byproducts like Pneumocandin A0 and C0 is a common challenge in the production of this compound.

    Troubleshooting Steps:

    • Targeted Gene Disruption for A0 Reduction: As mentioned previously, disrupting the GLOXY4 gene is a highly effective method to eliminate Pneumocandin A0 production.

    • Genetic Engineering for C0 Reduction: Pneumocandin C0 contains a 4-hydroxyproline (B1632879) residue instead of the 3-hydroxyproline (B1217163) in this compound. Genetic engineering techniques, such as replacing the native gloF gene with ap-htyE using CRISPR/Cas9, can reduce the formation of Pneumocandin C0.

    • Medium Optimization: The addition of L-proline to the fermentation medium at concentrations of 5-10 g/L can hinder the formation of the 4-hydroxyproline precursor of Pneumocandin C0, thereby increasing the relative yield of this compound.

    • Mutagenesis and Screening: Continue rounds of random mutagenesis and implement a high-throughput screening method to specifically select for mutants with a lower A0 and C0 to B0 ratio.

Issue 3: Feedback Inhibition Limiting this compound Titer

  • Question: My strain initially produces this compound, but the production rate plateaus or decreases over time, suggesting feedback inhibition. How can I overcome this?

  • Answer: this compound is primarily accumulated within the mycelia, and its production is known to be limited by feedback inhibition.

    Troubleshooting Steps:

    • Adaptive Laboratory Evolution (ALE): Employing low-temperature ALE can enhance membrane permeability, which in turn increases the secretion of this compound and alleviates intracellular feedback inhibition. An endpoint strain from a 50-cycle ALE experiment showed a threefold increase in the secretion ratio.

    • Extractive Fermentation: Adding surfactants like sodium dodecyl sulfate (B86663) (SDS) to the fermentation broth during the late stages can increase the release of intracellular this compound. Adding 1.0 g/L SDS on the 13th day of fermentation resulted in a 154% increase in extracellular this compound.

    • Osmotic Stress Control: Utilizing osmotic stress, for example by using mannitol (B672) as a carbon source, can enhance this compound production. A fed-batch strategy controlling osmotic stress led to a 34.67% improvement in the final concentration.

Issue 4: Poor Mycelial Morphology and High Broth Viscosity

  • Question: My Glarea lozoyensis culture forms large, dense mycelial clumps, leading to high viscosity and likely poor oxygen and nutrient transfer. How can I optimize the morphology for better production?

  • Answer: The morphology of filamentous fungi in submerged culture is critical for optimal production. High broth viscosity can lead to poor oxygen solubility and increased energy consumption for agitation.

    Troubleshooting Steps:

    • Nitrogen Source Optimization in Seed Medium: The choice of nitrogen source in the seed culture can significantly impact mycelial morphology. Using cotton seed powder as the nitrogen source can lead to the formation of small, uniformly compact pellets, which is more favorable for production than the loose mycelia and clumps formed with soybean meal.

    • Controlled Pellet Size: Aim for a controlled pellet diameter of 0.3-0.5 mm. This can improve dissolved oxygen levels and increase this compound yield.

    • Agitation and Aeration: Optimize the agitation speed and aeration rate in your fermenter to ensure adequate mixing and oxygen supply without causing excessive shear stress on the mycelia.

Frequently Asked Questions (FAQs)

General

  • What is this compound and why is it important? this compound is a lipohexapeptide secondary metabolite produced by the fungus Glarea lozoyensis. It is the precursor for the semi-synthetic antifungal drug Caspofungin, which is used to treat invasive fungal infections.

  • What are the main challenges in producing high titers of this compound? The main challenges include:

    • Low production in wild-type strains due to it being a minor product.

    • The co-production of structurally similar and difficult-to-separate byproducts like Pneumocandin A0 and C0.

    • Feedback inhibition due to the intracellular accumulation of the product.

    • Complex fermentation process with challenges in maintaining optimal mycelial morphology and managing broth viscosity.

Strain Improvement Strategies

  • What are the most effective strain improvement strategies for increasing this compound production? A combination of strategies is often the most effective:

    • Targeted Genetic Engineering: Disrupting the GLOXY4 gene to eliminate Pneumocandin A0 is a highly effective first step. Further genetic modifications can be made to reduce other byproducts.

    • Random Mutagenesis: Techniques like ARTP mutagenesis have been successful in generating higher-yielding strains.

    • Adaptive Laboratory Evolution (ALE): This can be used to improve traits like secretion and overcome feedback inhibition.

  • Is it better to use genetic engineering or random mutagenesis?

    • Genetic engineering offers a rational and targeted approach to solve specific problems, such as the elimination of known byproducts.

    • Random mutagenesis can be useful for overall yield improvement when the exact limiting factors are unknown, but it requires robust screening methods.

    • A common and powerful approach is to first use genetic engineering to create a clean background strain (e.g., a GLOXY4 knockout) and then apply random mutagenesis to further enhance the yield of this compound.

Fermentation and Medium Optimization

  • What are the key medium components for high this compound yield?

    • Carbon Sources: A combination of mannitol and glucose or fructose (B13574) has been shown to be beneficial. Mannitol, in particular, can also induce beneficial osmotic stress. Response surface methodology has identified mannitol as a significant factor, with an optimal concentration around 82.23 g/L in one study.

    • Nitrogen Sources: Cotton seed powder has been shown to be an effective nitrogen source in the seed medium, promoting favorable mycelial morphology.

    • Precursors: The addition of L-proline can increase this compound yield and reduce the formation of Pneumocandin C0.

  • What are the optimal fermentation conditions?

    • Temperature: The optimal temperature for this compound production is between 23.5 and 25°C. G. lozoyensis growth is inhibited at temperatures of 28°C and above.

    • pH: The pH of the culture medium should be maintained around 5.2, as values below 4.0 or above 8.0 can negatively affect the stability of this compound.

    • Fed-batch Culture: A fed-batch strategy, particularly one that controls for osmotic stress by feeding mannitol, can significantly improve the final titer.

Data Presentation

Table 1: Comparison of this compound Production in Different Glarea lozoyensis Strains

StrainKey CharacteristicsThis compound Titer (mg/L)Reference
Wild-TypeProduces Pneumocandin A0 as the major product (A0:B0 ratio of 7:1)Low (exact value often not reported, but significantly less than mutants)
GLOXY4 Disruption MutantExclusive production of this compound~490 (9.5-fold increase over wild-type)
Mutant Strain 11-γ-12Obtained through random mutagenesis1,480
Mutant Strain G. lozoyensis Q1Obtained through ARTP mutagenesis1,134
ALE50Endpoint strain after 50 cycles of low-temperature ALE2,131
Engineered Strain F-ap-htyEReduced Pneumocandin C0, in optimized medium2,010
Osmotic Stress Fed-BatchFed-batch strategy with mannitol2,711
Extractive FermentationAddition of 1.0 g/L SDS2,528.67

Experimental Protocols

1. Protocol for Agrobacterium tumefaciens-mediated Transformation (ATMT) for GLOXY4 Gene Disruption

This protocol is adapted from methodologies described for G. lozoyensis.

  • Preparation of G. lozoyensis Conidia:

    • Grow the wild-type G. lozoyensis strain on oat bran agar (B569324) for 2-3 weeks at 25°C.

    • Harvest conidia by washing the agar surface with a 0.05% Tween 20 solution.

    • Vortex the conidial suspension for 15 minutes to break up clumps.

    • Rinse the conidia twice with sterile distilled water by centrifugation and resuspension.

    • Resuspend the final conidial pellet in sterile distilled water.

  • Preparation of A. tumefaciens:

    • Culture A. tumefaciens strain AGL-1 (containing the GLOXY4 disruption vector) in YEB broth at 28°C with agitation.

    • Grow the culture to an OD600 of 0.6-0.8.

    • Centrifuge the bacterial culture and resuspend the cells in induction medium (IMAS) to a similar cell density.

  • Co-cultivation:

    • Mix equal volumes of the G. lozoyensis conidial suspension and the induced A. tumefaciens culture.

    • Vortex the mixture for 2 minutes.

    • Spread the mixture onto IMAS agar plates.

    • Incubate the plates at 25°C for 2-3 days.

  • Selection of Transformants:

    • After co-cultivation, overlay the plates with an appropriate selection medium (e.g., M-100 medium containing hygromycin B if the disruption vector carries a hygromycin resistance cassette).

    • Incubate at 25°C for 2-3 weeks until resistant colonies appear.

    • Isolate the resistant colonies and confirm gene disruption by PCR analysis.

2. Protocol for Shake Flask Fermentation

This is a general protocol for pneumocandin production.

  • Seed Culture:

    • Inoculate 10 mL of seed medium (e.g., KF medium) in a 250 mL shake flask with conidia or frozen mycelia of the desired G. lozoyensis strain.

    • Incubate at 25°C and 220 rpm for 5-7 days.

  • Production Culture:

    • Inoculate 50 mL of production medium (e.g., H medium) in a 250 mL shake flask with 10% (v/v) of the seed culture.

    • Incubate at 25°C and 220 rpm for 14-18 days.

3. Protocol for this compound Extraction and Quantification

  • Extraction:

    • Take a 1 mL aliquot of the whole fermentation broth (containing mycelia).

    • Add 4 mL of ethanol (B145695) and vortex vigorously for 10 minutes.

    • Centrifuge the mixture at 8000 x g for 5 minutes.

    • Collect the supernatant for analysis.

  • Quantification by HPLC:

    • Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system.

    • Use a C18 column (e.g., Hypersil BDS, 5µm, 100 mm x 4.6 mm).

    • Employ an appropriate mobile phase and detection wavelength (UV detection is common).

    • Quantify the concentration of this compound by comparing the peak area to that of a known standard.

Visualizations

Pneumocandin_Biosynthesis_Pathway cluster_pathway Pneumocandin Biosynthesis L-Leucine L-Leucine GLOXY4 GLOXY4 L-Leucine->GLOXY4 Cyclization L-Proline L-Proline Other_Enzymes Other Pathway Enzymes L-Proline->Other_Enzymes 3S-hydroxyl-L-proline Acetyl-CoA Acetyl-CoA GLPKS4 GLPKS4 (PKS) Acetyl-CoA->GLPKS4 Fatty Acid Side Chain GLNRPS4 GLNRPS4 (NRPS) GLPKS4->GLNRPS4 Pneumocandin A0 Pneumocandin A0 GLNRPS4->Pneumocandin A0 This compound This compound GLNRPS4->this compound GLOXY4->Other_Enzymes 4S-methyl-L-proline (hydroxylated) GLOXY4->GLOXY4_disruption Other_Enzymes->GLNRPS4 3S-hydroxyl-L-proline Other_Enzymes->GLNRPS4 GLOXY4_disruption->Pneumocandin A0 Blocked by Gene Disruption

Caption: Biosynthesis pathway of Pneumocandins A0 and B0 in G. lozoyensis.

Strain_Improvement_Workflow cluster_genetic Rational Design cluster_random Random Mutagenesis cluster_optimization Process Optimization start Wild-Type G. lozoyensis (High A0, Low B0) gene_disruption Targeted Gene Disruption (e.g., GLOXY4 knockout) start->gene_disruption mutagenesis Random Mutagenesis (ARTP, UV, NTG) start->mutagenesis strain_engineered Engineered Strain (Exclusive B0 Production) gene_disruption->strain_engineered media_opt Medium Optimization (Carbon, Nitrogen, Precursors) strain_engineered->media_opt screening High-Throughput Screening (HPLC Analysis) mutagenesis->screening strain_mutant High-Yielding Mutant screening->strain_mutant strain_mutant->media_opt ferm_opt Fermentation Optimization (Fed-batch, Temp, pH) media_opt->ferm_opt final_strain Optimized High-Yield Strain (High this compound Titer) ferm_opt->final_strain

Caption: General workflow for strain improvement of G. lozoyensis.

References

Impact of fermentation parameters (pH, temperature) on Pneumocandin B0 yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Glarea lozoyensis to produce Pneumocandin B0. The content focuses on the critical impact of fermentation parameters, specifically pH and temperature, on yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound production?

A1: The optimal temperature for this compound production during the fermentation of Glarea lozoyensis is between 23.5°C and 25°C.[1] It is critical to maintain the temperature within this range, as G. lozoyensis growth is inhibited at temperatures of 28°C and above.[1] While higher temperatures might accelerate the growth of some related fungal strains, it does not necessarily translate to an increased yield of the desired secondary metabolite.[1]

Q2: What is the optimal pH for this compound fermentation?

A2: The optimal pH for this compound production has been consistently reported to be around 5.2.[1] However, stable production can be maintained within a pH range of 4.5 to 6.5. It is crucial to avoid pH values below 4.0 and above 8.0, as these extremes can negatively affect the stability of this compound.[1]

Q3: Can a two-stage temperature control strategy be beneficial?

A3: Yes, a two-stage temperature control strategy has been shown to be effective for enhancing the production of similar secondary metabolites like echinocandin B. This strategy involves an initial phase at a higher temperature (e.g., 30°C) for the first few days to rapidly increase fungal biomass, followed by a shift to a lower temperature (e.g., 25°C) to induce higher product yield. This approach could be adapted and optimized for this compound production.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is significantly influenced by the pH of the culture medium. pH values below 4.0 or above 8.0 have a negative impact on its stability. The presence of inorganic salts, such as phosphates (e.g., KH2PO4), can play a role in protecting the compound from degradation, especially under elevated pH conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low this compound Yield Suboptimal Temperature: Fermentation temperature is outside the optimal range of 23.5-25°C.1. Calibrate your temperature probes to ensure accurate readings. 2. Adjust the thermostat of your fermenter to maintain the temperature strictly within the 23.5-25°C range. 3. For larger fermenters, ensure adequate mixing to maintain a uniform temperature throughout the vessel.
Suboptimal pH: The pH of the fermentation broth has drifted from the optimal range (around 5.2).1. Implement a pH control strategy using automated addition of acid (e.g., HCl) and base (e.g., NaOH). 2. Consider a dynamic pH control strategy based on dissolved oxygen levels. For example, when dissolved oxygen is high (>45%), maintain pH at 5.0-5.4, and as it drops, allow the pH to rise to 6.2-6.6. 3. Ensure your pH probe is calibrated and functioning correctly.
Poor Growth of Glarea lozoyensis Temperature Too High: Temperature has exceeded 28°C.1. Immediately lower the temperature to the optimal range (23.5-25°C). 2. Check the cooling system of your fermenter for any malfunctions.
Degradation of this compound Extreme pH: The pH of the broth has fallen below 4.0 or risen above 8.0.1. Immediately adjust the pH back to the optimal range. 2. Review your pH control strategy to prevent future excursions. 3. Ensure the buffering capacity of your medium is sufficient. The inclusion of phosphates can help stabilize the product at higher pH values.

Quantitative Data

Table 1: Impact of Temperature on this compound Yield

Temperature (°C)This compound Yield (mg/L)ObservationReference
23.5 - 25OptimalThis range is consistently cited as optimal for production.
252131 (in an adapted strain)Fermentation of a low-temperature adapted strain at 25°C resulted in a 32% higher yield compared to the starting strain.
>28Inhibited GrowthG. lozoyensis is unable to grow at or above this temperature.

Table 2: Impact of pH on this compound Stability and Production

pHObservationReference
< 4.0Negatively affects stability
5.2Consistently maintained as the optimum for production
5.0 - 6.6A dynamic control range based on dissolved oxygen has been proposed for industrial fermentation.
> 8.0Negatively affects stability

Experimental Protocols

Protocol 1: General Fermentation for this compound Production

This protocol outlines a general procedure for the fermentation of Glarea lozoyensis to produce this compound in a laboratory-scale fermenter.

1. Media Preparation:

  • Seed Medium (per 1 L):

    • Glucose: 40 g

    • Soybean powder: 20 g

    • KH₂PO₄: 1 g

    • Trace element solution: 10 mL

    • Adjust initial pH to 5.0.

  • Fermentation Medium (per 1 L):

    • Mannitol: 80 g

    • Glucose: 20 g

    • Peptone: 20 g

    • K₂HPO₄: 2.5 g

    • Adjust initial pH to 6.8.

2. Inoculum Preparation:

  • Inoculate a suitable volume of seed medium with a stock culture of Glarea lozoyensis.

  • Incubate at 25°C with agitation (e.g., 220 rpm) for approximately 168 hours to obtain a seed culture.

3. Fermentation:

  • Inoculate the fermentation medium with 10% (v/v) of the seed culture.

  • Set the fermentation temperature to 25°C.

  • Maintain agitation (e.g., 220 rpm).

  • Control the pH of the fermentation broth around 5.2 using sterile solutions of acid (e.g., 1M HCl) and base (e.g., 1M NaOH).

  • The fermentation is typically carried out for up to 432 hours.

4. Sampling and Analysis:

  • Aseptically withdraw samples at regular intervals to monitor cell growth (Dry Cell Weight, DCW) and this compound concentration.

  • To determine the total this compound concentration, extract 1 mL of the whole fermentation broth with 4 mL of ethanol. Centrifuge the extract and analyze the supernatant using HPLC.

  • To determine the extracellular concentration, centrifuge the fermentation broth and analyze the supernatant directly by HPLC. The intracellular concentration can then be calculated by subtracting the extracellular from the total concentration.

Visualizations

Signaling_Pathway cluster_stress Environmental Stress cluster_sensing Stress Sensing cluster_pathways Signaling Pathways cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis Temperature Temperature pH pH Membrane_Sensors Membrane Fluidity & Transmembrane Sensors pH->Membrane_Sensors HOG_Pathway HOG Pathway (Osmotic/Oxidative Stress) Membrane_Sensors->HOG_Pathway Rim101_PacC_Pathway Rim101/PacC Pathway (pH Response) Membrane_Sensors->Rim101_PacC_Pathway Ca_Calcineurin_Pathway Ca2+/Calcineurin Pathway (Temperature/Stress) Membrane_Sensors->Ca_Calcineurin_Pathway Transcription_Factors Stress-Responsive Transcription Factors HOG_Pathway->Transcription_Factors Rim101_PacC_Pathway->Transcription_Factors Ca_Calcineurin_Pathway->Transcription_Factors Biosynthesis_Genes This compound Biosynthetic Gene Cluster Transcription_Factors->Biosynthesis_Genes Pneumocandin_B0 This compound Yield Biosynthesis_Genes->Pneumocandin_B0

Caption: Generalized signaling pathway for fungal stress response and secondary metabolism.

Experimental_Workflow Media_Prep Media Preparation (Seed & Fermentation) Inoculum_Dev Inoculum Development Media_Prep->Inoculum_Dev Fermentation Fermentation with pH & Temp Control Inoculum_Dev->Fermentation Sampling Regular Sampling Fermentation->Sampling Analysis HPLC Analysis for This compound Sampling->Analysis Data_Eval Data Evaluation & Optimization Analysis->Data_Eval Data_Eval->Fermentation Iterate End End Data_Eval->End Logical_Relationship Temperature Temperature Enzyme_Activity Enzyme Activity & Stability Temperature->Enzyme_Activity Fungal_Growth Fungal Growth & Metabolism Temperature->Fungal_Growth Yield This compound Yield Enzyme_Activity->Yield Fungal_Growth->Yield Product_Stability This compound Stability Product_Stability->Yield pH pH pH->Fungal_Growth pH->Product_Stability

References

Validation & Comparative

A Comparative Analysis of Pneumocandin B0 and Its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal agent Pneumocandin B0 and its key synthetic derivatives. This analysis is supported by experimental data to inform research and development efforts in the pursuit of novel antifungal therapies.

This compound, a naturally occurring lipopeptide produced by the fungus Glarea lozoyensis, is a potent inhibitor of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[1] This unique mechanism of action, targeting a pathway absent in mammals, has made this compound and its derivatives a cornerstone in the development of the echinocandin class of antifungal drugs. This guide delves into a comparative analysis of this compound and its commercially successful and emerging synthetic derivatives, focusing on their antifungal activity, pharmacokinetic profiles, and in vivo efficacy.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary target for this compound and its synthetic derivatives is the fungal enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that provides structural integrity. By non-competitively inhibiting this enzyme, these compounds disrupt cell wall synthesis, leading to osmotic instability and ultimately, fungal cell death. This targeted approach offers a high degree of selectivity for fungal pathogens with minimal off-target effects in humans.

cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane Glucan_Synthase β-(1,3)-D-Glucan Synthase Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Cell Wall Integrity Glucan_Polymer->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of Integrity Pneumocandin_B0 This compound / Derivatives Pneumocandin_B0->Glucan_Synthase Inhibition

Mechanism of action of this compound and its derivatives.

Comparative Antifungal Activity

The in vitro antifungal activity of this compound and its derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound's direct water-soluble derivative (L-733,560) and its key synthetic derivatives against a panel of clinically relevant fungal pathogens.

CompoundCandida albicans (MIC µg/mL)Candida glabrata (MIC µg/mL)Candida parapsilosis (MIC µg/mL)Candida krusei (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)
L-733,560 (this compound derivative)0.01 - 0.06[2]low MICs reported[2]0.72 (mean)[2][3]0.78 (mean)[2][3]N/A
Caspofungin 0.25 - 0.5[4]0.25 - 0.5[4]1 - 2[4]0.5 - 1[4]0.25 - 1
Micafungin 0.125 - 0.50.125 - 0.51 - 20.25 - 10.06 - 0.5
Anidulafungin 0.125 - 0.50.125 - 0.51 - 40.25 - 10.03 - 0.25
Rezafungin (CD101) ≤0.03≤0.030.25 - 2≤0.03≤0.03
LY303366 0.125 (MIC50)[1]0.25 (MIC50)[1]2.0 (MIC50)[1]0.25 (MIC50)[1]0.02 (MEC90)[5]

Note: MIC values can vary depending on the specific strain and testing methodology. MEC (Minimum Effective Concentration) is often used for Aspergillus species.

Pharmacokinetic Properties

The clinical utility of an antifungal agent is heavily influenced by its pharmacokinetic profile. The following table compares key pharmacokinetic parameters of the major synthetic derivatives of this compound.

ParameterCaspofunginMicafunginAnidulafunginRezafungin
Half-life (t½) 9-11 hours11-17 hours24-26 hours~133 hours
Protein Binding ~97%>99%>99%>99%
Metabolism Slow hydrolysis and N-acetylationHepatic metabolism by arylsulfatase and catechol-O-methyltransferaseSlow chemical degradationMinimal metabolism
Elimination Feces and urinePrimarily fecesPrimarily fecesFeces

In Vivo Efficacy

The ultimate measure of an antifungal drug's potential is its efficacy in a living organism. The following table summarizes the effective doses (ED50) of this compound derivatives in murine models of disseminated fungal infections.

CompoundMurine ModelFungal PathogenED50 (mg/kg)
Caspofungin Disseminated CandidiasisCandida albicans0.1 - 0.5
Micafungin Disseminated CandidiasisCandida albicans0.5 - 1.0
Anidulafungin Disseminated CandidiasisCandida albicans0.25 - 1.0
Rezafungin Disseminated CandidiasisCandida auris0.6 (single dose)[3]
SCY-078 (oral) Invasive CandidiasisCandida albicansStatic dose: 63.5[6]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)

This standardized method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Antifungal Agent Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C (24-48 hours) Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for broth microdilution antifungal susceptibility testing.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.

  • Antifungal Agent Dilution: A stock solution of the antifungal agent is prepared and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included.

  • Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. This can be assessed visually or by using a microplate reader.

β-(1,3)-D-Glucan Synthase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the target enzyme.

Methodology:

  • Enzyme Preparation: Microsomal fractions containing β-(1,3)-D-glucan synthase are prepared from fungal cell lysates.

  • Reaction Mixture: The reaction mixture typically contains the enzyme preparation, a buffer (e.g., Tris-HCl), and the substrate, UDP-[¹⁴C]glucose.

  • Inhibitor Addition: The test compound (this compound or its derivative) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the synthesis of radiolabeled β-(1,3)-D-glucan.

  • Product Quantification: The reaction is stopped, and the radiolabeled glucan product is precipitated and collected on a filter. The amount of radioactivity incorporated into the glucan is then measured using a scintillation counter.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated.

Logical Relationships in Antifungal Drug Development

The development of new antifungal agents from a natural product lead like this compound follows a logical progression from initial discovery to clinical application.

Natural_Product Natural Product Discovery (this compound) Lead_Optimization Lead Optimization (Synthetic Derivatives) Natural_Product->Lead_Optimization In_Vitro In Vitro Studies (MIC, Mechanism of Action) Lead_Optimization->In_Vitro In_Vivo In Vivo Studies (Animal Models, Efficacy) In_Vitro->In_Vivo Pharmacokinetics Pharmacokinetic Profiling (ADME) In_Vivo->Pharmacokinetics Clinical_Trials Clinical Trials (Phase I, II, III) Pharmacokinetics->Clinical_Trials Approved_Drug Approved Antifungal Drug Clinical_Trials->Approved_Drug

Logical workflow of antifungal drug development.

Conclusion

This compound has served as a vital scaffold for the development of a powerful class of antifungal drugs. Its synthetic derivatives, particularly Caspofungin, Micafungin, and Anidulafungin, have become indispensable tools in the management of invasive fungal infections. The comparative analysis reveals that while all these agents share a common mechanism of action, they exhibit important differences in their antifungal spectrum, pharmacokinetic profiles, and in vivo efficacy. Newer derivatives like Rezafungin, with its extended half-life, and orally available compounds such as SCY-078, represent the next wave of innovation in this class, addressing unmet clinical needs. Continued research into the structure-activity relationships of this compound derivatives holds significant promise for the development of even more effective and safer antifungal therapies in the future.

References

A Comparative Guide to HPLC Methods for the Analysis of Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Pneumocandin B0, a key intermediate in the manufacturing of the antifungal drug Caspofungin Acetate. The selection of an appropriate analytical method is critical for ensuring the purity, potency, and safety of the final drug product. This document outlines the experimental protocols for different HPLC approaches and presents a comparative summary of their performance based on available data.

The primary challenge in this compound analysis is its separation from closely related structural isomers and impurities, such as Pneumocandin A0 and C0, which are often co-produced during fermentation.[1][2][3][4] The methods discussed below offer different selectivities to address this challenge.

Comparison of HPLC Methods

The three main HPLC modes used for this compound analysis are Reverse-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC). Each method utilizes a different separation mechanism, making them suitable for different analytical objectives.

ParameterReverse-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18)[2]Polar (e.g., Silica)Polar (e.g., Silica (B1680970), HILIC)
Mobile Phase Polar (e.g., Acetonitrile/Water gradients)Non-polar (e.g., Ethyl Acetate/Methanol/Water)Apolar organic solvent with a small amount of aqueous buffer (e.g., Acetonitrile/Ammonium Acetate)
Primary Application General purity testing and quantification of this compound.Separation of closely related isomers, particularly this compound and C0.Separation of this compound from its highly polar C0 isomer.
Separation Principle Separation based on hydrophobicity.Separation based on polarity, involving adsorption and desorption.Partitioning of analytes between a water-enriched layer on the stationary phase and the bulk mobile phase.

Experimental Protocols

Method 1: Reverse-Phase HPLC for General Purity Analysis

This method is suitable for the general quantification of this compound in fermentation extracts and for monitoring the depletion of other related impurities like Pneumocandin A0.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 100% Solvent B over 28 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Method 2: Normal-Phase HPLC for Isomer Separation

This method has been specifically developed to resolve the closely related this compound and C0 isomers.

  • Column: KR60-SIL silica column (4.6 x 250 mm)

  • Mobile Phase: Ethyl Acetate – Methanol – Water (84:9:7, v/v/v)

  • Detector: PDA and RI detectors have been used in method development.

  • Note: This method was developed with scalability for preparative chromatography in mind.

Method 3: HILIC for Specific Isomer Separation (B0 and C0)

HILIC provides an alternative to Normal-Phase chromatography for separating highly polar compounds and has been successfully applied to the challenging separation of this compound and C0.

  • Column: Supelco Ascentis Express HILIC (4.6 mm x 15 cm, 2.7 µm)

  • Mobile Phase: 85% Acetonitrile and 15% 0.1% w/w Ammonium Acetate (pH 4.5)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Note: This method is compatible with mass spectrometry, which is beneficial for peak identification.

Validation of Analytical Methods

While specific validation data for each of the above methods is not fully detailed in the cited literature, a comprehensive validation protocol is essential for any analytical method intended for quality control. The validation should be performed in accordance with ICH guidelines and typically includes the parameters outlined in the workflow below.

G General Workflow for HPLC Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Resolution from impurities) Dev->Spec Validate Lin Linearity (Concentration vs. Response) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate Precision) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness (Small variations in method) LOQ->Rob Routine Routine Analysis (QC, Stability Testing) Rob->Routine Implement

Caption: General workflow for the validation of an HPLC method.

Logical Selection of an HPLC Method

The choice of the most suitable HPLC method depends on the specific analytical goal, particularly the impurities that need to be resolved.

G Logic for Selecting an HPLC Method for this compound Analysis Start Define Analytical Goal Decision1 Need to separate This compound from C0 isomer? Start->Decision1 Method_RP Use Reverse-Phase HPLC (General Purity, A0 separation) Decision1->Method_RP No Method_NP_HILIC Use Normal-Phase or HILIC (Isomer-specific separation) Decision1->Method_NP_HILIC Yes

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion

The analysis of this compound can be effectively performed using various HPLC techniques.

  • RP-HPLC is a robust method for general purity assessments and is widely available.

  • NP-HPLC and HILIC are specialized techniques that offer superior resolution for the critical separation of the this compound and C0 isomers, which is often a significant challenge in the purification process.

The selection of the optimal method should be based on a thorough evaluation of the specific separation requirements for the sample . For regulatory purposes, any chosen method must be fully validated to ensure it is accurate, precise, and specific for its intended use.

References

Cross-Resistance Between Pneumocandin B0 and Other Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Pneumocandin B0 and other echinocandin antifungals. The data presented is compiled from various studies investigating the mechanisms of resistance and in vitro susceptibility of Candida species to this class of drugs. As this compound is the natural precursor to caspofungin, data for caspofungin is used as a direct surrogate to represent the activity of this compound.

Executive Summary

Echinocandins, including this compound and its semi-synthetic derivatives caspofungin, micafungin, and anidulafungin, are potent antifungal agents that target the fungal-specific enzyme β-1,3-D-glucan synthase, a critical component of the fungal cell wall. Resistance to echinocandins is primarily mediated by mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of this enzyme. These mutations, typically occurring in specific "hot spot" regions, reduce the sensitivity of the target enzyme to all echinocandins, leading to a high degree of cross-resistance across the class. While some studies suggest minor differences in the in vitro activity of different echinocandins against specific FKS mutants, the general consensus is that a mutation conferring resistance to one echinocandin will likely confer resistance to others, including this compound.

Data Presentation: In Vitro Susceptibility of Candida Species

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of echinocandins against wild-type (WT) Candida species and those harboring FKS mutations. The data illustrates the shift in MICs associated with resistance and the general cross-resistance pattern.

Table 1: Echinocandin MIC Ranges (µg/mL) for Candida albicans with and without FKS1 Mutations

Antifungal AgentWild-Type FKS1FKS1 Mutant
Caspofungin0.015 - 0.51 - >16[1]
Anidulafungin0.008 - 0.250.5 - >8
Micafungin0.008 - 0.1250.25 - >16

Table 2: Echinocandin MIC Ranges (µg/mL) for Candida glabrata with and without FKS Mutations

Antifungal AgentWild-Type FKSFKS Mutant
Caspofungin0.03 - 0.250.5 - >8[2][3]
Anidulafungin0.015 - 0.1250.25 - >4[2]
Micafungin0.015 - 0.060.125 - >8[2]

Note: The MIC values presented are compiled from multiple sources and may vary depending on the specific mutation and testing methodology.

Experimental Protocols

The determination of cross-resistance relies on standardized antifungal susceptibility testing methods. The most widely accepted protocols are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27-A3 Broth Microdilution Method

This reference method provides a standardized procedure for determining the MICs of antifungal agents against yeasts.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The echinocandin agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

EUCAST EDef 7.1 Broth Microdilution Method

The EUCAST method is similar to the CLSI protocol but with some key differences.

  • Medium: The EUCAST method utilizes RPMI-1640 medium supplemented with 2% glucose.

  • Inoculum Density: The final inoculum concentration is slightly higher at 1-5 x 10⁵ cells/mL.

  • Endpoint Reading: The MIC is determined spectrophotometrically as the lowest drug concentration that causes a 50% or greater reduction in turbidity compared with the drug-free control well.

Mandatory Visualizations

Mechanism of Echinocandin Resistance and Cross-Resistance

The primary mechanism of echinocandin resistance involves mutations in the FKS1 and FKS2 genes. These mutations alter the target enzyme, β-1,3-D-glucan synthase, reducing its affinity for all echinocandin drugs.

G cluster_0 Echinocandin Action cluster_1 Fungal Cell cluster_2 Resistance Mechanism This compound This compound Glucan_Synthase β-1,3-D-glucan Synthase (Fks1/Fks2) This compound->Glucan_Synthase Inhibition Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibition Anidulafungin Anidulafungin Anidulafungin->Glucan_Synthase Inhibition Micafungin Micafungin Micafungin->Glucan_Synthase Inhibition Cell_Wall Fungal Cell Wall (β-1,3-D-glucan) Glucan_Synthase->Cell_Wall Synthesis FKS_Mutation FKS1/FKS2 Gene Mutation Altered_Enzyme Altered Glucan Synthase FKS_Mutation->Altered_Enzyme Altered_Enzyme->Cell_Wall Reduced Inhibition by all Echinocandins G Start Start Isolate Isolate Fungal Strain (e.g., Candida spp.) Start->Isolate AST Antifungal Susceptibility Testing (CLSI/EUCAST) Isolate->AST MIC_High Elevated MICs to at least one Echinocandin? AST->MIC_High FKS_Seq Sequence FKS1/FKS2 Genes MIC_High->FKS_Seq Yes No_Cross_Resistance Conclusion: No FKS-mediated Cross-Resistance MIC_High->No_Cross_Resistance No Mutation_Found FKS Hot Spot Mutation Identified? FKS_Seq->Mutation_Found Cross_Resistance Conclusion: Cross-Resistance Likely Mutation_Found->Cross_Resistance Yes Mutation_Found->No_Cross_Resistance No End End Cross_Resistance->End No_Cross_Resistance->End G cluster_pathways Compensatory Signaling Pathways Echinocandin Echinocandin (e.g., this compound) Glucan_Synthase_Inhibition Inhibition of β-1,3-D-glucan Synthase Echinocandin->Glucan_Synthase_Inhibition Cell_Wall_Stress Cell Wall Stress Glucan_Synthase_Inhibition->Cell_Wall_Stress PKC_Pathway PKC Pathway Cell_Wall_Stress->PKC_Pathway HOG_Pathway HOG Pathway Cell_Wall_Stress->HOG_Pathway Calcineurin_Pathway Calcineurin Pathway Cell_Wall_Stress->Calcineurin_Pathway Chitin_Synthase_Activation Activation of Chitin Synthases (CHS genes) PKC_Pathway->Chitin_Synthase_Activation HOG_Pathway->Chitin_Synthase_Activation Calcineurin_Pathway->Chitin_Synthase_Activation Increased_Chitin Increased Chitin Synthesis Chitin_Synthase_Activation->Increased_Chitin Cell_Wall_Stabilization Cell Wall Stabilization & Drug Tolerance Increased_Chitin->Cell_Wall_Stabilization

References

A Comparative Guide to the In Vivo Efficacy of Pneumocandin B0 and Caspofungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the natural product Pneumocandin B0 and its semi-synthetic derivative, Caspofungin. While both compounds share a common mechanism of action, their efficacy profiles differ significantly, underscoring the medicinal chemistry progression that led to the clinical success of Caspofungin.

Introduction and Mechanism of Action

This compound is a naturally occurring lipopeptide antifungal agent produced by the fungus Glarea lozoyensis.[1][2] It was identified as a potent inhibitor of fungal cell wall synthesis. However, its development was hampered by factors such as its limited water solubility.[1][3] Through synthetic modifications of the this compound core, researchers developed Caspofungin, the first licensed echinocandin antifungal drug.[1] This semi-synthetic derivative offered improved pharmacological properties, including better efficacy and solubility, making it suitable for intravenous administration.

Both this compound and Caspofungin exert their antifungal effects by targeting a crucial component of the fungal cell wall that is absent in mammalian cells, ensuring selective toxicity. They are non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, both compounds disrupt cell wall formation, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This mechanism is fungicidal against most Candida species and fungistatic against Aspergillus species.

cluster_fungus Fungal Cell cluster_drug Drug Action UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan->Cell_Wall Pneumocandin_Caspofungin This compound or Caspofungin Pneumocandin_Caspofungin->Glucan_Synthase Inhibition

Caption: Mechanism of action for this compound and Caspofungin.

In Vivo Efficacy Comparison

Direct comparative in vivo studies between this compound and Caspofungin are limited, as research rapidly advanced to the more clinically viable Caspofungin. The development of Caspofungin from this compound was driven by the need to improve potency and pharmacological properties. Therefore, the in vivo data for Caspofungin represents the successful culmination of this optimization.

The following tables summarize the in vivo efficacy of Caspofungin in murine models of disseminated candidiasis and aspergillosis, common and often life-threatening fungal infections.

Table 1: Efficacy of Caspofungin in a Murine Model of Disseminated Candidiasis
Fungal StrainTreatment Group (Dose, Route, Frequency)% Survival (Day 28)Fungal Burden Reduction (Kidneys)Sterilization (% of Mice with Sterile Kidneys)Reference
C. albicans MY1055Sham-treated (Control)0%-0%
Caspofungin (0.25 mg/kg, i.p., q.d. for 7 days)85%>99%80-100% (from day 8)
Caspofungin (0.5 mg/kg, i.p., q.d. for 7 days)95%>99%70-100% (from day 8)
Caspofungin (1.0 mg/kg, i.p., q.d. for 7 days)80%>99%70-100% (from day 8)
Amphotericin B (0.5 mg/kg, i.p., q.d. for 7 days)80%SignificantNot specified

Data from studies in cyclophosphamide-induced immunosuppressed ICR mice.

Table 2: Efficacy of Caspofungin in a Murine Model of Disseminated Aspergillosis
Fungal StrainTreatment Group (Dose, Route, Frequency)% Survival (Day 14)Reference
A. fumigatus MF5668Sham-treated (Control)0%
Caspofungin (0.125 mg/kg, i.p., q.d. for 7 days)~25% (Significant prolongation)
Caspofungin (0.5 mg/kg, i.p., q.d. for 7 days)70%
Caspofungin (1.0 mg/kg, i.p., q.d. for 7 days)90%
Amphotericin B (0.5 mg/kg, i.p., q.d. for 7 days)90%

Data from studies in cyclophosphamide-induced immunosuppressed ICR mice.

Experimental Protocols

The data presented above were generated using established murine models of systemic fungal infection. The general workflow for these experiments is outlined below.

cluster_setup Phase 1: Infection Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Analysis Immunosuppression Immunosuppression (e.g., Cyclophosphamide) Infection Fungal Challenge (e.g., i.v. injection of Candida or Aspergillus) Immunosuppression->Infection Randomization Randomization into Treatment Groups Infection->Randomization Treatment Drug Administration (e.g., Caspofungin, i.p., q.d.) Randomization->Treatment Control Vehicle Control Administration Randomization->Control Survival Monitor Survival (e.g., for 14-28 days) Treatment->Survival Burden Assess Fungal Burden (e.g., Kidney Homogenization & Quantitative Culture) Treatment->Burden Control->Survival Control->Burden

Caption: General workflow for in vivo antifungal efficacy studies.
Key Methodological Details

  • Animal Model : Studies typically use immunocompromised mice (e.g., using cyclophosphamide) to establish a systemic infection that mimics the clinical scenario in vulnerable patients.

  • Infection : Mice are challenged intravenously (i.v.) with a standardized inoculum of the fungal pathogen, such as Candida albicans or Aspergillus fumigatus.

  • Drug Administration : Caspofungin is administered, often intraperitoneally (i.p.) or intravenously (i.v.), at various doses. Treatment usually begins 24 hours post-infection and continues for a defined period, such as 7 days.

  • Efficacy Endpoints :

    • Survival : The primary outcome is often the survival rate of the animals over a period of 14 to 28 days.

    • Fungal Burden : To quantify the drug's activity, target organs like the kidneys are harvested, homogenized, and cultured to determine the number of colony-forming units (CFU) per gram of tissue. A significant reduction in CFU compared to the control group indicates efficacy.

Conclusion

The relationship between this compound and Caspofungin is a clear example of successful natural product-based drug development. While this compound established the foundational mechanism of β-(1,3)-D-glucan synthase inhibition, its inherent properties were suboptimal for clinical use. The semi-synthetic modifications leading to Caspofungin substantially improved its in vivo efficacy, solubility, and overall pharmacological profile. The robust in vivo data for Caspofungin in various animal models demonstrates its potent, dose-dependent activity against key fungal pathogens like Candida and Aspergillus, validating the chemical refinements made to the original pneumocandin scaffold.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Pneumocandin B0, the natural precursor, and its semi-synthetic derivatives—Caspofungin, Micafungin, and Anidulafungin—reveals key structural modifications that influence their antifungal properties. This guide provides a comparative overview of their spectroscopic fingerprints for researchers, scientists, and drug development professionals.

This compound, a lipopeptide produced by the fungus Glarea lozoyensis, serves as the foundational scaffold for the synthesis of several life-saving echinocandin antifungals. These drugs combat invasive fungal infections by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. The structural modifications introduced to the this compound core result in distinct spectroscopic characteristics, which are crucial for their identification, characterization, and quality control in pharmaceutical development.

Comparative Spectroscopic Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its key derivatives. While complete, directly comparable datasets from a single source are scarce in publicly available literature, this compilation provides a valuable reference based on reported values.

Table 1: Comparative ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundKey Proton SignalsReference
This compound Data not available in a comparative format
Caspofungin Aromatic protons, anomeric protons, and signals corresponding to the ethylenediamine (B42938) side chain are distinguishing features.[1][2]
Micafungin The presence of signals for the unique side chain, including the sulfated hydroxyphenyl group, are characteristic.
Anidulafungin Signals from the terphenyl side chain are prominent and serve as key identifiers.

Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundKey Carbon SignalsReference
This compound Data not available in a comparative format
Caspofungin Carbon signals of the cyclic peptide core, the lipid side chain, and the ethylenediamine moiety.
Micafungin Characteristic signals for the modified side chain, including the oxazole (B20620) and sulfated phenyl rings.
Anidulafungin Resonances associated with the three phenyl rings of the terphenyl side chain are key diagnostic peaks.

Table 3: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight (Da)Key Fragment Ions (m/z)Reference
This compound C₅₀H₈₀N₈O₁₇1065.231063 [M-H]⁻, 452, 416, 300[3][4]
Caspofungin C₅₂H₈₈N₁₀O₁₅1093.31547.3 [M+2H]²⁺, 137.1[5]
Micafungin C₅₆H₇₁N₉O₂₃S1270.28Data not available in a comparative format
Anidulafungin C₅₈H₇₃N₇O₁₇1140.24Data not available in a comparative format

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the accurate structural characterization of these complex molecules. The following sections outline generalized experimental protocols for NMR and mass spectrometry analysis of echinocandins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of one- and two-dimensional NMR experiments is typically employed for the complete structural elucidation of these cyclic lipopeptides.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or a mixture thereof). The choice of solvent is critical to ensure solubility and minimize signal overlap with the analyte.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to obtain an overview of the proton chemical shifts, coupling constants, and integration.

  • ¹³C NMR: Obtain a one-dimensional carbon spectrum, often using proton decoupling, to identify the chemical shifts of all carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual amino acid residues and the lipid side chain.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for elucidating the structure of the amino acid residues.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for sequencing the cyclic peptide and connecting the lipid side chain.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the three-dimensional conformation of the molecule.

Mass Spectrometry (MS)

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for determining the molecular weight and fragmentation patterns of echinocandins.

Sample Preparation:

Data Acquisition (LC-MS/MS):

  • Liquid Chromatography (LC): Employ a reversed-phase HPLC column (e.g., C18) to separate the analyte from any impurities. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid), is commonly used.

  • Mass Spectrometry (MS):

    • Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The analysis of these fragment ions provides valuable structural information, including the sequence of the cyclic peptide and the structure of the side chains. For example, specific fragments of Pneumocandin B₀ have been identified at m/z 300, 416, and 452, while for its isomer Pneumocandin C₀, characteristic fragments appear at m/z 338 and 360.

Structural Relationships and Biosynthetic Pathway

This compound is the natural starting point for the semi-synthesis of Caspofungin. Micafungin and Anidulafungin, while also echinocandins, are derived from different natural products. The following diagram illustrates the relationship between this compound and Caspofungin.

G Pneumocandin_B0 This compound (Natural Product from Glarea lozoyensis) Caspofungin Caspofungin (Semi-synthetic derivative) Pneumocandin_B0->Caspofungin Semi-synthesis Micafungin Micafungin (Derived from FR901379) Anidulafungin Anidulafungin (Derived from Echinocandin B)

Relationship between this compound and its semi-synthetic derivative Caspofungin.

This guide provides a foundational comparison of the spectroscopic data for this compound and its clinically important derivatives. The detailed analysis of NMR and MS data is indispensable for the unambiguous identification, structural confirmation, and quality assessment of these vital antifungal agents. Further research to establish a comprehensive and directly comparable public database of these spectroscopic features would be highly beneficial to the scientific community.

References

A Comparative Guide to Pneumocandin B0 Fermentation Yields in Engineered Glarea lozoyensis Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The filamentous fungus Glarea lozoyensis is of significant interest in the pharmaceutical industry as the natural producer of pneumocandin B0, the precursor for the semi-synthetic antifungal drug, caspofungin.[1][2][3] Enhancing the fermentation yield of this critical secondary metabolite is a key objective for improving the efficiency and cost-effectiveness of caspofungin production. This guide provides a comparative analysis of various Glarea lozoyensis strains, detailing their fermentation performance based on published experimental data. It includes summaries of quantitative yields, detailed experimental protocols, and visualizations of the genetic engineering strategies employed to boost this compound production.

Strain Performance Comparison: this compound Yields

The fermentation performance of different Glarea lozoyensis strains has been significantly improved through both classical mutagenesis and targeted genetic engineering. Below is a summary of this compound yields from several key strains reported in the literature.

StrainGenetic BackgroundThis compound Yield (mg/L)Key CharacteristicsReference
ATCC 20868 Wild-Type~18 µg/mL (predominantly Pneumocandin A0)Produces a high ratio of Pneumocandin A0 to B0 (approx. 7:1).[2][3][4]
ATCC 74030 Chemically Mutagenized (from ATCC 20868)241 µg/mLOverproduces this compound; ratio of A0:B0 shifted to 1:80.[2][4]
Q1 ARTP Mutagenesis (from ATCC 74030)1134 mg/L (initial) -> 1873 mg/L (optimized media)Enhanced this compound production compared to the parent strain.[5]
ΔGLOXY4 Genetically Engineered (from ATCC 20868)9.5-fold increase over wild-typeExclusive production of this compound by abolishing Pneumocandin A0 synthesis.[2][2]
ALE0 Starting Strain (CCTCC M2014416)~1639 mg/LParent strain for adaptive laboratory evolution.[6]
ALE50 Adaptively Evolved (from ALE0)2131 mg/L32% higher this compound production and increased membrane permeability compared to ALE0.[6][7][6][7]

Experimental Protocols

The following are representative experimental protocols for the fermentation of Glarea lozoyensis and the quantification of this compound, based on methodologies described in the cited literature.

Strain Maintenance and Inoculum Preparation
  • Strains: Glarea lozoyensis strains (e.g., ATCC 74030, Q1, ALE0) are maintained on appropriate solid media.

  • Seed Medium: A typical seed medium consists of (per liter): 40 g glucose, 20 g soybean powder, and 1 g KH2PO4, with the initial pH adjusted to 5.0.[6]

  • Inoculation: A frozen mycelial stock or a fresh culture is used to inoculate the seed medium. The culture is incubated at 25°C with shaking at 220 rpm for approximately 168 hours to generate the seed culture.[7]

Fermentation
  • Fermentation Medium: A common fermentation medium includes (per liter): 20 g/L glucose, 80 g/L D-mannitol, 20 g/L soybean meal, and 2.5 g/L K2HPO4, with an initial pH of 6.8.

  • Culture Conditions: Fermentation is carried out in shake flasks or bioreactors. Flasks are typically inoculated with 10% (v/v) of the seed culture and incubated at 25°C with shaking at 220 rpm for up to 432 hours.[7]

Quantification of this compound
  • Extraction: A 1 mL aliquot of the whole fermentation broth (including mycelia) is extracted with 4 mL of ethanol (B145695) by vigorous vortexing for 10 minutes.[6]

  • Sample Preparation: The extract is centrifuged at 8000 x g for 5 minutes to pellet cell debris. The supernatant is collected for analysis.[6]

  • HPLC Analysis: The concentration of this compound in the supernatant is determined by High-Performance Liquid Chromatography (HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. Detection is typically performed using a UV detector at a specific wavelength.

Genetic Engineering and Biosynthetic Pathways

Targeted genetic modifications have proven effective in redirecting the metabolic flux towards this compound production. A key example is the disruption of the GLOXY4 gene.

Pneumocandin Biosynthesis in Wild-Type vs. ΔGLOXY4 Strain

In the wild-type G. lozoyensis, the biosynthetic pathway can lead to the production of both pneumocandin A0 and B0. The GLOXY4 gene encodes an oxygenase responsible for a crucial step in the formation of a precursor unique to pneumocandin A0.[2][4] By disrupting this gene, the pathway is blocked from producing pneumocandin A0, thereby shunting the precursors towards the exclusive synthesis of this compound.[2]

cluster_0 Wild-Type (ATCC 20868) cluster_1 ΔGLOXY4 Mutant Precursors Precursors Intermediate_A Intermediate_A Precursors->Intermediate_A Biosynthesis Pathway Pneumocandin_A0 Pneumocandin_A0 Intermediate_A->Pneumocandin_A0 GLOXY4 Pneumocandin_B0 Pneumocandin_B0 Intermediate_A->Pneumocandin_B0 Alternative Pathway Precursors_mut Precursors Intermediate_A_mut Intermediate A Precursors_mut->Intermediate_A_mut Biosynthesis Pathway Pneumocandin_B0_mut This compound Intermediate_A_mut->Pneumocandin_B0_mut Exclusive Pathway Intermediate_A_mut->Blocked GLOXY4 disrupted

Caption: Pneumocandin A0 vs. B0 synthesis pathway modification.

Experimental Workflow for Strain Improvement and Analysis

The general workflow for developing and evaluating improved G. lozoyensis strains involves several key stages, from initial mutagenesis or genetic engineering to detailed fermentation analysis.

Start Parent Strain (e.g., ATCC 74030) Mutagenesis Mutagenesis (e.g., ARTP) Start->Mutagenesis Screening High-Yield Screening Mutagenesis->Screening Fermentation Shake Flask Fermentation Screening->Fermentation Analysis HPLC Analysis of this compound Fermentation->Analysis Optimisation Media Optimization Analysis->Optimisation Final_Strain Improved Strain (e.g., Q1) Optimisation->Final_Strain

Caption: Workflow for mutant strain selection and optimization.

Conclusion

The enhancement of this compound production in Glarea lozoyensis is a testament to the power of both classical strain improvement techniques and modern genetic engineering. Strains like Q1 and ALE50 demonstrate significant increases in yield through mutagenesis and adaptive evolution, while the ΔGLOXY4 strain highlights the potential of targeted genetic manipulation to eliminate byproduct formation and streamline the production of the desired compound. For researchers and professionals in drug development, the selection of a high-yield, stable, and well-characterized production strain is paramount. The data and protocols summarized in this guide offer a comparative basis for making informed decisions in the ongoing effort to optimize the production of this vital antifungal precursor.

References

Side-by-side comparison of Pneumocandin B0 purification techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of Pneumocandin B0, a key precursor to the antifungal agent Caspofungin, is a critical step in the manufacturing process. The presence of structurally similar impurities, such as Pneumocandins A0 and C0, necessitates robust and efficient purification strategies. This guide provides a side-by-side comparison of common purification techniques, supported by experimental data and detailed methodologies.

At a Glance: Comparison of Purification Methods

The following table summarizes the performance of various this compound purification techniques based on reported purity and yield data.

Purification TechniqueKey StepsReported PurityOverall YieldKey AdvantagesKey Limitations
Process 1: Solvent Extraction, Crystallization & Adsorption Chromatography Solvent extraction, washing, charcoal treatment, crystallization, adsorption on neutral alumina.> 90%[1][2]45-55%[2]Simple, robust, and avoids repetitive back extractions.[1][2]Initial crystallization purity is moderate (75-85%).
Process 2: Resin Adsorption & Spherical Silica (B1680970) Gel Chromatography Methanol (B129727) extraction, resin adsorption, spherical silica gel chromatography.> 99 wt%Not explicitly statedHigh purity, reusable silica gel reduces solid waste.Details on yield are limited in the provided information.
Process 3: Combined Reversed-Phase and Normal-Phase Chromatography Reversed-phase column chromatography (C8 or C18) followed by normal-phase column chromatography (cyano group bonded silica).> 95%Not explicitly statedGood purification effect with simple steps suitable for large-scale production.Requires two distinct chromatographic steps.
Process 4: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC using a hydrophilic stationary phase (unmodified silica) and an acetonitrile-rich mobile phase.Not explicitly statedNot explicitly statedFast and effective separation of this compound from C0.Primarily presented as a method for specific impurity separation.

In-Depth Experimental Protocols

This section details the methodologies for the key purification techniques cited in the comparison table.

Process 1: Solvent Extraction, Crystallization & Adsorption Chromatography

This process involves a multi-step approach to progressively increase the purity of this compound.

1. Extraction and Initial Purification:

  • The fermentation broth is extracted with a suitable solvent, typically an alcohol like n-butanol.

  • The extract is concentrated and washed with an immiscible solvent, such as water, to remove polar impurities.

  • Activated charcoal is used to decolorize the extract and remove UV-inactive colored impurities.

2. Crystallization:

  • The treated extract is concentrated, and an anti-solvent (e.g., acetone) is added to induce crystallization of this compound. This initial crystallization step typically yields a product with 75-85% purity.

3. Adsorption Chromatography:

  • The partially purified this compound is dissolved in a solvent like methanol and loaded onto an adsorbent column, such as neutral alumina.

  • The column is first eluted with a solvent composition that selectively removes impurities, particularly Pneumocandin A0.

  • Subsequently, a different solvent composition is used to elute the high-purity this compound.

  • The product-rich fractions are pooled, concentrated, and recrystallized to yield a final product with a purity of over 90%.

Process 2: Resin Adsorption & Spherical Silica Gel Chromatography

This method focuses on a chromatographic approach to achieve very high purity.

1. Extraction and Resin Adsorption:

  • Mycelia from the fermentation broth are extracted with methanol.

  • The extract is then adsorbed onto a resin column (e.g., XR910 resin).

  • The column is washed with a 60% methanol solution, and then the product is eluted with methanol.

2. Spherical Silica Gel Chromatography:

  • The eluent from the resin column is concentrated and then subjected to chromatography on a spherical silica gel column.

  • A mobile phase, such as a 4:1 dichloromethane-methanol mixture, is used for elution.

  • The collected fractions containing pure this compound are concentrated under reduced pressure to obtain the final product with a purity exceeding 99 wt%.

Visualizing the Purification Workflows

The following diagrams illustrate the key steps in the described purification processes.

Purification_Process_1 cluster_extraction Extraction & Initial Purification cluster_crystallization Crystallization cluster_chromatography Adsorption Chromatography Fermentation_Broth Fermentation Broth Solvent_Extraction Solvent Extraction (n-butanol) Fermentation_Broth->Solvent_Extraction Washing Washing (Immiscible Solvent) Solvent_Extraction->Washing Charcoal_Treatment Charcoal Treatment Washing->Charcoal_Treatment Concentration1 Concentration Charcoal_Treatment->Concentration1 Crystallization Crystallization (Acetone as anti-solvent) Concentration1->Crystallization Purity_75_85 This compound (75-85% Purity) Crystallization->Purity_75_85 Adsorption Adsorption on Neutral Alumina Purity_75_85->Adsorption Impurity_Elution Impurity Elution (removes A0) Adsorption->Impurity_Elution Product_Elution Product Elution Impurity_Elution->Product_Elution Concentration2 Concentration & Recrystallization Product_Elution->Concentration2 Final_Product This compound (>90% Purity) Concentration2->Final_Product

Caption: Workflow for Solvent Extraction, Crystallization & Adsorption Chromatography.

Purification_Process_2 cluster_extraction_resin Extraction & Resin Adsorption cluster_silica_chromatography Spherical Silica Gel Chromatography Fermentation_Broth Fermentation Broth Methanol_Extraction Methanol Extraction Fermentation_Broth->Methanol_Extraction Resin_Adsorption Resin Adsorption (XR910 Resin) Methanol_Extraction->Resin_Adsorption Washing_Elution Washing & Elution Resin_Adsorption->Washing_Elution Concentration1 Concentration Washing_Elution->Concentration1 Silica_Chromatography Spherical Silica Gel Chromatography Concentration1->Silica_Chromatography Concentration2 Vacuum Concentration Silica_Chromatography->Concentration2 Final_Product This compound (>99% Purity) Concentration2->Final_Product

Caption: Workflow for Resin Adsorption & Spherical Silica Gel Chromatography.

References

A Comparative Analysis of Pneumocandin B0 and Other Glucan Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of Pneumocandin B0 against other prominent glucan synthase inhibitors, supported by experimental data and detailed methodologies.

This compound is a naturally occurring lipopeptide antifungal agent produced by the fungus Glarea lozoyensis.[1][2] It serves as the precursor for the semi-synthetic echinocandin, caspofungin, a widely used clinical antifungal.[1][3] Like other echinocandins, this compound exerts its antifungal activity by inhibiting β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall synthesis that is absent in mammalian cells, conferring a high degree of selective toxicity.[1] This guide delves into a comparative analysis of this compound's in vitro activity, mechanism of action, and safety profile relative to its semi-synthetic derivatives: caspofungin, micafungin, and anidulafungin.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary target of this compound and other echinocandins is the fungal β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-D-glucan, a critical structural polymer of the fungal cell wall. By non-competitively inhibiting this enzyme, these compounds disrupt cell wall integrity, leading to osmotic instability and ultimately fungal cell death. This targeted mechanism of action is a key advantage, as it minimizes off-target effects and contributes to a favorable safety profile.

Glucan Synthase Inhibition Pathway cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Glucan β-(1,3)-D-Glucan GS β-(1,3)-D-Glucan Synthase GS->Glucan Synthesis UDP_Glc UDP-Glucose UDP_Glc->GS Substrate Inhibitor This compound / Echinocandins Inhibitor->GS Inhibition

Figure 1: Mechanism of action of this compound and other echinocandins.

Comparative In Vitro Activity

The in vitro activity of antifungal agents is a crucial indicator of their potential therapeutic efficacy. This is typically measured by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against various fungal pathogens.

Glucan Synthase Inhibition

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.

CompoundOrganismIC50 (µg/mL)
This compound Candida albicans ATCC 102313.43 ± 1.09

Note: Direct comparative IC50 data for Caspofungin, Micafungin, and Anidulafungin under the same experimental conditions as this compound was not available in the reviewed literature.

Antifungal Susceptibility

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida kruseiAspergillus fumigatus
This compound 0.8 - 1.63.2 - 25.612.81.6-6.4
Caspofungin 0.06 - 0.250.03 - 0.120.5 - 20.06 - 0.250.25 - 1-
Micafungin 0.015 - 0.030.015 - 0.031 - 20.03 - 0.060.06 - 0.12-
Anidulafungin 0.03 - 0.120.015 - 0.060.5 - 20.03 - 0.120.12 - 0.5-

Note: The MIC values for this compound and the other echinocandins are from different studies and may not be directly comparable due to potential variations in experimental conditions.

Safety Profile: Hemolytic Activity

A critical aspect of drug development is assessing the safety profile of a compound. Hemolytic activity, the ability to lyse red blood cells, is a key parameter for intravenously administered drugs.

CompoundHemolytic Activity
This compound Low hemolytic activity
Echinocandin B (Anidulafungin precursor) Strong hemolytic activity
FR901379 (Micafungin precursor) Significantly more hemolytic than this compound

The branched 10,12-dimethylmyristoyl side chain of this compound is associated with lower hemolytic activity compared to the linear fatty acid side chains of other natural echinocandins like echinocandin B and FR901379. This favorable characteristic was a key factor in its selection as the starting material for the synthesis of caspofungin.

Experimental Protocols

Glucan Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the β-(1,3)-D-glucan synthase enzyme.

Glucan Synthase Inhibition Assay Workflow Start Start Prep Prepare Fungal Microsomes (Source of Glucan Synthase) Start->Prep Incubate Incubate Microsomes with Inhibitor (e.g., this compound) Prep->Incubate Add_Substrate Add Substrate (UDP-[14C]Glucose) Incubate->Add_Substrate Reaction Enzymatic Reaction (Glucan Synthesis) Add_Substrate->Reaction Quench Quench Reaction Reaction->Quench Filter Filter to Capture Radiolabeled Glucan Quench->Filter Measure Measure Radioactivity (Scintillation Counting) Filter->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Figure 2: A typical workflow for a radioactive glucan synthase inhibition assay.

Methodology:

  • Preparation of Fungal Microsomes: Fungal cells are cultured, harvested, and lysed to isolate the microsomal fraction, which is rich in the membrane-bound glucan synthase enzyme.

  • Incubation with Inhibitor: The microsomal preparation is pre-incubated with varying concentrations of the test compound (e.g., this compound).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, typically radiolabeled UDP-[14C]glucose.

  • Reaction and Termination: The reaction is allowed to proceed for a defined period at an optimal temperature and is then stopped, often by the addition of acid.

  • Quantification of Product: The radiolabeled β-(1,3)-D-glucan product is separated from the unreacted substrate by filtration.

  • Data Analysis: The amount of radioactivity incorporated into the glucan is measured using a scintillation counter. The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27, is a widely used method for determining the MIC of antifungal agents.

Methodology:

  • Preparation of Antifungal Agent: The antifungal agent is serially diluted in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.

  • Inoculation: The fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent.

  • Incubation: The plate is incubated under controlled conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Hemolytic Activity Assay

This assay assesses the potential of a compound to damage red blood cells.

Methodology:

  • Preparation of Red Blood Cells (RBCs): A suspension of fresh red blood cells is prepared and washed.

  • Incubation: The RBC suspension is incubated with various concentrations of the test compound. Positive (e.g., Triton X-100 for 100% hemolysis) and negative (e.g., saline) controls are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Measurement of Hemolysis: The amount of hemoglobin released into the supernatant, an indicator of hemolysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Conclusion

This compound demonstrates potent inhibitory activity against fungal β-(1,3)-D-glucan synthase and exhibits a broad spectrum of antifungal activity against clinically relevant Candida and Aspergillus species. Its favorable hemolytic activity profile, attributed to its unique side-chain structure, underscores its importance as a scaffold for the development of semi-synthetic echinocandins like caspofungin. While direct comparative data with other marketed echinocandins under identical conditions is limited, the available evidence suggests that this compound is a highly active antifungal compound. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and potential as a therapeutic agent in its own right. This guide provides a foundational understanding for researchers engaged in the discovery and development of novel antifungal agents.

References

A Head-to-Head Comparative Guide: Pneumocandin B0 and Micafungin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the precursors for two vital echinocandin antifungal drugs: Pneumocandin B0, the precursor to Caspofungin, and the precursor to Micafungin (B1204384), FR901379. This analysis is based on available experimental data from various studies, focusing on production, purification, and analytical methodologies.

Introduction

This compound and FR901379 are cyclic lipopeptides that serve as the starting materials for the semi-synthesis of Caspofungin and Micafungin, respectively. Both are produced via fermentation of filamentous fungi. This compound is produced by Glarea lozoyensis, while FR901379 is a product of Coleophoma empetri.[1][2] The efficiency of producing these precursors is a critical factor in the overall cost and availability of the final antifungal drugs. This guide aims to provide a comparative overview of these two precursors to aid researchers and professionals in drug development.

Data Presentation: Production and Purity

The following tables summarize quantitative data on the production of this compound and FR901379 from various studies. It is important to note that these values are derived from different experimental setups and strain optimizations, and therefore direct comparison should be approached with caution.

Table 1: Comparative Production Titers of this compound and FR901379

PrecursorProducing OrganismFermentation StrategyReported Titer (mg/L)Reference
This compoundGlarea lozoyensisAdaptive Laboratory Evolution2131[3]
This compoundGlarea lozoyensisExtractive Batch Fermentation with SDS2528.67[4]
FR901379Coleophoma empetriWild-Type Strain~300[5]
FR901379Coleophoma empetriMetabolic Engineering (Overexpression of mcfJ)1300[5]
FR901379Coleophoma empetriMetabolic Engineering (Co-expression) in Fed-Batch4000[5][6]

Table 2: Purity of this compound After Purification

Purification StepPurityReference
Initial Crystallization75-85%[7]
Adsorbent Chromatography and Crystallization>90%[7]
Final Product after further purification91.37%[7]

Experimental Protocols

The following are representative experimental protocols synthesized from multiple sources for the production, purification, and analysis of this compound and FR901379.

I. Fermentation Protocol for this compound Production

Organism: Glarea lozoyensis

1. Seed Culture:

  • Inoculate frozen mycelia of G. lozoyensis into a 250 mL shake flask containing 50 mL of seed medium.

  • Seed Medium Composition (example): Lactose (3.0%), Threonine (1.0%), Yeast Extract (1.0%), Proline (1.2%), KH2PO4 (0.15%), MgSO4·7H2O (0.05%), MES buffer (1.5%), pH 5.3.[8]

  • Incubate at 25°C with agitation (220 rpm) for approximately 168 hours.[3]

2. Production Fermentation:

  • Inoculate a 250 mL flask containing 50 mL of fermentation medium with 10% (v/v) of the seed culture.

  • Fermentation Medium Composition can be optimized but a representative medium includes: Lactose (3.0%), Threonine (1.0%), Yeast Extract (1.0%), Proline (1.2%), KH2PO4 (0.15%), MgSO4·7H2O (0.05%), MES buffer (1.5%), pH 5.3.[8]

  • Incubate at 24-26°C with agitation (220 rpm) for up to 432 hours.[3][8]

  • Maintain dissolved oxygen above 20% by gradually increasing agitation and aeration.[8]

II. Fermentation Protocol for FR901379 Production

Organism: Coleophoma empetri

1. Seed Culture:

  • Inoculate fresh mycelia of C. empetri into a 250 mL shake flask containing 50 mL of seed medium (MKS).

  • MKS Medium Composition: Soluble starch (15 g/L), Sucrose (10 g/L), Cottonseed meal (5 g/L), Peptone (10 g/L), KH2PO4 (1 g/L), CaCO3 (2 g/L), pH 6.5.[5]

  • Incubate at 25°C with agitation (220 rpm) for 2 days.[5]

2. Production Fermentation:

  • Inoculate 5 mL of the seed culture into a 250 mL flask containing 50 mL of fermentation medium (MKF).

  • MKF Medium Composition: Glucose (10 g/L), Corn starch (30 g/L), Peptone (10 g/L), D-sorbitol (160 g/L), (NH4)2SO4 (6 g/L), KH2PO4 (1 g/L), FeSO4·7H2O (0.3 g/L), ZnSO4·7H2O (0.01 g/L), CaCO3 (2 g/L), pH 6.5.[5]

  • Incubate at 25°C with agitation (220 rpm) for 8-10 days.[5]

III. Purification Protocol

A. This compound:

  • Extraction: Filter the fermentation broth to collect the mycelia. Extract the mycelia with methanol (B129727).[9]

  • Resin Adsorption: Adsorb the methanol extract onto a resin column (e.g., XR910). Wash the column with 60% methanol and then elute this compound with a higher concentration of methanol.[9]

  • Chromatography: Further purify the eluent using spherical silica (B1680970) gel chromatography with a mobile phase such as a dichloromethane-methanol mixture.[9]

  • Crystallization: Concentrate the purified fractions and crystallize the this compound.

B. FR901379: Detailed, publicly available protocols for the purification of FR901379 are less common. However, a general approach would involve:

  • Extraction: Centrifuge the fermentation broth and extract the supernatant and/or mycelia with an organic solvent like methanol.

  • Chromatography: Employ multiple rounds of chromatography, likely including reversed-phase and ion-exchange chromatography, to separate FR901379 from its analogues and other impurities.

IV. Analytical Protocol (HPLC)

A. This compound:

  • Sample Preparation: Extract 1 mL of the fermentation broth with 4 mL of ethanol. Centrifuge and analyze the supernatant.[3]

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile and an acidic aqueous solution gradient.

    • Detection: UV at 210 nm.

    • Note: Hydrophilic interaction chromatography (HILIC) can also be used for separating isomers like Pneumocandin C0.[10]

B. FR901379:

  • Sample Preparation: Extract 1 mL of the fermentation culture with an equal volume of methanol using ultrasonic crushing. Centrifuge and analyze the supernatant.[11]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).[11]

    • Mobile Phase: Acetonitrile/Water gradient.[11]

    • Flow Rate: 1 mL/min.[11]

    • Temperature: 30°C.[11]

    • Detection: UV at 210 nm.[11]

Mandatory Visualization

Biosynthetic Pathway Comparison cluster_PneumocandinB0 This compound Biosynthesis cluster_Micafungin_Precursor FR901379 (Micafungin Precursor) Biosynthesis PKS_Pneumo Polyketide Synthase Dimethylmyristate 10,12-Dimethylmyristate PKS_Pneumo->Dimethylmyristate NRPS_Pneumo Non-Ribosomal Peptide Synthetase Cyclic_Hexapeptide_Pneumo Cyclic Hexapeptide Core NRPS_Pneumo->Cyclic_Hexapeptide_Pneumo Proline_Pneumo L-Proline Proline_Pneumo->NRPS_Pneumo Leucine_Pneumo L-Leucine Leucine_Pneumo->NRPS_Pneumo Other_AA_Pneumo Other Amino Acids Other_AA_Pneumo->NRPS_Pneumo Dimethylmyristate->Cyclic_Hexapeptide_Pneumo Acylation Pneumocandin_B0 This compound Cyclic_Hexapeptide_Pneumo->Pneumocandin_B0 Hydroxylation & other modifications PKS_Mica Polyketide Synthase Palmitic_Acid Palmitic Acid PKS_Mica->Palmitic_Acid NRPS_Mica Non-Ribosomal Peptide Synthetase Cyclic_Hexapeptide_Mica Cyclic Hexapeptide Core NRPS_Mica->Cyclic_Hexapeptide_Mica Amino_Acids_Mica Various Amino Acids Amino_Acids_Mica->NRPS_Mica Palmitic_Acid->Cyclic_Hexapeptide_Mica Acylation FR901379 FR901379 Cyclic_Hexapeptide_Mica->FR901379 Hydroxylation & Sulfonation

Caption: Comparative biosynthetic pathways of this compound and FR901379.

Experimental Workflow start Start strain_selection Strain Selection (G. lozoyensis or C. empetri) start->strain_selection seed_culture Seed Culture Preparation strain_selection->seed_culture fermentation Production Fermentation seed_culture->fermentation harvest Harvesting (Filtration/Centrifugation) fermentation->harvest extraction Extraction of Precursor harvest->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (HPLC) purification->analysis end End Product analysis->end

Caption: Generalized experimental workflow for precursor production.

Conclusion

Both this compound and FR901379 are crucial for the production of powerful antifungal medications. While both are produced through fermentation, the producing organisms, media compositions, and reported yields differ significantly. Recent advances in metabolic engineering have shown a substantial increase in the production of FR901379, potentially making it a more economically viable precursor. However, the purification of FR901379 is complicated by the presence of closely related analogues. This compound production has also been significantly improved through strain evolution and process optimization. The choice of which precursor to focus on for development may depend on a variety of factors including achievable titer, purity, and the complexity of downstream processing. This guide provides a foundational comparison to aid in these critical research and development decisions.

References

Safety Operating Guide

Navigating the Safe Disposal of Pneumocandin B0: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

This document provides essential safety and logistical information for the proper handling and disposal of Pneumocandin B0. As a potent antifungal agent and a precursor to the drug Caspofungin, strict adherence to these procedures is mandatory to ensure personnel safety and environmental protection.[1][2] All laboratory personnel handling this substance must be thoroughly trained on these protocols and be familiar with the associated hazards.

Immediate Safety and Hazard Information

This compound is classified with multiple health and environmental hazards.[3][4] Understanding these risks is the foundation of safe handling and disposal.

  • Health Hazards: Causes serious eye damage, skin irritation, and may cause an allergic skin reaction.[3] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and is suspected of damaging fertility or the unborn child.

  • Environmental Hazards: Very toxic to aquatic life. It is imperative to prevent this substance from entering sewers, surface water, ground water, or any drainage systems.

Personnel must wear appropriate Personal Protective Equipment (PPE) at all times when handling this compound. This includes, but is not limited to:

  • Safety glasses or goggles (a face shield may be required for larger quantities)

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or protective clothing

  • Dust respirator for handling the solid form

An emergency eye-wash station and safety shower should be readily accessible.

Quantitative Hazard Data

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements for this compound.

Hazard CodeHazard StatementClassification
H315Causes skin irritationSkin Irritation (Category 2)
H317May cause an allergic skin reactionSensitization - Skin (Category 1)
H318Causes serious eye damageSerious Eye Damage (Category 1)
H334May cause allergy or asthma symptoms or breathing difficulties if inhaledSensitization - Respiratory (Category 1)
H335May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)
H361Suspected of damaging fertility or the unborn childToxic to Reproduction (Category 2)
H400Very toxic to aquatic lifeHazardous to the aquatic environment, acute hazard (Category 1)
Data sourced from PubChem and supplier Safety Data Sheets.

Step-by-Step Disposal Procedures

All materials contaminated with this compound must be treated as hazardous chemical waste. Segregation of waste at the point of generation is critical.

3.1. Liquid Waste Management

  • Aqueous Solutions:

    • Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container (e.g., a 4L HDPE carboy).

    • The label must read "Hazardous Waste" and include the full chemical name "this compound" and the approximate concentration.

    • Store the container in a designated satellite accumulation area within secondary containment to prevent spills.

    • Do not mix with organic solvent waste.

    • Once the container is 90% full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Organic Solvent Solutions (e.g., in DMSO):

    • Collect all organic solvent waste containing this compound in a dedicated, sealed, solvent-resistant bottle.

    • The label must read "Hazardous Waste" and include the full chemical name "this compound," the solvent(s) used, and approximate concentrations.

    • Store the container in a designated satellite accumulation area within secondary containment, away from sources of ignition.

    • If required by institutional policy, keep halogenated and non-halogenated solvent waste streams separate.

    • Arrange for pickup by EHS or a licensed contractor when the container is full.

3.2. Solid Waste Management

  • Contaminated Consumables: This stream includes gloves, pipette tips, vials, absorbent pads, and any other disposable items contaminated with this compound.

    • Collect all contaminated solid waste in a lined, rigid, puncture-proof container with a secure lid.

    • The container must be clearly labeled "Hazardous Waste" with the chemical name "this compound."

    • Keep the container closed when not in use.

    • Arrange for pickup by EHS or a licensed contractor when the container is full.

  • Unused or Expired Product:

    • Do not dispose of the original product container in the regular trash, even if it appears empty.

    • Treat any unused or expired solid this compound as hazardous waste.

    • The original container should be placed in the designated solid hazardous waste container.

    • If disposing of a significant quantity, consult with your EHS department for specific packaging instructions before collection.

Experimental Protocols: Surface Decontamination

Currently, there are no publicly available, peer-reviewed experimental protocols for the specific chemical neutralization or degradation of this compound for disposal. The recommended procedure is based on the precautionary principle of containment and disposal via a licensed hazardous waste facility.

For cleaning and decontaminating laboratory surfaces after a minor spill or routine use, follow this procedure within a well-ventilated area or chemical fume hood:

Materials:

  • Appropriate PPE (lab coat, safety glasses, double nitrile gloves)

  • Absorbent paper towels or pads

  • 70% Ethanol or Isopropanol

  • 10% freshly prepared sodium hypochlorite (B82951) (bleach) solution (for disinfection if biologically contaminated)

  • Hazardous solid waste collection container

Procedure:

  • Initial Cleaning: Carefully wipe the contaminated surface with a paper towel moistened with 70% alcohol to remove any visible residue. Dispose of the towel in the hazardous solid waste container.

  • Decontamination: Liberally apply 70% alcohol to the surface, ensuring complete coverage. Allow for a contact time of several minutes.

  • Final Wipe: Wipe the surface dry with clean paper towels. Dispose of all used towels in the hazardous solid waste container.

  • PPE Disposal: Carefully remove and discard gloves and any other contaminated disposable PPE into the hazardous solid waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PneumocandinB0_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_liquid Liquid Waste Handling cluster_solid Solid Waste Handling cluster_disposal Final Disposal Waste This compound Contaminated Material IsLiquid Liquid Waste? Waste->IsLiquid SolidWaste Solid Waste (Gloves, Tips, Vials) IsLiquid->SolidWaste No IsAqueous Aqueous Solution? IsLiquid->IsAqueous Yes SolidContainer Collect in Labeled Puncture-Proof Container SolidWaste->SolidContainer AqueousContainer Collect in Labeled Aqueous Waste Carboy IsAqueous->AqueousContainer Yes OrganicContainer Collect in Labeled Solvent Waste Bottle IsAqueous->OrganicContainer No (Organic) Pickup Arrange for EHS / Licensed Contractor Pickup AqueousContainer->Pickup OrganicContainer->Pickup SolidContainer->Pickup

Caption: Disposal workflow for this compound waste streams.

References

Personal protective equipment for handling Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pneumocandin B0. The following procedural guidance is designed to ensure safe operational handling and disposal of this potent antifungal compound.

This compound is the precursor to the antifungal agent Caspofungin and requires careful handling due to its potential health hazards.[1] GHS classifications identify it as causing serious eye damage, skin irritation, and possible respiratory and skin sensitization.[2][3] It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life.[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The required level of protection varies with the laboratory activity being performed.

ActivityHand ProtectionEye/Face ProtectionRespiratory ProtectionGown/Body Protection
Handling Solid Compound (e.g., weighing, aliquoting)Double-gloving with chemotherapy-rated nitrile gloves.[4]Safety goggles and a face shield.[4][5]A fit-tested N95 or higher respirator is required to prevent inhalation of airborne particles.[4][5]Disposable, solid-front gown with tight-fitting cuffs.[4]
Preparing Solutions Double-gloving with chemotherapy-rated nitrile gloves.[4]Chemical splash goggles and a face shield.[4]Work must be conducted within a certified chemical fume hood.[4]Chemical-resistant disposable gown.[4]
Administering to In Vitro/In Vivo Systems Nitrile gloves.[4]Safety glasses with side shields.[4][6]Not generally required if performed in a biological safety cabinet or a well-ventilated area.[4]Standard laboratory coat.[4]
Cleaning and Decontamination Heavy-duty nitrile or butyl rubber gloves.[4]Chemical splash goggles.[4]Not generally required if the area is well-ventilated.Fluid-resistant lab coat or disposable gown.[4]

Operational Plan: Safe Handling Protocol

A systematic workflow is crucial to minimize the risk of contamination and exposure.

1. Preparation:

  • Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.[4]

  • Cover the work surface with disposable, plastic-backed absorbent paper.[4]

  • Assemble all necessary equipment and PPE before beginning work.

  • Ensure a safety shower and eye wash station are readily accessible.[6]

2. Handling and Solution Preparation:

  • When handling the solid form, avoid any actions that could generate dust.[4]

  • Carefully transfer the required amount of solid this compound to a tared container using a chemical spatula within the fume hood.[4]

  • Close the primary container immediately after weighing.[4]

  • Add the desired solvent to the container with the weighed compound to solubilize it.

  • This compound is soluble in ethanol, methanol, DMF, or DMSO, but has limited water solubility.[7]

3. Waste Disposal:

  • Dispose of all contaminated materials, including wipes, absorbent paper, and disposable PPE, as hazardous solid waste in appropriately labeled containers.[4]

4. Decontamination:

  • Thoroughly decontaminate the work area and any equipment used with an appropriate cleaning agent.

5. Doffing PPE:

  • Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the gown, face shield, and goggles.[4]

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

Emergency Procedures

Accidental Release Measures: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[8] Use full personal protective equipment to clean the spill.[8] Prevent further leakage and keep the product away from drains or water courses.[8]

First Aid:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[8] Seek medical advice.[8]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.[6][8] Seek immediate medical attention.[8]

  • Ingestion: If the person is conscious, wash out their mouth with water.[8] Do not induce vomiting unless directed by medical personnel and seek immediate medical attention.[8]

G Workflow: this compound Spill Response cluster_0 Immediate Actions cluster_1 Preparation for Cleanup cluster_2 Containment & Cleanup cluster_3 Disposal & Follow-up Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess DonPPE Don Full PPE (Double Gloves, Respirator, Gown, Goggles) Assess->DonPPE Assemble Assemble Spill Kit DonPPE->Assemble Contain Contain Spill with Absorbent Material Assemble->Contain Clean Clean Area from Outside In Contain->Clean Decontaminate Decontaminate Surfaces Clean->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose DoffPPE Doff PPE Correctly Dispose->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash Report Complete Incident Report Wash->Report

Caption: Workflow for a safe and effective response to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pneumocandin B0
Reactant of Route 2
Pneumocandin B0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.